3,5-Difluoro-2-methoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIQTYCWUIZOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344710 | |
| Record name | 3,5-Difluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131782-50-8 | |
| Record name | 3,5-Difluoro-2-methoxybenzaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60344710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131782-50-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 3,5-Difluoro-2-methoxybenzaldehyde
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 131782-50-8), a key fluorinated building block for researchers, chemists, and professionals in drug development. The document delves into its physicochemical properties, provides a detailed, mechanistically-grounded synthetic protocol, explores its applications as a versatile precursor in medicinal chemistry, and outlines critical safety and handling procedures. The strategic incorporation of fluorine atoms and a methoxy group makes this compound a valuable intermediate for synthesizing complex molecular architectures with potentially enhanced pharmacological profiles. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.
This compound is a substituted aromatic aldehyde whose unique electronic properties, conferred by its fluorine and methoxy substituents, make it a valuable intermediate in organic synthesis. Its primary identifiers and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 131782-50-8 | |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [2][3] |
| IUPAC Name | This compound | |
| InChI | 1S/C8H6F2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | [1] |
| InChI Key | OHIQTYCWUIZOBK-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=C(C=C1F)F)C=O | [1] |
| Physical State | Liquid | [4] |
| Appearance | Yellow | [4] |
| Boiling Point | 39-41 °C |
Synthesis and Mechanistic Insights: Directed Ortho-Metalation
The synthesis of this compound is efficiently achieved via a directed ortho-metalation (DoM) reaction. This strategy is a cornerstone of modern aromatic chemistry, allowing for regioselective functionalization that would be challenging to achieve through classical electrophilic aromatic substitution.
Causality and Experimental Rationale
The choice of DoM is predicated on the powerful directing ability of the methoxy group. The oxygen atom's lone pairs coordinate to the lithium cation of the organolithium base (e.g., Lithium diisopropylamide - LDA), pre-complexing the reagent. This proximity effect dramatically lowers the activation energy for deprotonation at the adjacent ortho position (C6), even in the presence of other potentially acidic protons. The fluorine atoms serve to further acidify the ring protons through their inductive electron-withdrawing effects, facilitating the metalation step. N,N-Dimethylformamide (DMF) is an ideal electrophile for the formylation step, reacting readily with the generated aryllithium intermediate to install the aldehyde group upon aqueous workup.
Synthetic Workflow Diagram
Sources
A Comprehensive Technical Guide to the Physical Properties of 3,5-Difluoro-2-methoxybenzaldehyde
This document provides an in-depth analysis of the essential physical and chemical properties of 3,5-Difluoro-2-methoxybenzaldehyde (CAS No. 131782-50-8), a crucial building block in medicinal chemistry and novel material synthesis. The strategic placement of its fluoro- and methoxy-substituents imparts unique electronic and steric characteristics, making a thorough understanding of its properties paramount for its effective application in research and development. This guide is intended for researchers, chemists, and drug development professionals, offering not just data, but the scientific context required for successful experimental design and execution.
Core Physicochemical & Structural Identifiers
Precise identification is the foundation of reproducible science. This compound is an aromatic aldehyde whose identity is confirmed by a combination of its structural formula, molecular weight, and unique registry number. The data presented below represents the fundamental constants associated with this compound.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 3,5-Difluoro-o-anisaldehyde, 2,4-Difluoro-6-formylanisole | |
| CAS Number | 131782-50-8 | |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [2][3][4] |
| Appearance | Solid | |
| Purity | ≥98% |
Thermal & Physical Properties
The thermal behavior of a compound dictates the conditions required for reactions, purification, and storage. The melting point, in particular, is a critical indicator of purity.
-
Melting Point: 39-41 °C. This relatively low melting point indicates that the compound can be handled as a low-melting solid, simplifying transfer and weighing operations compared to high-melting crystalline powders. It is crucial to note that this value is a sharp range, suggesting a high degree of purity.
-
Solubility Profile: Specific solubility data is limited. However, based on its molecular structure, a qualitative profile can be established. The difluoro- and methoxy-substituted benzene ring is largely lipophilic, predicting good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. The polar aldehyde group may impart slight solubility in polar protic solvents like ethanol. Its solubility in water is expected to be low, a common characteristic for fluorinated organic molecules of this size.[2] This profile is critical for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.
Spectroscopic Characterization: The Structural Fingerprint
Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral features of this compound, explaining the causality behind the predicted signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR:
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.2 ppm. This significant downfield shift is due to the powerful deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-7.8 ppm). These protons will appear as complex multiplets due to coupling with each other (³JHH) and with the two non-equivalent fluorine atoms (³JHF and ⁴JHF).
-
Methoxy Protons (OCH₃): A sharp singlet is expected around δ 3.9-4.1 ppm, integrating to three protons.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 188-192 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are anticipated. The carbons directly bonded to fluorine (C-F) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-260 Hz). The other aromatic carbons will also exhibit smaller C-F couplings.
-
Methoxy Carbon (OCH₃): A signal will appear in the typical range of δ 55-60 ppm.
-
-
¹⁹F NMR:
-
Two distinct signals are expected, as the fluorine atoms at positions 3 and 5 are in different chemical environments relative to the methoxy and aldehyde groups. These signals will likely appear as multiplets due to coupling to each other and to the nearby aromatic protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.
-
C-H Stretch (Aromatic & Aliphatic): Absorptions will be seen just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methoxy C-H).
-
C-O Stretch (Methoxy/Aryl Ether): Strong bands are expected in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: Strong absorptions are typically found in the 1100-1250 cm⁻¹ region.
Experimental Protocols for Property Verification
To ensure the quality and identity of this compound in a laboratory setting, the following standardized protocols are recommended. These workflows are designed to be self-validating through the use of standards and systematic procedures.
Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow for verifying the identity and purity of a newly acquired or synthesized batch of the title compound.
Caption: General workflow for the physicochemical characterization of an organic compound.
Protocol 1: Melting Point Determination
-
Apparatus Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point close to the expected range (e.g., benzoic acid, 122 °C). This step ensures the trustworthiness of the measurement.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry this compound into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point (39 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A narrow range (<2 °C) is indicative of high purity.
Protocol 2: NMR Sample Preparation (¹H NMR)
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its common use and ability to dissolve many organic compounds.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently invert it several times or use a vortex mixer on a low setting until the solid is completely dissolved. Ensure no solid particles remain.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer for analysis.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[6][7] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8]
-
Handling Precautions: Avoid breathing dust or vapors.[9] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[6] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][9] Storage at ambient or room temperature is recommended.[11]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]
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PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. [Link]
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]
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PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
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Cenmed Enterprises. (n.d.). 3,6-Difluoro-2-methoxybenzaldehyde (C007B-113535). [Link]
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An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methoxybenzaldehyde, a key fluorinated aromatic aldehyde.[1] It is intended for researchers, scientists, and professionals in drug development who utilize advanced chemical intermediates. The unique substitution pattern of this compound, featuring a methoxy group ortho to the aldehyde and two fluorine atoms meta to it, imparts specific reactivity and properties that make it a valuable building block in medicinal and materials chemistry.[1][2]
Core Chemical Identity and Physicochemical Properties
This compound is a fluorinated organic compound with the molecular formula C₈H₆F₂O₂.[1][3] The strategic placement of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzaldehyde scaffold creates a molecule with distinct electronic characteristics, influencing its reactivity and the properties of its derivatives.[1][2]
Chemical Structure
The structure consists of a benzene ring substituted with an aldehyde group at position 1, a methoxy group at position 2, and fluorine atoms at positions 3 and 5.[3]
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of key physical and chemical properties is presented below. These values are crucial for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | PubChem[3] |
| Molecular Weight | 172.13 g/mol | PubChem[4] |
| Appearance | Light yellow solid (typical) | Thermo Fisher Scientific[5] |
| Monoisotopic Mass | 172.03358 Da | PubChem[3] |
| XLogP3 (Predicted) | 1.6 | PubChem[3] |
| CAS Number | 261763-22-8 |
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of this compound is not trivial and requires careful control of regioselectivity. The two primary strategies involve electrophilic aromatic substitution on a pre-functionalized ring or a directed ortho-metalation approach.
Pathway 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[6][7][8] In this case, the starting material, 1,3-difluoro-2-methoxybenzene, possesses the required electron-rich character due to the activating methoxy group, which directs the electrophilic substitution.
Causality: The methoxy group is a strong ortho-, para-director. However, the steric hindrance and electronic effects of the flanking fluorine atoms favor formylation at the C6 position, which is sterically more accessible and electronically activated.
Caption: Vilsmeier-Haack reaction workflow for synthesis.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.2 eq.) in an appropriate solvent (e.g., anhydrous 1,2-dichloroethane) to 0 °C.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the cooled POCl₃ solution, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[9]
-
Substrate Addition: Add a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in the same anhydrous solvent to the Vilsmeier reagent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium bicarbonate and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.[9]
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Pathway 2: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) offers an alternative, highly regioselective route.[10][11] The methoxy group in 1,3-difluoro-2-methoxybenzene can act as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent ortho position (C6).[10][12][13]
Causality: The heteroatom of the methoxy group acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent. This brings the strong base into proximity of the ortho-proton, facilitating its abstraction over other protons on the ring.[10]
Experimental Protocol: Directed Ortho-Metalation
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Lithiating Agent: Cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours. The formation of the aryllithium intermediate can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.
-
Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the aryllithium solution at -78 °C.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Perform a standard aqueous workup as described in the Vilsmeier-Haack protocol. Purify the crude product via silica gel chromatography.
Spectroscopic Characterization
Unambiguous identification of this compound requires a combination of spectroscopic techniques.
| Technique | Key Expected Features |
| ¹H NMR | A singlet for the aldehyde proton (~10.0-10.4 ppm).A singlet for the methoxy protons (~3.9-4.1 ppm).Two aromatic protons appearing as multiplets or complex doublets of doublets due to H-F coupling. |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon (~188-192 ppm).Signals for aromatic carbons showing C-F coupling (large J values).A signal for the methoxy carbon (~56-62 ppm). |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms. |
| IR Spectroscopy | A strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹).C-F stretching bands (~1100-1300 cm⁻¹).Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z corresponding to 172.03.[3] |
Note: Actual chemical shifts and coupling constants can vary based on the solvent and instrument used.[14][15][16]
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable intermediate, particularly in medicinal chemistry.
Role in Medicinal Chemistry
Fluorine is a bioisostere of hydrogen but with significantly different electronic properties and size.[2] Its incorporation into drug candidates can profoundly impact:
-
Metabolic Stability: The C-F bond is stronger than a C-H bond, often blocking sites of metabolic oxidation.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's pKa and lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
This aldehyde serves as a scaffold for building more complex molecules where the 3,5-difluoro-2-methoxy pattern is a desired pharmacophore. It is used in the synthesis of inhibitors for various enzymes and receptors.
Synthetic Utility
As an aldehyde, it is a versatile functional group that can undergo a wide range of chemical transformations:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.
-
Aldol and related condensation reactions: For C-C bond formation.
-
Oxidation: To form the corresponding carboxylic acid.[17]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazards: this compound is classified as an irritant, causing skin and serious eye irritation.[5][18][19][20][21] It may also cause respiratory irritation.[5][19][20] It is harmful if swallowed.[5]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][18] Avoid generating dust.[20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][20] It may be sensitive to air.[5]
Conclusion
This compound is a specialized chemical intermediate whose value lies in the strategic placement of its fluoro and methoxy substituents. Its synthesis, while requiring careful control of regiochemistry, is achievable through established organic methodologies like the Vilsmeier-Haack reaction and directed ortho-metalation. For the medicinal chemist and drug development professional, this compound offers a pre-functionalized aromatic scaffold that introduces the beneficial properties of fluorine into novel molecular architectures, making it a critical tool in the design of next-generation therapeutics.
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A Comprehensive Technical Guide to 3,5-Difluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Compound Characteristics
3,5-Difluoro-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with the molecular formula C₈H₆F₂O₂. Its structure, featuring a benzaldehyde core with two fluorine atoms and a methoxy group, imparts unique electronic and steric properties that are highly valuable in the design of complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [2][3][4][5] |
| Monoisotopic Mass | 172.03358 Da | [1] |
| Appearance | White to yellow or orange solid, semi-solid, or liquid | [6] |
| IUPAC Name | This compound | |
| InChI Key | OHIQTYCWUIZOBK-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=C(C=C1F)F)C=O | [1] |
The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring and the aldehyde functional group. The ortho-methoxy group further modulates the electronic environment and can direct certain chemical transformations. These substitutions are not merely passive additions; they are strategic modifications that enhance the compound's utility as a synthetic intermediate, particularly in the development of fluorinated drug candidates where improved metabolic stability and bioavailability are sought.[7]
Section 2: Synthesis and Mechanistic Considerations
The synthesis of substituted benzaldehydes like this compound often involves the formylation of a correspondingly substituted benzene ring. While specific synthesis routes for this exact isomer are not extensively detailed in publicly available literature, a general and robust method for analogous compounds is the ortho-formylation of a substituted anisole.
A representative synthetic approach involves the direct introduction of a formyl group (-CHO) onto a 1,3-difluoro-2-methoxybenzene precursor. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack or Duff reaction, or through metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Conceptual Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway, highlighting the critical steps and the underlying chemical logic.
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An In-Depth Technical Guide to 3,5-Difluoro-2-methoxybenzaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Among the vast array of fluorinated building blocks, substituted benzaldehydes are of particular interest due to the versatility of the aldehyde functional group in a multitude of chemical transformations.[2] This guide focuses on 3,5-Difluoro-2-methoxybenzaldehyde, a key aromatic aldehyde that serves as a versatile precursor in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Its distinct substitution pattern offers a unique combination of electronic and steric properties, making it a valuable tool for medicinal chemists.
Core Molecular Attributes of this compound
IUPAC Name: this compound
Synonyms: 3,5-Difluoro-o-anisaldehyde, 2,4-Difluoro-6-formylanisole
Key Chemical Identifiers
| Property | Value | Source |
| CAS Number | 131782-50-8 | |
| Molecular Formula | C₈H₆F₂O₂ | [4] |
| Molecular Weight | 172.13 g/mol | [4] |
| Canonical SMILES | COC1=C(C=C(C=C1F)F)C=O | [4] |
| InChI Key | OHIQTYCWUIZOBK-UHFFFAOYSA-N | [4] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 39-41 °C | |
| Storage Temperature | Ambient |
Synthesis and Mechanistic Insights
Hypothetical Synthetic Pathway
A potential route to this compound could start from 2,4-difluoroanisole. The introduction of the formyl group at the 6-position can be achieved through directed ortho-metalation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Caption: Synthetic utility in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation. [5][6][7][8]H319: Causes serious eye irritation. [5][6][7][8]H335: May cause respiratory irritation. [5][6][7][8] |
Precautionary Measures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [5][6][7][9]* Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. [5]Avoid breathing dust. Wash hands thoroughly after handling. [5][6][9]* Storage: Store in a tightly closed container in a dry and well-ventilated place. [5]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for this compound would include:
-
A singlet for the methoxy group (-OCH₃) protons.
-
Signals for the aromatic protons, which would exhibit splitting patterns due to coupling with each other and with the fluorine atoms.
-
A singlet for the aldehyde proton (-CHO).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Key signals would include:
-
A peak for the carbonyl carbon of the aldehyde group.
-
Signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and methoxy substituents. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling).
-
A peak for the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound would include:
-
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1715 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aldehyde protons.
-
C-O stretching vibrations for the methoxy group.
-
C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (172.13 g/mol ). [4]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern of two fluorine atoms and a methoxy group on a benzaldehyde scaffold provides a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in the development of the next generation of pharmaceuticals.
References
- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). Retrieved from a hypothetical source on pharmaceutical synthesis.
- CymitQuimica. Safety Data Sheet. (2024-12-19).
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-17).
- Bio-Connect. Safety Data Sheet. (n.d.).
- Fisher Scientific. SAFETY DATA SHEET. (2024-03-30).
- Fisher Scientific. SAFETY DATA SHEET. (n.d.).
- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.).
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PubChem. This compound (C8H6F2O2). (n.d.). Retrieved from [Link]
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3,5-Difluoro-2-methoxybenzaldehyde safety data sheet
An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-methoxybenzaldehyde
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. As a specialized aromatic aldehyde, this compound serves as a critical building block in medicinal chemistry and novel materials science. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific reactivity that is valuable to researchers. However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations.
It is important to note that a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, this guide has been constructed by synthesizing data from publicly available SDSs for structurally analogous compounds, particularly other difluoro-methoxybenzaldehyde isomers. This approach, grounded in established chemical principles, provides a robust and reliable framework for risk assessment and management. The hazard classifications and handling protocols outlined herein are based on the consistent toxicological profiles observed in these closely related molecules.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on the consistent classification of closely related isomers like 4,5-Difluoro-2-methoxybenzaldehyde, this compound is anticipated to fall under the following GHS categories.[1]
Anticipated GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications necessitate the use of specific GHS pictograms on all containers and in safety documentation, as illustrated below.
Caption: GHS Exclamation Mark Pictogram and Associated Hazards.
Physicochemical Properties for Safe Handling
Understanding the physical properties of a chemical is fundamental to designing safe experimental and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | PubChem[2] |
| Molecular Weight | 172.13 g/mol | PubChem[1] |
| Physical Form | Solid (Anticipated) | Analogy to isomers[3] |
| InChIKey | OHIQTYCWUIZOBK-UHFFFAOYSA-N | PubChem[2] |
| Storage Temperature | 2-8°C, under inert atmosphere | Analogy to isomers |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, beginning with engineering controls and culminating in the correct use of PPE, is essential for mitigating exposure risks.
Engineering Controls
The primary line of defense is to handle the chemical in a controlled environment.
-
Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any dust or vapors, directly addressing the risk of respiratory irritation (H335).[4][5]
-
Ventilation: The laboratory should be well-ventilated, with sufficient air changes per hour to prevent the accumulation of airborne contaminants.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly correspond to the identified hazards.
Caption: Decision workflow for selecting appropriate PPE.
-
Eye and Face Protection: Due to its classification as a serious eye irritant (H319), chemical safety goggles conforming to European Standard EN166 or equivalent US standards (ANSI Z87.1) are mandatory.[3][7] A standard lab coat is sufficient for body protection during routine operations.
-
Skin Protection: To prevent skin irritation (H315), nitrile gloves should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use. Always remove gloves using the proper technique to avoid contaminating the skin.[6]
-
Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]
Safe Handling and Storage Protocols
Adherence to methodical procedures is paramount for preventing accidents.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as outlined in Section 3.
-
Weighing: If weighing the solid, do so on a weigh boat or glassine paper within the fume hood to contain any dust.
-
Transfer: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Tightly cap the source container immediately after use. Clean any contaminated surfaces within the fume hood.
-
Waste Disposal: Dispose of any contaminated consumables (gloves, weigh boats, etc.) in a designated, sealed hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[3]
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, designated for chemical storage. Storing at reduced temperatures (2-8°C) may be recommended for long-term stability.
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions.[6][9]
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce its severity.
First-Aid Measures
The following first-aid responses are based on established procedures for chemicals with similar hazard profiles.[4][9][10][11]
Caption: Decision tree for first-aid response to exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][10]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7][11]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and potentially hydrogen fluoride.[3]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[11]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear full PPE.
-
Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
References
-
3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072. PubChem. [Link]
-
Material Safety Data Sheet - 3,4-Dimethoxybenzaldehyde. West Liberty University. [Link]
-
This compound (C8H6F2O2). PubChemLite. [Link]
-
4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552. PubChem. [Link]
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Spectroscopic and Synthetic Profile of 3,5-Difluoro-2-methoxybenzaldehyde: A Technical Guide
Abstract
Introduction
3,5-Difluoro-2-methoxybenzaldehyde is an aromatic organic compound with the molecular formula C₈H₆F₂O₂.[1] Its structure, featuring a benzaldehyde core with two fluorine atoms and a methoxy group, makes it a potentially valuable building block in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the methoxy and aldehyde functionalities offer versatile handles for further chemical modifications. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification in a reaction mixture and for quality control.
This guide will provide a detailed analysis of the expected spectroscopic data for this compound, drawing comparisons with structurally similar molecules. Furthermore, a potential synthetic protocol will be outlined, offering a practical starting point for its laboratory preparation.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆F₂O₂
-
Molecular Weight: 172.13 g/mol
-
SMILES: COC1=C(C=C(C=C1F)F)C=O[1]
-
InChI Key: OHIQTYCWUIZOBK-UHFFFAOYSA-N[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about its chemical environment.
¹H NMR Spectroscopy
Expected Chemical Shifts (δ) and Coupling Constants (J):
The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehydic proton, one for the aromatic protons, and one for the methoxy protons.
-
Aldehydic Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the range of δ 9.8 - 10.5 ppm . In related compounds like 2,3-difluoro-6-methoxybenzaldehyde, this proton appears at δ 10.40 ppm.
-
Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments.
-
The proton at position 6 (H-6) will be coupled to the fluorine at position 5. It is expected to appear as a doublet of doublets (dd) or a triplet-like signal due to coupling with both F-5 and H-4.
-
The proton at position 4 (H-4) will be coupled to the fluorine at positions 3 and 5. It is expected to appear as a triplet of doublets (td) or a more complex multiplet.
-
The chemical shifts for these protons are anticipated in the range of δ 7.0 - 7.8 ppm .
-
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet in the range of δ 3.8 - 4.2 ppm . In 2,3-difluoro-6-methoxybenzaldehyde, the methoxy protons are observed at δ 3.93 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy
Expected Chemical Shifts (δ):
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.
-
Carbonyl Carbon (-CHO): Expected in the range of δ 185 - 195 ppm . This signal will likely be a triplet due to coupling with the aldehydic proton.
-
Aromatic Carbons (Ar-C):
-
C-F bonded carbons (C-3 and C-5): These carbons will be significantly influenced by the directly attached fluorine atoms and will show large one-bond C-F coupling constants (¹JCF). They are expected in the range of δ 150 - 165 ppm .
-
C-O bonded carbon (C-2): Expected around δ 140 - 155 ppm .
-
C-CHO bonded carbon (C-1): Expected around δ 125 - 135 ppm .
-
C-H bonded carbons (C-4 and C-6): Expected in the range of δ 110 - 125 ppm .
-
-
Methoxy Carbon (-OCH₃): Expected around δ 55 - 65 ppm . In many aromatic methoxy compounds, this signal appears around 56 ppm, but steric hindrance or electronic effects can shift it to around 62 ppm.[2]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform, phase correct, and calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
¹⁹F NMR Spectroscopy
Expected Chemical Shifts (δ):
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms.[3][4]
-
The two fluorine atoms at positions 3 and 5 are chemically equivalent and are expected to give a single signal.
-
The chemical shift for aromatic fluorine atoms typically falls in the range of -100 to -140 ppm relative to CFCl₃.[5]
-
The signal will likely be a multiplet due to coupling with the aromatic protons.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample as for ¹H and ¹³C NMR.
-
Instrument Setup:
-
Spectrometer: Equipped with a fluorine probe.
-
Pulse Program: Standard single-pulse experiment.
-
Reference: External or internal reference standard (e.g., CFCl₃ at δ 0 ppm).
-
Acquisition Parameters:
-
Spectral Width: A wide range should be set initially (e.g., +50 to -250 ppm) and then optimized.
-
Number of Scans: 128 or more.
-
-
-
Data Processing: Standard Fourier transform and phasing.
Infrared (IR) Spectroscopy
Expected Absorption Bands (ν):
IR spectroscopy will help identify the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ . For methoxybenzaldehydes, this peak is often observed around 1686 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ .
-
C-O Stretch (Methoxy): A strong band is expected in the region of 1250-1300 cm⁻¹ (asymmetric) and a weaker one around 1020-1075 cm⁻¹ (symmetric).
-
C-F Stretch (Aromatic): Strong absorption bands are expected in the range of 1100-1400 cm⁻¹ .
-
C=C Stretch (Aromatic): Several bands of variable intensity are expected between 1450-1600 cm⁻¹ .
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹ .
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two NaCl or KBr plates.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 172 .
-
Key Fragments:
-
[M-H]⁺ (m/z 171): Loss of a hydrogen atom from the aldehyde.
-
[M-CHO]⁺ (m/z 143): Loss of the formyl group.
-
[M-OCH₃]⁺ (m/z 141): Loss of the methoxy group.
-
Further fragmentation of the aromatic ring.
-
PubChem predicts several adducts for this molecule, including [M+H]⁺ at m/z 173.04086 and [M+Na]⁺ at m/z 195.02280.[1]
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Impact (EI) for fragmentation patterns or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Introduction: Direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Synthesis of this compound
A plausible synthetic route to this compound involves the formylation of 1,3-difluoro-2-methoxybenzene. A similar strategy has been reported for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde from 3,4-difluoroanisole.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Detailed Protocol (Adapted from a similar synthesis):
-
Lithiation: Dissolve 1,3-difluoro-2-methoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: Allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aldehydic-H: δ 9.8-10.5 (s, 1H); Aromatic-H: δ 7.0-7.8 (m, 2H); Methoxy-H: δ 3.8-4.2 (s, 3H) |
| ¹³C NMR | C=O: δ 185-195; C-F: δ 150-165 (d, ¹JCF); C-O: δ 140-155; C-CHO: δ 125-135; C-H: δ 110-125; -OCH₃: δ 55-65 |
| ¹⁹F NMR | δ -100 to -140 (m) |
| IR | ν (cm⁻¹): 1680-1710 (C=O), 2820, 2720 (CHO C-H), 1250-1300 (C-O), 1100-1400 (C-F), 1450-1600 (C=C) |
| Mass Spec (EI) | m/z: 172 (M⁺), 171 ([M-H]⁺), 143 ([M-CHO]⁺), 141 ([M-OCH₃]⁺) |
Conclusion
This technical guide presents a detailed predictive analysis of the spectroscopic data for this compound and a plausible synthetic route. While experimental verification is pending, the provided information, based on established principles and data from analogous compounds, serves as a valuable resource for researchers. The unique spectroscopic features arising from the combination of fluoro, methoxy, and aldehyde functionalities have been highlighted to facilitate its identification and characterization.
References
-
PubChemLite. This compound (C8H6F2O2). [Link]
-
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An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Difluoro-2-methoxybenzaldehyde
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3,5-Difluoro-2-methoxybenzaldehyde. The content is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the spectral features of this molecule, grounded in the fundamental principles of nuclear magnetic resonance spectroscopy. This guide will delve into the predicted spectral data, the rationale behind the chemical shifts and coupling constants, a standard protocol for sample analysis, and a visual representation of the spin-spin coupling network.
Introduction
This compound is a substituted aromatic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and functional materials. The precise arrangement of its functional groups—an aldehyde, a methoxy group, and two fluorine atoms on the benzene ring—gives rise to a unique electronic environment that can be effectively probed by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is an indispensable tool for the structural elucidation and purity assessment of such molecules. Understanding the intricacies of its ¹H NMR spectrum, including the influence of the electronegative fluorine atoms on proton chemical shifts and the characteristic proton-fluorine (H-F) spin-spin coupling, is paramount for any researcher working with this or structurally related compounds.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-α (Aldehyde) | ~10.3 | Singlet (or very fine multiplet) | - | 1H |
| H-4 | ~7.2 | Doublet of doublets of doublets (ddd) | ⁴J(H4-F5) ≈ 8-10, ³J(H4-H6) ≈ 2-3, ⁵J(H4-F3) ≈ 1-2 | 1H |
| H-6 | ~7.0 | Doublet of doublets (dd) | ⁴J(H6-F5) ≈ 8-10, ³J(H6-H4) ≈ 2-3 | 1H |
| -OCH₃ (Methoxy) | ~4.0 | Singlet | - | 3H |
Analysis and Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is characterized by four distinct signals, each providing valuable structural information.
Aldehyde Proton (H-α)
The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift of approximately 10.3 ppm.[1][2] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. Typically, aldehyde protons appear as singlets unless there is coupling to other nearby protons, which is not the case here.[1][2]
Aromatic Protons (H-4 and H-6)
The two protons on the aromatic ring, H-4 and H-6, are in different chemical environments and are expected to exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H-4: This proton is predicted to resonate at approximately 7.2 ppm. Its multiplicity is expected to be a doublet of doublets of doublets (ddd) due to coupling with the fluorine at position 5 (⁴J(H4-F5)), the proton at position 6 (³J(H6-H4)), and the fluorine at position 3 (⁵J(H4-F3)). The four-bond coupling to the fluorine at the meta position (F5) is expected to be the largest, in the range of 8-10 Hz. The three-bond ortho coupling to H-6 will be smaller, around 2-3 Hz. The five-bond coupling to the other meta fluorine (F3) will be the smallest, likely 1-2 Hz.
-
H-6: This proton is predicted to be slightly upfield from H-4, at around 7.0 ppm. It is expected to appear as a doublet of doublets (dd) due to coupling with the fluorine at position 5 (⁴J(H6-F5)) and the proton at position 4 (³J(H6-H4)). The four-bond coupling to the ortho fluorine (F5) is expected to be in the range of 8-10 Hz, while the three-bond ortho coupling to H-4 will be around 2-3 Hz.
The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group significantly influences the chemical shifts of the aromatic protons. The methoxy group is ortho to H-6, and the aldehyde group is ortho to H-6, while H-4 is para to the aldehyde and meta to the methoxy group. These competing electronic effects result in the predicted chemical shifts.
Methoxy Protons (-OCH₃)
The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 4.0 ppm. The downfield shift from a typical aliphatic methoxy group is due to the attachment to the electron-withdrawing aromatic ring.
Spin-Spin Coupling Network
The intricate coupling relationships within this compound can be visualized using a Graphviz diagram. This diagram illustrates the through-bond interactions between the protons and fluorine atoms.
Caption: Spin-spin coupling in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for many organic compounds and typically provides good spectral resolution.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.
-
Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants.
-
This protocol provides a self-validating system for acquiring a reliable and reproducible ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be rich in structural information, with distinct signals for the aldehyde, aromatic, and methoxy protons. The analysis of the chemical shifts and, in particular, the complex splitting patterns arising from both H-H and H-F couplings, allows for the unambiguous assignment of each proton. This in-depth guide provides the necessary framework for researchers to understand, predict, and interpret the ¹H NMR spectrum of this important synthetic intermediate, thereby facilitating its use in various fields of chemical research and development.
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13C NMR analysis of 3,5-Difluoro-2-methoxybenzaldehyde
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,5-Difluoro-2-methoxybenzaldehyde: A Predictive and Interpretive Approach
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. In the absence of a definitive published spectrum, this document establishes a robust predictive methodology grounded in foundational NMR principles and empirical data from analogous structures. We detail the causality behind experimental design for quantitative analysis, present a thoroughly rationalized prediction of the ¹³C chemical shifts and carbon-fluorine coupling constants, and outline the use of advanced techniques like DEPT for unambiguous signal assignment. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural elucidation of complex aromatic molecules.
Introduction
Substituted benzaldehydes are cornerstone synthons in the development of pharmaceuticals, agrochemicals, and specialty polymers. The introduction of fluorine and methoxy substituents onto the aromatic ring profoundly alters the molecule's steric and electronic landscape, influencing its reactivity and biological activity. This compound, with its distinct substitution pattern, presents a compelling case for detailed structural analysis.
¹³C NMR spectroscopy stands as an unparalleled, non-destructive technique for providing a direct census of the carbon framework of a molecule.[1] Unlike ¹H NMR, where signal overlap can complicate analysis, the greater chemical shift dispersion in ¹³C NMR (typically 0-220 ppm) offers superior signal resolution, making it indispensable for the unambiguous characterization of complex isomers.[2] For fluorinated compounds, the presence of the spin-active ¹⁹F nucleus provides an additional layer of structural information through ¹³C-¹⁹F spin-spin coupling, which is highly sensitive to the number of bonds separating the coupled nuclei.[3]
This guide offers a senior scientist's perspective on tackling the ¹³C NMR analysis of this compound. It is structured not as a rigid protocol, but as a logical workflow that begins with theoretical principles, moves to rigorous experimental design, and culminates in a detailed, predictive interpretation of the spectrum.
Part I: Theoretical Principles & Predictive Framework
A successful interpretation of the ¹³C NMR spectrum hinges on a solid understanding of the factors governing chemical shifts and coupling constants.
1.1: Substituent Chemical Shift (SCS) Effects
The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (to higher ppm values), while electron-donating groups cause shielding and an upfield shift.[4] In polysubstituted benzenes, the chemical shift of each ring carbon can be estimated by starting with the chemical shift of benzene (~128.5 ppm) and adding empirical Substituent Chemical Shift (SCS) increments for each substituent relative to its position (ipso, ortho, meta, para).[5]
-
Aldehyde (-CHO): An electron-withdrawing group that deshields the ipso and para carbons and has a smaller effect on the ortho and meta positions.
-
Methoxy (-OCH₃): A strong electron-donating group through resonance, which strongly shields the ortho and para carbons, while its inductive electron-withdrawing nature slightly deshields the ipso and meta carbons.[2]
-
Fluorine (-F): A highly electronegative atom that exhibits a dual role. It is strongly electron-withdrawing inductively, but also electron-donating through resonance. This results in a very strong deshielding effect at the ipso-carbon and a significant shielding effect (upfield shift) at the ortho and para positions.
1.2: Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling
The interaction between the ¹³C and ¹⁹F nuclei, both having a spin of I=½, results in the splitting of ¹³C signals into doublets or more complex multiplets. The magnitude of this splitting, the coupling constant (J), is transmitted through the bonding framework and is highly dependent on the number of intervening bonds.
-
One-Bond Coupling (¹JCF): This is typically the largest coupling, with values in aromatic systems ranging from -240 to -260 Hz. The carbon directly attached to fluorine will appear as a high-frequency doublet.
-
Two-Bond Coupling (²JCF): Coupling to a carbon atom two bonds away is also significant, typically in the range of ±15 to 25 Hz.
-
Three-Bond Coupling (³JCF): This coupling is generally smaller, around +5 to 10 Hz.
-
Long-Range Coupling (⁴JCF, ⁵JCF): Couplings over four or more bonds are often observed in aromatic systems and are typically small (0-4 Hz).
Part II: Experimental Design & Methodology
Acquiring a high-quality, interpretable ¹³C NMR spectrum is a self-validating process where careful experimental design prevents artifacts and ensures data integrity.
2.1: Experimental Workflow
The logical flow from sample preparation to final data interpretation is critical for reliable structural elucidation.
Caption: Experimental and analytical workflow.
2.2: Protocol for Quantitative ¹³C NMR Acquisition
To ensure that signal intensities are as accurate as possible and to detect quaternary carbons, which often have long relaxation times, a carefully parameterized experiment is essential.
-
Sample Preparation: Accurately weigh 20-50 mg of the solid compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial before transferring to a 5 mm NMR tube. Chloroform-d is often preferred for its good solubilizing power and simple solvent signal.
-
Relaxation Considerations: For truly quantitative results where signal integrals are meaningful, the long longitudinal relaxation times (T₁) of quaternary carbons must be addressed. This can be achieved by:
-
Using a long relaxation delay (D1): A delay of 5 times the longest T₁ value is recommended. However, this can make the experiment prohibitively long.
-
Adding a paramagnetic relaxation agent: A small amount of chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the T₁ values of all carbons, allowing for a much shorter relaxation delay (e.g., 2-5 seconds) without sacrificing quantitation.
-
-
Spectrometer Setup & Acquisition:
-
Pulse Sequence: Utilize an inverse-gated decoupling sequence. This applies the proton decoupler only during the acquisition time, which suppresses ¹H-¹³C coupling to produce singlets (which will then be split by ¹⁹F) while eliminating the Nuclear Overhauser Effect (NOE), which can non-uniformly alter signal intensities.[2]
-
Flip Angle: Use a 30° pulse angle instead of the standard 90°. This allows the magnetization to return to equilibrium more quickly, accommodating shorter relaxation delays.
-
Acquisition Time (AQ): Set to at least 1.0-2.0 seconds to ensure good digital resolution.
-
Number of Scans (NS): Adjust to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 128 to 1024 scans are typically sufficient.
-
2.3: Protocol for DEPT Experiments
Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments crucial for differentiating between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed in DEPT spectra.
-
DEPT-90: In this experiment, only signals from CH (methine) carbons appear as positive peaks.
-
DEPT-135: In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.
By comparing the standard broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign the multiplicity of each protonated carbon signal.
Part III: Spectral Interpretation and Data Analysis
The core of the analysis involves predicting the spectrum based on the principles outlined in Part I and then using that prediction as a hypothesis to be tested against the experimental data.
3.1: Molecular Structure and Carbon Numbering
For clarity, the carbon atoms of this compound are numbered as follows:
Caption: Structure and numbering of this compound.
3.2: Predicted ¹³C NMR Data
The following table summarizes the predicted chemical shifts (δ) and key ¹³C-¹⁹F coupling constants (JCF) for each carbon atom in CDCl₃. The predictions are derived from additive SCS rules and typical J-coupling values for fluorinated aromatics.[3]
| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) | Rationale & DEPT Confirmation |
| C7 (CHO) | 187 - 191 | Doublet of Doublets (dd) | ³J(C7-F3) ≈ 3-5, ⁵J(C7-F5) ≈ 1-2 | Highly deshielded aldehyde carbon. Long-range coupling to both fluorines expected. Not visible in DEPT. |
| C5 | 160 - 164 | Doublet of Doublets (dd) | ¹J(C5-F5) ≈ 245-255, ³J(C5-F3) ≈ 8-12 | Ipso to F, strongly deshielded. Large one-bond coupling to F5 and smaller three-bond coupling to F3. Not visible in DEPT. |
| C3 | 158 - 162 | Doublet of Doublets (dd) | ¹J(C3-F3) ≈ 245-255, ³J(C3-F5) ≈ 8-12 | Ipso to F, strongly deshielded. Large one-bond coupling to F3 and smaller three-bond coupling to F5. Not visible in DEPT. |
| C2 | 145 - 149 | Doublet of Doublets (dd) | ²J(C2-F3) ≈ 20-25, ⁴J(C2-F5) ≈ 2-4 | Ipso to -OCH₃, deshielded. Two-bond coupling to F3 will be dominant. Not visible in DEPT. |
| C1 | 118 - 122 | Doublet of Doublets (dd) | ³J(C1-F5) ≈ 5-8, ³J(C1-F3) ≈ 2-4 | Ipso to -CHO. Shielded relative to unsubstituted benzaldehyde due to two meta fluorines. Not visible in DEPT. |
| C6 | 110 - 114 | Doublet of Doublets (dd) | ²J(C6-F5) ≈ 20-25, ⁴J(C6-F3) ≈ 2-4 | Ortho to -CHO and -OCH₃, meta to F3, ortho to F5. Complex SCS effects. DEPT-90 & DEPT-135: Positive. |
| C4 | 100 - 104 | Doublet of Doublets (dd) | ²J(C4-F3) ≈ 20-25, ²J(C4-F5) ≈ 20-25 | Para to -OCH₃ and -CHO, ortho to two fluorines. Strong shielding expected. DEPT-90 & DEPT-135: Positive. |
| C8 (OCH₃) | 60 - 64 | Triplet (t) or dd | ³J(C8-F3) ≈ 3-5 | Methoxy carbon. Expected to show a small three-bond coupling to the adjacent F3. DEPT-135: Positive (CH₃). |
3.3: Rationale for Assignments
-
C7 (Aldehyde): The aldehyde carbonyl carbon is the most deshielded carbon, typically appearing between 190-200 ppm. Its chemical shift will be slightly upfield compared to benzaldehyde (~192 ppm) due to the electron-donating methoxy group. It will likely appear as a doublet of doublets due to small couplings to both F3 and F5.
-
C3 and C5 (Fluorine-bearing): These carbons are directly attached to fluorine, resulting in two key features: a large downfield shift and a very large one-bond C-F coupling constant (¹JCF > 240 Hz). They will also exhibit a smaller ³J coupling to the other fluorine atom.
-
C2 (Methoxy-bearing): This carbon is deshielded by the attached oxygen. Its most significant coupling will be the two-bond interaction with F3 (²JCF ≈ 20-25 Hz).
-
C1 (Aldehyde-bearing): The chemical shift of this quaternary carbon is influenced by all three substituents. It is expected to show three-bond couplings to both F3 and F5.
-
C6 and C4 (Methine): These are the only two CH carbons in the aromatic ring. C4 is positioned between two fluorine atoms and para to the electron-donating methoxy group, which should result in significant shielding, making it the most upfield aromatic signal. C6 is subject to more complex and competing effects. Both will appear as doublets of doublets due to two- and four-bond C-F couplings.
-
C8 (Methoxy): The methoxy carbon signal typically appears in the 55-65 ppm range.[2] It is expected to show a small three-bond coupling to F3.
3.4: The Role of DEPT Spectra in Assignment Confirmation
The DEPT experiments provide the ultimate validation for the assignment of protonated carbons:
-
DEPT-90 Spectrum: This spectrum will show only two positive signals in the aromatic region, corresponding to C4 and C6 .
-
DEPT-135 Spectrum: This spectrum will show three positive signals: the two aromatic CH signals (C4 , C6 ) and the methyl signal from the methoxy group (C8 ). No negative (CH₂) signals are expected.
-
Quaternary Carbons (C1, C2, C3, C5, C7): These five carbons will be present in the broadband-decoupled spectrum but will be absent from both the DEPT-90 and DEPT-135 spectra. This allows for their definitive identification as a group.
By combining the chemical shift predictions, the characteristic C-F coupling patterns, and the multiplicity information from DEPT experiments, a complete and unambiguous assignment of the ¹³C NMR spectrum of this compound can be achieved.
Conclusion
This in-depth guide demonstrates that a rigorous and reliable analysis of a complex molecule's ¹³C NMR spectrum can be performed even without prior experimental data. By systematically applying the fundamental principles of substituent chemical shifts, carbon-fluorine coupling constants, and multiplicity-editing pulse sequences like DEPT, a highly predictive framework can be constructed. The detailed experimental protocols provided ensure the acquisition of high-fidelity data, which serves as the ultimate arbiter of the predictive model. This holistic approach, combining theoretical prediction with practical experimental design, represents a powerful strategy for structural elucidation in chemical research and drug development.
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BenchChem Technical Support Team. (2025). Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucidation. Benchchem. 6
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. 1
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Facey, G. (2007). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. 7
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O'Brien, E. M., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
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University of Wisconsin-Madison, Department of Chemistry. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
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Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Shippensburg University. 8
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry Clinic.
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Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
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Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
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Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. 9
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ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate.
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Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the ¹³C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry.
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University of Mississippi. (2020). ¹³C NMR Substituent Effects on para-Substituted Tolans. eGrove.
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
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ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate.
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Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1988). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Journal of Chemical Sciences.
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NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. NC State University Libraries.
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University of Missouri-St. Louis, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility.
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Eames, J., & Mitra, M. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Queen Mary University of London.
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts.
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UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED.
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University of Calgary. (n.d.). ¹³C NMR Spectroscopy. University of Calgary.
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YouTube. (2012). How2: Interpret a carbon-13 NMR spectrum. YouTube.
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Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. Chemguide.
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Semantic Scholar. (n.d.). Table 1 from Substituent chemical shifts (SCS) in NMR. Part 5. Mono- and di-fluoro SCS in rigid molecules. Semantic Scholar.
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ResearchGate. (2025). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. ResearchGate.
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). HMDB.
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An In-Depth Technical Guide to the FT-IR Spectrum of 3,5-Difluoro-2-methoxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction
3,5-Difluoro-2-methoxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₈H₆F₂O₂. As a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, its structural integrity and purity are of paramount importance. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that serves as a first-line method for the structural elucidation and quality control of such molecules.
This guide provides a comprehensive analysis of the FT-IR spectrum of this compound. We will delve into the theoretical underpinnings of its vibrational modes, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of its characteristic absorption bands. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to apply FT-IR spectroscopy to this class of compounds.
Theoretical Foundations of the Spectrum
The FT-IR spectrum of a molecule is a unique fingerprint arising from the absorption of infrared radiation, which excites vibrations in its covalent bonds. For this compound, the spectrum is a composite of the vibrational modes of its constituent functional groups: the aldehyde, the methoxy (aryl ether) group, the carbon-fluorine bonds, and the tetrasubstituted benzene ring. The electronic effects of the substituents—the electron-withdrawing nature of the fluorine and aldehyde groups and the electron-donating resonance effect of the methoxy group—collectively influence the bond strengths and, consequently, the positions of the absorption bands.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The acquisition of a clean, reproducible FT-IR spectrum is fundamental to accurate analysis. The following protocol outlines the standard procedure for analyzing a solid sample using the potassium bromide (KBr) pellet technique, a method chosen for its reliability and minimal spectral interference in the mid-IR region.
Step-by-Step Methodology
-
Sample and Reagent Preparation:
-
Ensure the this compound sample is dry and free of solvents. Use a mortar and pestle to grind a small amount (1-2 mg) into a fine powder.
-
Use spectroscopy-grade KBr (approx. 200 mg), which has been thoroughly dried in an oven at ~110°C for at least 4 hours to remove all traces of water. Moisture is a critical interferent, exhibiting a broad O-H stretching band around 3400 cm⁻¹.
-
-
Homogenization:
-
Add the powdered sample to the dried KBr in the mortar.
-
Grind the mixture for several minutes until it is a homogenous, fine powder. Inadequate mixing will lead to scattering of the IR beam (the Christiansen effect), resulting in a sloping baseline and distorted peak shapes.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet. An opaque or cloudy pellet indicates poor mixing or insufficient pressure.
-
-
Instrument Setup and Background Scan:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.
-
Perform a background scan with an empty sample compartment. This critical step measures the instrument's and atmosphere's absorbance, which is then subtracted from the sample scan.
-
-
Sample Acquisition:
-
Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Workflow Visualization
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Spectral Analysis and Interpretation
The FT-IR spectrum of this compound is complex, but a systematic analysis allows for the assignment of its major absorption bands. The interpretation below is based on established principles of vibrational spectroscopy for substituted aromatic compounds.[1][2][3]
Molecular Structure and Key Vibrational Modes
Caption: Key functional groups contributing to the FT-IR spectrum.
Detailed Peak Assignments
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment and Rationale |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch: These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[3] |
| ~2960, ~2850 | Weak | Aliphatic C-H Stretch: Asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group. |
| ~2850, ~2750 | Weak, Sharp | Aldehydic C-H Stretch: This is a hallmark of aldehydes. The presence of two distinct, sharp peaks is due to Fermi resonance between the C-H stretching fundamental and the first overtone of the C-H bending vibration.[4][5] The peak around 2750 cm⁻¹ is particularly diagnostic.[4] |
| ~1705 - 1690 | Strong, Sharp | Carbonyl (C=O) Stretch: This is typically the most intense peak in the spectrum. For aromatic aldehydes, conjugation with the benzene ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹).[4][6] The electron-withdrawing fluorine atoms may slightly increase this frequency. |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C Ring Stretch: The benzene ring exhibits characteristic skeletal vibrations. Two or three bands are typically observed in this region for substituted aromatics.[7] |
| ~1450 | Medium | Asymmetric C-H Bend (-CH₃): Bending vibration of the methyl group. |
| ~1350 - 1250 | Strong | C-F Stretch: The carbon-fluorine bond gives rise to a very strong absorption in the fingerprint region. The exact position is sensitive to the electronic environment.[8] This band may overlap with the C-O-C stretch. |
| ~1270 - 1230 | Strong | Asymmetric C-O-C Stretch (Aryl Ether): Aryl alkyl ethers display a strong, characteristic absorption in this region due to the asymmetric stretching of the C-O-C linkage.[9][10] Resonance with the aromatic ring strengthens this bond compared to aliphatic ethers.[9] |
| ~1050 - 1020 | Medium | Symmetric C-O-C Stretch (Aryl Ether): A second, typically less intense, band corresponding to the symmetric C-O-C vibration is expected in this range for aryl ethers.[9][10] |
| < 900 | Medium-Weak | Aromatic C-H Out-of-Plane Bend: The position and number of these bands are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted ring, specific patterns can be predicted, though they are often complex. |
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information, enabling its unambiguous identification and assessment of purity. The key diagnostic features are the strong carbonyl (C=O) absorption near 1700 cm⁻¹, the characteristic aldehydic C-H stretching doublet around 2850/2750 cm⁻¹, the strong C-F and asymmetric C-O-C stretching bands in the 1350-1230 cm⁻¹ region, and the various vibrations of the substituted aromatic ring. By understanding the origin of these absorption bands, researchers can confidently use FT-IR spectroscopy as a rapid and reliable tool in the synthesis, development, and quality control of complex organic molecules.
References
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PubChem. This compound. National Center for Biotechnology Information.
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Gao, H., Ren, Z., Liu, S., Chen, J., & Yu, X. (2007). Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245.
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Singh, R. D., & Singh, R. S. (1986). Overtone spectroscopy of some benzaldehyde derivatives. Pramana, 26(3), 239-247.
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Singh, S. (1985). Overtone spectroscopy of benzaldehyde. Pramana, 25(5), 579-583.
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Spectroscopy Magazine. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
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Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
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University of California, Davis. Infrared Spectroscopy. Chem LibreTexts.
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University of California, Davis. Spectroscopy of Aldehydes and Ketones. Chem LibreTexts.
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University of Illinois. IR handout.
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Doc Brown's Chemistry. Benzaldehyde IR Spectrum Analysis.
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Berkeley Learning Hub. Benzaldehyde IR Spectrum Analysis.
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Kennesaw State University. IR Spectrum and Characteristic Absorption Bands.
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Rocky Mountain Laboratories. Difference between Ether and Ester Bonding in FTIR Spectra.
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Michigan State University. Infrared Spectrometry.
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Mass spectrometry of 3,5-Difluoro-2-methoxybenzaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Difluoro-2-methoxybenzaldehyde
Introduction
This compound is an aromatic aldehyde whose structural complexity, incorporating an electron-withdrawing aldehyde group, a methoxy substituent, and two fluorine atoms, makes it a valuable building block in medicinal chemistry and materials science. Accurate structural characterization is paramount for its application in drug development and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, moving from first principles to advanced data interpretation. We will explore the causality behind methodological choices, ensuring a robust and reproducible analytical workflow.
Physicochemical Properties and Their Mass Spectrometric Implications
Understanding the inherent properties of this compound is critical for developing an effective MS method. These characteristics directly influence choices regarding sample preparation, ionization source, and instrument parameters.
| Property | Value / Description | Implication for Mass Spectrometry |
| Molecular Formula | C₈H₆F₂O₂ | Provides the basis for calculating the exact mass. |
| Monoisotopic Mass | 172.03358 Da | The theoretical m/z for the singly charged molecular ion [M]⁺•.[2] |
| Polarity | Moderately Polar | Suitable for reverse-phase liquid chromatography (LC) and compatible with soft ionization techniques like Electrospray Ionization (ESI).[1][3] |
| Functional Groups | Aldehyde, Methoxy, Fluoro | These groups dictate the molecule's ionization behavior and fragmentation pathways. The aldehyde and methoxy groups are sites for protonation in positive-ion mode. |
| Physical Form | Solid | Requires dissolution in an appropriate solvent for analysis by LC-MS.[4] |
Ionization Technique Selection: A Causal Analysis
The choice of ionization source is arguably the most critical parameter in small molecule analysis. It dictates the nature of the initially formed ion and, consequently, the entire fragmentation cascade.
Electrospray Ionization (ESI): The Preferred Method
For a moderately polar molecule like this compound, ESI is the premier choice, particularly when coupled with LC.[1][3]
-
Why ESI? ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte, almost always preserving the molecular species as a pseudomolecular ion, typically the protonated molecule [M+H]⁺.[3] This is crucial for confident molecular weight determination.
-
Mechanism of Ion Formation: In positive-ion mode ESI, the analyte, dissolved in a protic solvent, is sprayed through a high-voltage capillary. This creates a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[5] The aldehyde and methoxy oxygen atoms are sufficiently basic to readily accept a proton, making positive-ion mode the logical choice. The ionization efficiency in ESI is strongly linked to a compound's physicochemical properties, including its basicity and polarity.[5][6][7]
Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)
APCI can be considered for less polar analytes or when ESI provides a weak signal. It involves a corona discharge to ionize the solvent vapor, which then transfers a proton to the analyte. While effective, it can sometimes induce more in-source fragmentation than ESI.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section details a robust, step-by-step protocol for the analysis of this compound. The workflow is designed as a self-validating system, ensuring reproducibility.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of LC-MS grade acetonitrile in a clean glass vial.
-
Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a working standard suitable for direct infusion or LC injection. Rationale: Diluting in the mobile phase ensures compatibility and prevents analyte precipitation upon injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
The use of LC separates the analyte from potential impurities and provides a stable, continuous flow for the MS source.[1]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for enhanced positive-ion ESI signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Gradient | 30% B to 95% B over 5 minutes | A typical starting point; should be optimized to ensure good separation and peak shape. |
| Flow Rate | 0.3 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more stable spray conditions. |
| Injection Vol. | 2 µL | A small volume minimizes peak distortion while providing sufficient analyte for detection. |
Mass Spectrometry Parameters (ESI Positive Ion Mode)
These parameters are starting points and should be optimized by infusing the working standard to maximize the signal for the precursor ion (m/z 173.04).
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | As discussed, the molecule readily protonates. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion formation. |
| Desolvation Temp. | 350 °C | Facilitates solvent evaporation from droplets.[8] |
| Gas Flow | 10 L/min (Nitrogen) | Assists in desolvation and directs ions into the instrument.[8] |
| Scan Mode | Full Scan (MS1) | Range: m/z 50-250. To identify the precursor ion. |
| Product Ion Scan | MS/MS | To generate a fragmentation spectrum for structural elucidation. |
| Precursor Ion | m/z 173.04 | The protonated molecule [M+H]⁺. |
| Collision Gas | Argon | Inert gas used to induce fragmentation.[9] |
| Collision Energy | 10-40 eV (Ramped) | A range of energies ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragmentations are observed. |
Workflow Visualization
The following diagram illustrates the complete analytical process from sample preparation to final data analysis.
Caption: A schematic of the end-to-end process for analyzing this compound.
Fragmentation Pathway Elucidation
Collision-Induced Dissociation (CID) is a technique where precursor ions are accelerated and collided with neutral gas molecules, converting kinetic energy into internal energy to induce fragmentation.[10][11] The resulting product ions provide a structural fingerprint of the molecule. Based on the known fragmentation patterns of benzaldehydes, anisoles, and fluorinated aromatics, we can predict a detailed fragmentation pathway for [C₈H₆F₂O₂ + H]⁺.[12][13][14]
Predicted Precursor and Product Ions
The table below summarizes the key ions expected in the MS/MS spectrum of this compound.
| m/z (Theoretical) | Proposed Formula | Proposed Neutral Loss | Fragment Description |
| 173.04 | [C₈H₇F₂O₂]⁺ | - | Precursor Ion [M+H]⁺ |
| 155.03 | [C₈H₅F₂O]⁺ | H₂O | Loss of water (from protonated aldehyde) |
| 145.04 | [C₇H₆F₂O]⁺ | CO | Loss of carbon monoxide |
| 143.02 | [C₇H₄F₂O]⁺ | CHO• + H• | Loss of the formyl radical and a hydrogen atom |
| 129.03 | [C₆H₄F₂O]⁺ | CO + CH₄ | Loss of carbon monoxide and methane |
| 115.01 | [C₆H₄F₂]⁺• | CO + CH₃OH | Loss of carbon monoxide and methanol |
Note: These are theoretical monoisotopic masses. Observed m/z may vary slightly based on instrument calibration and resolution.
Mechanistic Discussion and Visualization
The fragmentation of the protonated molecule (m/z 173.04) is driven by the stability of the resulting fragments.
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation for aromatic aldehydes is the loss of CO, leading to the fragment at m/z 145.04.[12][15] This occurs via a rearrangement where the protonated aldehyde facilitates the elimination of a stable neutral molecule.
-
Loss of Water (H₂O): The protonated aldehyde can readily eliminate a molecule of water, yielding a highly stable acylium ion at m/z 155.03.
-
Loss of Formyl Radical (•CHO): While less common in soft ionization ESI compared to hard ionization techniques like Electron Ionization (EI), the loss of the formyl group can occur, especially at higher collision energies.[16] This would lead to the difluoro-methoxyphenyl cation. Subsequent loss of a hydrogen atom results in the fragment at m/z 143.02.
-
Complex Rearrangements: Further fragmentation can involve the methoxy group. The fragment at m/z 129.03 likely arises from the m/z 145.04 ion via the loss of a methyl radical followed by proton transfer, effectively eliminating methane.
The following diagram visualizes these primary fragmentation pathways.
Caption: Primary fragmentation routes for the protonated this compound ion.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By selecting ESI in positive ion mode, coupled with a robust reverse-phase LC method, one can reliably determine the molecular weight and obtain a rich fragmentation spectrum. The predicted fragmentation pathways, dominated by losses of CO and H₂O, provide a clear roadmap for structural confirmation. This methodology, rooted in an understanding of the analyte's chemical properties and established fragmentation mechanisms, provides researchers and drug development professionals with a self-validating system for the accurate characterization of this and structurally related compounds.
References
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Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(5), 539-553. Available at: [Link]
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Filo. (n.d.). Mass fragmentation in benzaldehyde. Retrieved from Filo. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from Doc Brown's Chemistry. Available at: [Link]
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Maina. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from Scribd. Available at: [Link]
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Kumar, P. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. [Video]. YouTube. Available at: [Link]
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Harrison, A. G., & Lin, P. H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. Available at: [Link]
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Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(3), 235-241. Available at: [Link]
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Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5589-5596. Available at: [Link]
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PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. Retrieved from PubChem. Available at: [Link]
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Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Request PDF. Available at: [Link]
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Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(9), e0163023. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from NIH. Available at: [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from Wikipedia. Available at: [Link]
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MDPI. (2024). Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs. Foods, 13(2), 258. Available at: [Link]
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National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. Retrieved from National MagLab. Available at: [Link]
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Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from Taylor & Francis. Available at: [Link]
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ResearchGate. (n.d.). Fragmentation study of peptide acetals and aldehydes using in-source collision-induced dissociation. Request PDF. Available at: [Link]
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Introduction: The Significance of Solubility in a Molecular Design Context
An In-depth Technical Guide to the Solubility of 3,5-Difluoro-2-methoxybenzaldehyde in Organic Solvents
This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆F₂O₂.[1] Its structural complexity, featuring a reactive aldehyde group, a methoxy moiety, and two fluorine atoms on the benzene ring, makes it a valuable building block in medicinal chemistry and organic synthesis. The fluorine substituents, in particular, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a point of interest for developing novel therapeutics and advanced materials.
For researchers in drug development and process chemistry, understanding the solubility of this compound is not a trivial pursuit. Solubility is a critical physicochemical parameter that dictates the feasibility of reaction conditions, dictates the choice of purification methods such as crystallization, and profoundly influences the bioavailability of active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed protocol for its experimental determination, and essential safety guidelines for its handling.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The foundational principle in this domain is the adage "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[5][6][7][8] To predict the solubility of this compound, we must first analyze its molecular structure and the resulting intermolecular forces it can exhibit.
Molecular Structure Analysis:
-
Polar Functional Groups: The molecule contains a polar carbonyl group (C=O) in the aldehyde and a methoxy group (-OCH₃). These regions create dipole moments and can act as hydrogen bond acceptors.
-
Fluorine Substituents: The two fluorine atoms are highly electronegative, further contributing to the molecule's overall polarity and potentially engaging in dipole-dipole interactions.
-
Aromatic Ring: The benzene ring is inherently nonpolar and will preferentially interact with other nonpolar molecules through London dispersion forces.
This combination of polar and nonpolar characteristics suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in a range of polar organic solvents and limited solubility in highly nonpolar solvents. The presence of oxygen atoms allows for hydrogen bonding with protic solvents, which is a strong driver of solubility.[9][10][11]
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in public literature, a qualitative and semi-quantitative prediction can be made based on its structural features and the principles of intermolecular forces.
| Solvent Class | Representative Solvents | Primary Intermolecular Forces | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | The solvent's hydroxyl group can act as a hydrogen bond donor to the oxygen atoms in the aldehyde and methoxy groups of the solute.[9][10] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Dipole-Dipole Interactions | High | Strong dipole-dipole interactions between the polar functional groups of the solute and the polar solvent molecules will drive dissolution. |
| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole Interactions | High | These solvents can effectively interact with the polar and fluorinated regions of the molecule. |
| Nonpolar Aromatic | Toluene, Benzene | London Dispersion Forces, Dipole-Induced Dipole | Moderate | The aromatic rings of the solvent and solute can interact favorably via π-stacking and dispersion forces, but the polar groups of the solute may limit miscibility. |
| Nonpolar Aliphatic | Hexane, Heptane | London Dispersion Forces | Low | The significant polarity of this compound makes it poorly compatible with the weak, non-directional dispersion forces of aliphatic hydrocarbons.[5][6] |
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative solubility data, experimental measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[12] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol (Gravimetric Method)
The gravimetric method is a direct and robust approach for determining solubility that relies on precise mass measurements.[2][3][13][14]
-
Preparation:
-
To a series of 20 mL glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 10.0 mL).
-
Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing a true equilibrium.[12]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure the solution reaches equilibrium. The concentration of the dissolved solute should not change with further shaking.[13]
-
-
Sample Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a volumetric pipette. It is critical not to disturb the solid at the bottom. For higher accuracy, a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) should be used to ensure no solid particulates are transferred.
-
-
Quantification:
-
Transfer the filtered aliquot into a pre-weighed, clean, and dry evaporating dish.
-
Record the combined weight of the dish and the solution.
-
Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature low enough to avoid degradation of the solute.
-
Once the solvent is fully evaporated, dry the dish to a constant weight in an oven (e.g., at 100 °C).[13] Cool in a desiccator before each weighing.
-
-
Calculation:
-
Weight of empty dish = W₁
-
Weight of dish + saturated solution aliquot = W₂
-
Weight of dish + dry solute = W₃
-
Weight of dissolved solute = W₃ - W₁
-
Weight of solvent in the aliquot = W₂ - W₃
-
Solubility ( g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Alternative Analytical Methods
For higher throughput or lower sample consumption, instrumental methods are preferred.
-
High-Performance Liquid Chromatography (HPLC): After filtration, the saturated solution is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.[4][15]
-
UV-Visible Spectroscopy: If the compound has a distinct chromophore, its concentration in the diluted saturated solution can be measured via UV-Vis spectroscopy and calculated using a calibration curve according to the Beer-Lambert law.[4][12][16]
-
Nephelometry: This technique measures light scattering from suspended particles and can be used to determine kinetic solubility by identifying the point at which a compound precipitates from a solution.[15][17]
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount.
Compound-Specific Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[18]
Recommended Safety Precautions:
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Store in a tightly closed container in a cool, dry, and well-ventilated area.[20]
-
Solvent Hazards: Be aware of the specific hazards (e.g., flammability, toxicity) of the organic solvents being used and handle them accordingly.
Conclusion
This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its solubility is dictated by a balance of polar and nonpolar structural elements. It is predicted to be highly soluble in polar organic solvents (protic and aprotic) and poorly soluble in nonpolar aliphatic solvents. For definitive quantitative data, the shake-flask method coupled with gravimetric or chromatographic analysis provides a reliable and accurate approach. A thorough understanding of both the theoretical principles and experimental methodologies outlined in this guide will empower researchers to effectively utilize this compound in their research and development endeavors, ensuring both scientific rigor and laboratory safety.
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Like Dissolves Like . (2024). Chemistry LibreTexts. [Link]
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What is the meaning of the “like dissolve like” rule in chemistry? . (2016). Quora. [Link]
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Spectroscopic Techniques . (n.d.). Solubility of Things. [Link]
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The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs . (2024). Journal of Medical and Health Studies. [Link]
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How do hydrogen bonds affect solubility? . (2024). askIITians. [Link]
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How Do Hydrogen Bonds Affect Solubility? . (2024). Science Through Time - YouTube. [Link]
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Determination of solubility by gravimetric method: A brief review . (2021). National Journal of Pharmaceutical Sciences. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). Pima Community College. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). University of Technology, Iraq. [Link]
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Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). University of Missouri–St. Louis. [Link]
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Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Analytical Chemistry, 81(8), 3165-3172. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (n.d.). Lund University Publications. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . (2013). International Journal of Pharmaceutical Erudition. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O . (n.d.). Rheolution. [Link]
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Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents . ResearchGate. [Link]
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Discovery and history of 3,5-Difluoro-2-methoxybenzaldehyde
An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzaldehyde: Synthesis, Properties, and Applications
Introduction
This compound is a fluorinated aromatic aldehyde that serves as a crucial building block in the fields of medicinal chemistry and organic synthesis. Its molecular structure, featuring a benzaldehyde core substituted with two fluorine atoms and a methoxy group, imparts unique reactivity and physicochemical properties. The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The distinct arrangement of substituents on the aromatic ring of this compound gives rise to its specific chemical characteristics. A summary of its key computed properties is provided below.
| Property | Value |
| Molecular Formula | C8H6F2O2[3] |
| Molecular Weight | 172.13 g/mol |
| IUPAC Name | This compound[3] |
| SMILES | COC1=C(C=C(C=C1F)F)C=O[3] |
| InChIKey | OHIQTYCWUIZOBK-UHFFFAOYSA-N[3] |
| Monoisotopic Mass | 172.03358 Da[3] |
| Predicted XlogP | 1.6[3] |
Spectroscopic Profile (Predicted):
-
¹H NMR : The proton spectrum is expected to show a singlet for the aldehyde proton (CHO) at approximately δ 10.4 ppm. The methoxy group (OCH₃) protons would appear as a singlet around δ 3.9 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.
-
¹³C NMR : The carbon spectrum will display a characteristic signal for the carbonyl carbon of the aldehyde at around δ 188-192 ppm. The aromatic carbons will show signals in the δ 110-160 ppm range, with large C-F coupling constants. The methoxy carbon will resonate at approximately δ 56 ppm.
-
Mass Spectrometry : The predicted monoisotopic mass is 172.03358 Da.[3] The mass spectrum would show a molecular ion peak corresponding to this mass.
Synthesis and Mechanistic Insights
The synthesis of substituted benzaldehydes like this compound often involves the formylation of a corresponding substituted benzene ring. A common and effective method is directed ortho-metalation, followed by quenching with an electrophilic formylating agent.
Experimental Protocol: Synthesis via Directed ortho-Metalation
This protocol is based on a general procedure for the synthesis of a related isomer, 2,3-difluoro-6-methoxybenzaldehyde, and is adapted for the synthesis of the 3,5-difluoro isomer.[4]
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution
-
Under an inert nitrogen atmosphere, a 2 M solution of diisopropylamine in a suitable solvent (e.g., THF) is cooled to -78 °C.
-
An equimolar amount of n-butyllithium is added dropwise while maintaining the low temperature to generate LDA.
Step 2: Directed ortho-Metalation
-
A solution of the starting material, 2,4-difluoroanisole, in anhydrous THF is added slowly to the freshly prepared LDA solution at -78 °C.
-
The reaction mixture is stirred at this temperature for approximately 1 hour. The LDA, a strong, non-nucleophilic base, selectively deprotonates the aromatic ring at the position ortho to the methoxy group, which is the most acidic proton due to the directing effect of the methoxy group.
Step 3: Formylation
-
Dry N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. DMF serves as the electrophilic source of the formyl group.
-
The reaction is allowed to proceed for a short period (e.g., 10-15 minutes) at a slightly elevated temperature (e.g., -70 °C).
Step 4: Quenching and Work-up
-
The reaction is quenched by the addition of acetic acid, followed by water, allowing the mixture to warm to approximately 10 °C.
-
The aqueous layer is extracted with an organic solvent such as diethyl ether.
Step 5: Purification
-
The combined organic extracts are washed sequentially with water, dilute hydrochloric acid, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Applications in Medicinal Chemistry and Drug Discovery
Fluorinated benzaldehydes are valuable intermediates in the synthesis of novel therapeutic agents.[1][5] The presence of fluorine atoms can significantly alter the electronic properties of the molecule, leading to improved biological activity and pharmacokinetic profiles.
-
Scaffold for Bioactive Molecules : this compound serves as a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds that form the core of many pharmaceuticals.[5]
-
Modulation of Physicochemical Properties : The fluorine atoms can increase the lipophilicity of a drug candidate at a specific position, which can enhance its ability to cross cell membranes. The methoxy group can participate in hydrogen bonding, influencing the binding of the molecule to its biological target.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Incorporating fluorine at sites that are susceptible to metabolism can prolong the half-life of a drug.
Conceptual Role in a Drug Discovery Pipeline
Caption: Role of the title compound in a drug discovery workflow.
Safety and Handling
While specific toxicological data for this compound is limited, related difluoro-methoxybenzaldehyde compounds are classified with the following hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern provides a scaffold for the development of novel compounds with tailored biological and pharmacological properties. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is essential for its effective application in research and development.
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Methodological & Application
The Strategic deployment of 3,5-Difluoro-2-methoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[1][2][3] The 3,5-difluoro-2-methoxyphenyl moiety, accessible from 3,5-Difluoro-2-methoxybenzaldehyde, is a particularly valuable structural motif. The ortho-methoxy group can influence conformation and participate in hydrogen bonding, while the meta-difluoro substitution pattern significantly alters the electronic landscape of the aromatic ring, often enhancing binding interactions and blocking metabolic oxidation.[4][5]
This guide provides a comprehensive overview of the synthesis and application of this compound as a versatile building block for the synthesis of compounds with therapeutic potential. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for its synthesis and key transformations.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid that serves as a precursor to a variety of complex molecules.[6] The aldehyde functional group is the primary site of reactivity, susceptible to nucleophilic attack, oxidation, and reduction. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the aldehyde carbon, potentially increasing its reactivity in reactions such as condensations and reductive aminations.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₂O₂ | [7] |
| Molecular Weight | 172.13 g/mol | [7] |
| Appearance | Solid | [6] |
| Key Reactive Site | Aldehyde (-CHO) group | [6] |
Synthesis of this compound
A robust and regioselective method for the synthesis of this compound is the directed ortho-metalation of 2,4-difluoroanisole, followed by formylation. This strategy leverages the directing effect of the methoxy group to achieve substitution at the C2 position, which is sterically unhindered and activated for deprotonation.
Protocol 1: Synthesis via Directed ortho-Metalation and Formylation
This protocol is adapted from a similar synthesis of 2,3-difluoro-6-methoxybenzaldehyde.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,4-Difluoroanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 30 minutes.
-
ortho-Metalation: To the freshly prepared LDA solution, add a solution of 2,4-difluoroanisole (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature. The causality here is that the methoxy group directs the deprotonation to the adjacent ortho position (C2).
-
Formylation: Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C. The reaction is highly exothermic, so slow addition is crucial. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Application in the Synthesis of Bioactive Molecules: Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural products that serve as precursors to flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][8] The synthesis of chalcones is typically achieved via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative.[1] The electronic properties of the benzaldehyde can significantly influence the reaction outcome and the biological activity of the resulting chalcone.
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Reaction Workflow:
Caption: Workflow for the synthesis of chalcone derivatives.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of NaOH or KOH (2-3 equivalents) dropwise at room temperature. The reaction mixture will typically turn yellow or orange.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify with dilute HCl until the pH is neutral. A solid precipitate of the chalcone should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.
The resulting chalcone, with its unique 3,5-difluoro-2-methoxyphenyl moiety, can be screened for various biological activities. The fluorine atoms are expected to enhance metabolic stability and potentially improve binding to target proteins.
Further Transformations of this compound
The aldehyde functionality of this compound allows for its conversion into other key functional groups, expanding its utility in medicinal chemistry.
Protocol 3: Reductive Amination to Synthesize Benzylamines
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[9] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.
Logical Flow of Reductive Amination:
Caption: Logical flow of a one-pot reductive amination.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in DCE, add the amine (1.1 equivalents).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that does not readily reduce the starting aldehyde.[9]
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting benzylamine derivative can be purified by column chromatography if necessary.
Protocol 4: Oxidation to 3,5-Difluoro-2-methoxybenzoic Acid
The corresponding benzoic acid is another valuable intermediate, often used in amide coupling reactions to form more complex drug candidates. A common and efficient method for this transformation is the Pinnick oxidation.
Materials:
-
This compound
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in tert-butanol. Add 2-methyl-2-butene (5.0 equivalents), which acts as a scavenger for the hypochlorite byproduct.
-
Oxidant Addition: In a separate flask, dissolve sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water. Add this aqueous solution to the aldehyde solution at room temperature.
-
Reaction: Stir the biphasic mixture vigorously for 4-6 hours.
-
Work-up: After completion, add water and extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 1M HCl and extract again with ethyl acetate (3 x volumes).
-
Purification: Combine the second set of organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired benzoic acid.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for the synthesis of novel compounds with potentially enhanced pharmacological properties. The protocols provided herein offer a practical guide for researchers to synthesize this key intermediate and utilize it in the construction of diverse molecular scaffolds, such as chalcones, benzylamines, and benzoic acids, thereby accelerating the drug discovery process. The strategic application of such fluorinated building blocks will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutic agents.
References
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MySkinRecipes. Benzaldehyde, 3,5-difluoro-2-methoxy-. Available from: [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Özdemir, A., Göktaş, H., Tutar, Y., & Göktaş, O. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Salehi, B., et al. (2021). Chalcones: A promising class of natural compounds with a wide range of pharmacological activities. Biomolecules, 11(2), 204.
- Google Patents. US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease.
- Slosky, L. M., et al. (2021). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv.
- Christopoulos, A. (2002). Allosteric binding sites on G-protein-coupled receptors: a novel approach to drug discovery. Nature reviews Drug discovery, 1(3), 198-210.
-
PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. Available from: [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]
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Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3,5-Difluoro-2-methoxybenzaldehyde for Biaryl Synthesis
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate.[2][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with a particularly valuable, yet potentially challenging, substrate: 3,5-Difluoro-2-methoxybenzaldehyde . This building block is of significant interest in medicinal chemistry due to the unique properties conferred by its substituents. The fluorine atoms can enhance metabolic stability and binding affinity, while the ortho-methoxy and aldehyde groups provide handles for further synthetic elaboration.[5] Understanding the nuances of coupling this electron-deficient and sterically hindered substrate is critical for its successful application in complex molecule synthesis.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[1][4][6] The process is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halide bond of the aryl halide (e.g., 3,5-Difluoro-2-methoxybenzoyl bromide). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square-planar intermediate.[3][6] The reactivity of the halide in this step follows the general trend I > OTf > Br >> Cl.[2][6] For electron-deficient substrates like the topic compound, this step is generally facile.[1]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex. A base is crucial here; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R' group to the palladium center, displacing the halide.[3][7]
-
Reductive Elimination: In the final step, the two organic moieties on the Pd(II) complex couple, forming the new C-C bond of the biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling of this compound (assuming the corresponding aryl bromide is used as the starting material). Optimization may be required for different boronic acid partners.
Materials & Reagents:
-
3-Bromo-5-fluoro-2-methoxybenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos (2-6 mol%) or other suitable phosphine ligand (e.g., P(t-Bu)₃, XPhos)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv), finely powdered
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
-
Argon or Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar, fit it with a reflux condenser, and flame-dry under high vacuum. Allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add 3-Bromo-5-fluoro-2-methoxybenzaldehyde, phenylboronic acid, and the base (K₃PO₄ or K₂CO₃).
-
Catalyst Preparation (Pre-mixing): In a separate vial under an inert atmosphere, add the palladium precursor (Pd(OAc)₂) and the phosphine ligand (SPhos). Add a small amount of the reaction solvent and stir for 5-10 minutes to allow for pre-formation of the active catalyst complex.
-
Reaction Initiation: Using a syringe, add the degassed solvent(s) to the Schlenk flask containing the solids. Follow this by adding the pre-mixed catalyst solution via syringe. The reaction mixture should be thoroughly degassed via three cycles of vacuum/backfill with inert gas.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath set to 80-100 °C. Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
Data Presentation: Recommended Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly with challenging substrates. The following table provides recommended starting conditions based on literature for analogous systems.
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Reliable sources of Pd(0) upon reduction in situ.[1][6] Pd₂(dba)₃ can be less air-sensitive. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[6][7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is essential for activating the boronic acid for transmetalation.[7] K₃PO₄ is often effective for sterically hindered or electron-deficient substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | A biphasic solvent system can aid in dissolving the inorganic base and facilitate the reaction.[8][9] Anhydrous conditions with a strong base are also common. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, though excessively high temperatures can lead to catalyst decomposition or side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed system.3. Poor quality of reagents (e.g., wet solvent, old boronic acid).4. Inappropriate base or ligand. | 1. Use a fresh palladium source and ensure the ligand is not oxidized.2. Ensure rigorous degassing (vacuum/backfill cycles or sparging).3. Use freshly dried solvents and high-purity reagents.4. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., Cs₂CO₃). |
| Protodeborylation | Boronic acid is sensitive to aqueous/acidic conditions or high temperatures, leading to C-B bond cleavage. | Use a milder base (e.g., K₂CO₃), lower the reaction temperature, or switch to a more stable boronic ester (e.g., a pinacol ester).[1] |
| Homocoupling | 1. (Aryl-Aryl): Oxygen contamination.2. (Boronic-Boronic): Can occur under certain conditions. | 1. Improve inert atmosphere technique.2. Adjust stoichiometry, use a different palladium precursor, or screen different ligands. |
| Aldehyde Side Reactions | The aldehyde group may be sensitive to certain reaction conditions, though it is generally well-tolerated in Suzuki couplings. | If side reactions are observed, consider protecting the aldehyde as an acetal prior to coupling, followed by deprotection. |
Applications in Drug Discovery
The biaryl structures synthesized from this compound are valuable scaffolds in medicinal chemistry. Fluorinated compounds are prevalent in pharmaceuticals, and the specific substitution pattern of this starting material can lead to derivatives with diverse biological activities.[5] Substituted benzaldehydes are precursors to a wide range of pharmacologically important classes, including chalcones, Schiff bases, and stilbenes, which have shown anticancer, antimicrobial, and anti-inflammatory properties.[10][11] The products of these Suzuki couplings serve as advanced intermediates for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[12][13]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for constructing complex biaryl molecules. Success relies on the careful selection of an appropriate palladium catalyst system, a suitable base, and rigorous adherence to inert atmosphere techniques. By understanding the reaction mechanism and potential pitfalls, researchers can effectively utilize this protocol to synthesize novel chemical entities for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health (NIH). (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Chem Help ASAP via YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
The Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. [Link]
-
National Institutes of Health (NIH). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Note: A Comprehensive Protocol for the Wittig Reaction of 3,5-Difluoro-2-methoxybenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Olefination of a Fluorinated Benzaldehyde Derivative
The Wittig reaction stands as a paramount tool in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Its reliability and broad functional group tolerance have cemented its use in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[3] This application note provides a detailed protocol and scientific rationale for the Wittig olefination of 3,5-difluoro-2-methoxybenzaldehyde, a substrate of interest in medicinal chemistry due to the prevalence of fluorinated motifs in modern pharmaceuticals. The presence of both electron-withdrawing fluorine atoms and an electron-donating, sterically influential ortho-methoxy group presents a unique case for examining the nuances of the Wittig reaction.[4]
This guide will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols for reacting this compound with both stabilized and non-stabilized ylides, and provide insights into expected outcomes, stereoselectivity, and purification strategies.
Mechanistic Considerations and Stereochemical Control
The Wittig reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[2] This initial step forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane to the final alkene and triphenylphosphine oxide is driven by the formation of the highly stable phosphorus-oxygen double bond.[5]
The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed.[1][5]
-
Non-stabilized ylides (e.g., those with alkyl substituents) are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[1]
-
Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive, allowing for equilibration of intermediates, which generally results in the thermodynamically more stable (E)-alkene.[5]
For this compound, the electronic effects of the substituents are noteworthy. The two fluorine atoms are strongly electron-withdrawing, which can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. The ortho-methoxy group, while electron-donating, can also exert a steric influence that may affect the approach of the ylide and the subsequent stereochemical outcome.[4]
Experimental Protocols
Protocol 1: Synthesis of (Z)-1,2-Difluoro-3-methoxy-5-styrylbenzene using a Non-Stabilized Ylide
This protocol aims for the synthesis of the (Z)-isomer, leveraging a non-stabilized ylide.
Materials:
| Reagent/Material | Grade | Supplier |
| Benzyltriphenylphosphonium chloride | ≥98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| This compound | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Anhydrous Diethyl Ether | ≥99.7% | Sigma-Aldrich |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Hexanes | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with stir bars
-
Round-bottom flasks and standard glassware
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Ylide Generation:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq).
-
Add anhydrous THF (40 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (10 mL).
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via cannula or syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Protocol 2: Synthesis of (E)-Ethyl 3-(3,5-difluoro-2-methoxyphenyl)acrylate using a Stabilized Ylide
This protocol is designed for the synthesis of the (E)-isomer using a commercially available stabilized ylide.
Materials:
| Reagent/Material | Grade | Supplier |
| (Carbethoxymethylene)triphenylphosphorane | 98% | Sigma-Aldrich |
| This compound | ≥98% | Commercially Available |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich |
| Hexanes | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with stir bars
-
Heating mantle or oil bath
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Add anhydrous toluene (20 mL) and a magnetic stir bar.
-
-
Wittig Reaction:
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue can often be purified directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-alkene.
-
Visualizing the Workflow
Caption: A generalized workflow for the Wittig reaction.
Expected Outcomes and Data Interpretation
| Ylide Type | Expected Major Isomer | Typical Reaction Conditions | Notes |
| Non-Stabilized | (Z)-alkene | Low temperature (0 °C to RT), strong base (n-BuLi) | Reaction is typically rapid. The ortho-methoxy group may slightly influence the Z:E ratio.[4] |
| Stabilized | (E)-alkene | Elevated temperatures (reflux) | Slower reaction rate. High (E)-selectivity is expected. |
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The final product can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the coupling constant (J-value) of the vinyl protons is diagnostic of the alkene geometry: J ≈ 12-18 Hz for (E)-isomers and J ≈ 7-12 Hz for (Z)-isomers.
Troubleshooting and Safety Considerations
-
Low Yield: Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere, especially when using strong bases like n-BuLi. The aldehyde should be pure, as impurities can interfere with the reaction.
-
Poor Stereoselectivity: For non-stabilized ylides, ensure the reaction is run at a low temperature to favor kinetic control. The presence of lithium salts can sometimes affect stereoselectivity.[1]
-
Purification Challenges: The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the desired product. Careful column chromatography with an appropriate solvent system is crucial.
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
Conclusion
The Wittig reaction is a robust and versatile method for the synthesis of alkenes from this compound. By carefully selecting the type of phosphorus ylide and controlling the reaction conditions, it is possible to achieve good yields and predictable stereoselectivity. This application note provides a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
-
Srivastava, V., & Lee, Y. R. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(53), 33443-33472. [Link]
-
Wikipedia. (2024). Wittig reaction. [Link]
-
Demar, L., & Singh, S. (2023). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. ChemRxiv. [Link]
-
Wiley-VCH. (2011). Stilbenes: Preparation and Analysis. [Link]
-
Refubium - Freie Universität Berlin. (2001). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Name Reactions. (2020, October 19). Wittig Olefination Reaction | Part-V: Intramolecular | Organic Name Reactions [Video]. YouTube. [Link]
-
ResearchGate. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. [Link]
-
ResearchGate. (2002). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]
-
Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 4949-4966. [Link]
-
ResearchGate. (2014). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]
Sources
The Strategic Utility of 3,5-Difluoro-2-methoxybenzaldehyde in Synthetic Chemistry: Application Notes and Protocols
Introduction: The Growing Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for fine-tuning physicochemical and biological properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] Among the vast array of fluorinated synthons, substituted benzaldehydes are of particular interest due to the versatility of the aldehyde functional group, which serves as a gateway to a multitude of chemical transformations.[2]
This guide focuses on 3,5-Difluoro-2-methoxybenzaldehyde (CAS No: 131782-50-8), a trifunctionalized aromatic building block. The specific arrangement of two fluorine atoms meta to the aldehyde and a methoxy group in the ortho position creates a unique electronic and steric environment. This substitution pattern not only influences the reactivity of the aldehyde but also provides multiple points for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 131782-50-8 |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 39-41 °C |
Synthesis of this compound: A Representative Protocol
The synthesis of polysubstituted benzaldehydes often requires regioselective functionalization of the aromatic ring. A highly effective method for introducing a formyl group ortho to an existing directing group is through directed ortho-lithiation followed by quenching with an appropriate electrophile. The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for structurally similar compounds.[3][4] The methoxy group in the starting material, 1,3-difluoro-2-methoxybenzene, directs the lithiation to the adjacent ortho position.
Reaction Scheme: Ortho-lithiation and Formylation
Caption: Synthesis of this compound via ortho-lithiation.
Detailed Experimental Protocol
Materials:
-
1,3-Difluoro-2-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Diisopropylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi solution (1.05 equivalents). Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, add a solution of 1,3-difluoro-2-methoxybenzene (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Formylation: Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C. The reaction is typically rapid. Stir for an additional 30 minutes at -78 °C.
-
Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Application of this compound as a Building Block
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility has been noted in the synthesis of complex molecules such as tribromodifluoropseudilin.[1] Below are detailed protocols for two fundamental transformations: a Grignard reaction and a Knoevenagel condensation.
Application 1: Synthesis of a Diaryl-Methanol via Grignard Reaction
The Grignard reaction is a classic and powerful method for the formation of carbon-carbon bonds, allowing for the synthesis of secondary alcohols from aldehydes.[5][6] This protocol details the reaction of this compound with phenylmagnesium bromide.
Caption: Workflow for the Grignard reaction with this compound.
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere. Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether to the addition funnel. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.[7]
Application 2: Knoevenagel Condensation for the Synthesis of an α,β-Unsaturated System
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[8] This reaction is widely used in the synthesis of pharmaceuticals and functional materials.[9][10]
Caption: Knoevenagel condensation of this compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.[11]
Conclusion
This compound is a highly valuable and versatile building block for synthetic chemistry. Its unique substitution pattern of fluorine and methoxy groups provides a platform for the creation of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. The protocols provided herein for its synthesis and subsequent functionalization via Grignard and Knoevenagel reactions offer a solid foundation for researchers to explore the full synthetic potential of this important intermediate.
References
- Martinez Espinoza, M. I., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1145.
-
epdf.pub. (n.d.). Alkaloid Synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Material Science.
- ProQuest. (n.d.). Synthesis Involving Fluoroaromatic Benzaldehydes.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde.
- Indian Journal of Chemistry. (n.d.).
- Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.
- Google Patents. (n.d.).
- University of Rochester. (n.d.). Directed (ortho)
- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.
- DePauw University. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.).
- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41.
- University of Wisconsin-River Falls. (n.d.). 6. Grignard Reaction.
- Weaver, G. W., et al. (2025).
- Ahlers, C. D., et al. (2022).
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Application Notes and Protocols for Reactions Involving 3,5-Difluoro-2-methoxybenzaldehyde
Introduction
3,5-Difluoro-2-methoxybenzaldehyde is a versatile aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene ring imparts unique reactivity to both the aldehyde functionality and the aromatic system. This substitution pattern allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, while the methoxy and aldehyde groups provide handles for a variety of synthetic modifications.
This technical guide provides detailed, field-proven protocols for several key reactions involving this compound. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful execution in a research setting.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | |
| Molecular Weight | 172.13 g/mol | |
| Appearance | White to off-white crystalline solid | General supplier information |
| Melting Point | Not widely reported, but expected to be a low-melting solid | Inferred from related compounds |
| Boiling Point | Estimated to be in the range of 230-240°C at standard pressure | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | General chemical knowledge |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They are based on well-established synthetic methodologies and adapted for reactions with this compound.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, catalyzed by a weak base.[1] This reaction is particularly useful for synthesizing precursors to bioactive molecules.
Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Protocol: Synthesis of 2-((3,5-difluoro-2-methoxyphenyl)methylene)malononitrile
This protocol is adapted from a general procedure for the Knoevenagel condensation.[2]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.72 g, 10 mmol) and malononitrile (0.70 g, 10.5 mmol) in ethanol (20 mL).
-
Add piperidine (0.1 mL, 1 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product will often precipitate from the reaction mixture. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Expected Outcome: The product, 2-((3,5-difluoro-2-methoxyphenyl)methylene)malononitrile, is typically a crystalline solid. Characterization can be performed using NMR, IR, and mass spectrometry.
Wittig Reaction for the Synthesis of Stilbene Derivatives
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and phosphorus ylides.[3] This reaction is widely used to prepare stilbene derivatives, which are of interest for their potential biological activities and applications in materials science.[4]
Workflow Diagram:
Caption: Step-by-step workflow for the Wittig reaction.
Protocol: Synthesis of a 3,5-Difluoro-2-methoxystilbene Derivative
This protocol is a generalized procedure based on established methods for stilbene synthesis via the Wittig reaction.[3]
Materials:
-
Benzyltriphenylphosphonium chloride (1.0 eq)
-
A strong base (e.g., n-butyllithium or potassium tert-butoxide) (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes for transfer of reagents
Procedure:
-
Ylide Preparation: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (e.g., 3.89 g, 10 mmol). b. Add anhydrous THF (40 mL) via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add the strong base (e.g., 10 mL of a 1.0 M solution of potassium tert-butoxide in THF, 10 mmol) dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.72 g, 10 mmol) in anhydrous THF (10 mL). b. Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Purification: a. Quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to separate the stilbene isomers and triphenylphosphine oxide byproduct.
Grignard Reaction for the Synthesis of Secondary Alcohols
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to a carbonyl group.[5] Reacting this compound with a Grignard reagent will yield a secondary alcohol.
Reaction Scheme:
Caption: General scheme of the Grignard reaction.
Protocol: Synthesis of (3,5-difluoro-2-methoxyphenyl)(phenyl)methanol
This protocol is adapted from a procedure for the Grignard reaction with 3,5-difluorobenzaldehyde.[6]
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.1 eq, commercially available solution in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Dissolve this compound (e.g., 1.72 g, 10 mmol) in anhydrous diethyl ether or THF (20 mL) and add it to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Add the phenylmagnesium bromide solution (e.g., 11 mL of a 1.0 M solution in THF, 11 mmol) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred aldehyde solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[7] Chalcones are an important class of compounds with a wide range of biological activities.
Protocol: Synthesis of a 3,5-Difluoro-2-methoxychalcone Derivative
This is a general protocol for the Claisen-Schmidt condensation.[8]
Materials:
-
This compound (1.0 eq)
-
An acetophenone derivative (e.g., acetophenone) (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.72 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (30 mL).
-
In a separate beaker, prepare a solution of NaOH (e.g., 0.8 g, 20 mmol) in water (10 mL).
-
Cool the aldehyde and ketone solution in an ice bath and add the NaOH solution dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Reduction to (3,5-Difluoro-2-methoxyphenyl)methanol
The aldehyde group of this compound can be readily reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[2]
Protocol: Synthesis of (3,5-Difluoro-2-methoxyphenyl)methanol
This protocol is based on a known procedure for the reduction of a similar fluorinated methoxybenzaldehyde.[9]
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (e.g., 1.72 g, 10 mmol) in methanol (30 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15 mmol) in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by the careful, dropwise addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. Further purification can be done by column chromatography if necessary.
Oxidation to 3,5-Difluoro-2-methoxybenzoic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A method using hydrogen peroxide under basic conditions is described here, adapted from a patent for a similar compound.[10]
Protocol: Synthesis of 3,5-Difluoro-2-methoxybenzoic Acid
Materials:
-
This compound (1.0 eq)
-
Potassium hydroxide (KOH)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (e.g., 3.37 g, 60 mmol) in water (40 mL).
-
Add this compound (e.g., 1.72 g, 10 mmol) to the basic solution.
-
Slowly add 30% hydrogen peroxide (e.g., 4.5 mL) to the mixture.
-
Heat the reaction mixture to approximately 70 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid. The product can be further purified by recrystallization.
Characterization Data
The following is a summary of expected spectroscopic data for this compound.
| Technique | Expected Data | Source |
| ¹H NMR | Signals corresponding to the aldehyde proton, methoxy protons, and aromatic protons. | |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methoxy carbon. | General spectroscopic knowledge |
| IR Spectroscopy | Characteristic peaks for the aldehyde C=O stretch, C-H stretches, and C-F stretches. | General spectroscopic knowledge |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The protocols provided in this guide offer robust and adaptable methods for a range of important chemical transformations. By understanding the reactivity of this compound and following the detailed procedures, researchers can effectively utilize it in the development of novel molecules for a variety of applications.
References
-
Tierling, K. (2005). Synthese und photophysikalische Charakterisierung von Stilben-Derivaten als Fluoreszenz-Sonden für die Untersuchung von Membranen. Dissertation, Freie Universität Berlin. [Link]
-
Shahzad, S. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Monatshefte für Chemie - Chemical Monthly, 148(5), 817-841. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Wikipedia contributors. (2023, November 28). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 598994, this compound" PubChem, [Link].
- Sigma-Aldrich. Safety Data Sheet for this compound.
-
International Journal of Pharmacy. (2012). synthesis, characterization and biological evaluation of some new chalcones. [Link]
-
Singh, R., et al. (2018). recent developments in knoevenagel condensation reaction: a review. International Journal of Advanced Research, 6(8), 846-857. [Link]
-
Varma, R. S. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Green Chemistry, 6(5), 254-256. [Link]
- CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google P
-
Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. [Link]
-
Ali, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Chemistry & Biodiversity, 20(11), e202300977. [Link]
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- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
Application Notes & Protocols: 3,5-Difluoro-2-methoxybenzaldehyde as a Strategic Precursor in Heterocyclic Synthesis
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of exceptional importance. The introduction of fluorine atoms into a molecular scaffold can profoundly modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Heterocyclic compounds, in turn, form the structural core of a vast number of pharmaceuticals. The convergence of these two fields—fluorine chemistry and heterocyclic synthesis—provides a powerful engine for innovation.
3,5-Difluoro-2-methoxybenzaldehyde is a uniquely valuable building block in this context. Its specific substitution pattern offers a combination of electronic effects and steric hindrance that can be strategically exploited. The two electron-withdrawing fluorine atoms activate the aromatic ring for certain transformations while deactivating it for others, and the ortho-methoxy group provides both electronic influence and a potential handle for further functionalization or chelation. This guide provides detailed protocols and mechanistic insights into the application of this versatile aldehyde in the synthesis of high-value quinoline and quinazoline scaffolds.
Part 1: Synthesis of Fluorinated Quinolines via Friedländer Annulation
The Friedländer annulation is a classic and highly effective acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene group (e.g., a ketone or ester). This reaction provides a direct and atom-economical route to substituted quinolines.
Mechanistic Rationale
The reaction commences with a base-catalyzed aldol-type condensation between the enolizable ketone (e.g., cyclohexanone) and this compound. This is followed by a nucleophilic attack from the aniline nitrogen onto the carbonyl of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration and intramolecular cyclization via a Michael-type addition, followed by aromatization, yields the final quinoline product. The electron-withdrawing nature of the fluorine atoms can influence the rate of the initial condensation and the subsequent cyclization steps.
Experimental Workflow: Friedländer Annulation```dot
Protocol 1: Synthesis of 6,8-Difluoro-7-methoxy-2-phenylquinoline
This protocol details a representative Friedländer synthesis.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 172.13 | 5.0 | 860 mg |
| 2-Aminoacetophenone | 135.17 | 5.0 | 676 mg |
| Potassium Hydroxide (KOH) | 56.11 | 1.0 | 56 mg |
| Ethanol (Absolute) | - | - | 20 mL |
| Deionized Water | - | - | For work-up |
| Ethyl Acetate / Hexane | - | - | For chromatography |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (860 mg, 5.0 mmol), 2-aminoacetophenone (676 mg, 5.0 mmol), and absolute ethanol (20 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add potassium hydroxide (56 mg, 1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting aldehyde is a key indicator of reaction completion.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 20 mL).
-
Dry the crude product under vacuum.
-
Purification: The crude solid can be purified by recrystallization from hot ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected Yield: 75-85%.
Scientist's Note: The choice of base is critical. While KOH is effective, stronger bases like sodium ethoxide can sometimes accelerate the reaction but may also lead to side products. The ortho-methoxy group can participate in chelation with the base's cation, influencing the regioselectivity of the initial condensation.
Part 2: Synthesis of Fluorinated Quinazolines
Quinazolines are another class of heterocycles with profound biological activity. A[1] common and efficient route to their synthesis involves the condensation of a 2-aminobenzylamine derivative with an aldehyde, often under oxidative conditions.
[2]Mechanistic Rationale
The synthesis proceeds through the initial formation of a Schiff base (imine) between the primary amine of the 2-aminobenzylamine and the this compound. This is followed by an intramolecular cyclization where the secondary amine attacks the imine carbon. The resulting dihydroquinazoline intermediate is then oxidized to the aromatic quinazoline. T[2]he oxidant (e.g., molecular oxygen, I₂, or DDQ) is crucial for the final aromatization step.
Synthetic Pathway: Oxidative Cyclocondensation
Caption: Pathway for the synthesis of a substituted quinazoline.
Protocol 2: Synthesis of 2-(3,5-Difluoro-2-methoxyphenyl)quinazoline
This protocol describes an iodine-catalyzed oxidative cyclocondensation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 172.13 | 2.0 | 344 mg |
| 2-Aminobenzylamine | 122.17 | 2.0 | 244 mg |
| Iodine (I₂) | 253.81 | 0.4 | 102 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 553 mg |
| Dimethyl Sulfoxide (DMSO) | - | - | 10 mL |
| Sodium Thiosulfate (aq. solution) | - | - | For work-up |
| Ethyl Acetate | - | - | For extraction |
Procedure:
-
In a 25 mL Schlenk tube, combine this compound (344 mg, 2.0 mmol), 2-aminobenzylamine (244 mg, 2.0 mmol), potassium carbonate (553 mg, 4.0 mmol), and molecular iodine (102 mg, 0.4 mmol).
-
Add dimethyl sulfoxide (DMSO, 10 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture vigorously for 8-12 hours.
-
Monitoring: The reaction can be monitored by TLC (2:1 Hexane:Ethyl Acetate), observing the formation of a new, more polar spot corresponding to the product.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to remove excess iodine, followed by brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the pure quinazoline product.
-
Characterization: Confirm the structure of the title compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected Yield: 65-78%.
Expert Commentary: DMSO serves not only as a solvent but also aids in the oxidative process. The use of a mild base like K₂CO₃ is important to facilitate the reaction without promoting unwanted side reactions. The fluorine substituents increase the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial imine formation.
Summary of Applications
The protocols described herein demonstrate the utility of this compound as a robust starting material for generating complex heterocyclic systems. The strategic placement of its fluoro and methoxy substituents provides a powerful tool for chemists to fine-tune the electronic and steric properties of the resulting molecules.
Key Advantages:
-
Structural Diversity: Provides access to highly functionalized quinoline and quinazoline cores.
-
Modulation of Properties: The difluoro-methoxy substitution pattern is ideal for projects in medicinal chemistry where metabolic stability and receptor binding are critical.
-
Predictable Reactivity: The electronic effects of the substituents allow for controlled and predictable reaction outcomes in classical named reactions.
These application notes serve as a foundational guide for researchers and professionals in drug development. Further exploration of this building block in other multicomponent reactions and its use in the synthesis of other heterocyclic families is highly encouraged.
References
-
Heterocyclic Compounds - MSU chemistry. (n.d.). Retrieved from Michigan State University, Department of Chemistry website: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019). Retrieved from ACS Publications website: [Link]
-
Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal website: [Link]
-
Synthesis of quinazoline‐2,4(1H,3H)‐dione 14 - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC - NIH. (2024). Retrieved from National Center for Biotechnology Information website: [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013). Retrieved from National Center for Biotechnology Information website: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). Retrieved from National Center for Biotechnology Information website: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (2021). Retrieved from Frontiers website: [Link]
-
Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC - NIH. (2014). Retrieved from National Center for Biotechnology Information website: [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PubMed Central. (2023). Retrieved from National Center for Biotechnology Information website: [Link]
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC - NIH. (2022). Retrieved from National Center for Biotechnology Information website: [Link]
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Application Notes and Protocols: Biological Activity of Compounds Derived from 3,5-Difluoro-2-methoxybenzaldehyde
Abstract: The aromatic aldehyde 3,5-Difluoro-2-methoxybenzaldehyde serves as a crucial starting material, or scaffold, for the synthesis of a diverse range of heterocyclic and open-chain compounds with significant therapeutic potential.[1] The incorporation of fluorine atoms often enhances metabolic stability and bioavailability, making derivatives from this scaffold particularly interesting for drug discovery.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of these derivatives, with a primary focus on their anticancer and antimicrobial activities. Included are field-proven, step-by-step protocols for evaluating cytotoxicity against cancer cell lines and determining antimicrobial efficacy. The causality behind experimental choices is explained, and data interpretation guidelines are provided to ensure scientific integrity and reproducibility.
Section 1: Overview of Bioactive Derivatives and Synthesis Rationale
The this compound scaffold is commonly used to synthesize two major classes of biologically active compounds: Chalcones and Schiff Bases .
-
Chalcones (1,3-diphenyl-2-propen-1-one): These are precursors to flavonoids and are recognized for their broad biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3] They are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (like this compound) and an acetophenone.[4] The resulting α,β-unsaturated carbonyl system is a key pharmacophore responsible for many of their biological effects.
-
Schiff Bases (-CH=N-): These compounds are formed by the condensation of a primary amine with an aldehyde. The imine or azomethine group is crucial for their biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects.[5][6] Derivatives synthesized from this compound have shown promise as potent antimicrobial agents.[7]
The diagram below illustrates the generalized synthetic pathways for these derivatives.
Caption: Generalized synthesis of bioactive chalcones and Schiff bases.
Section 2: Application in Anticancer Drug Discovery
Chalcone derivatives have emerged as promising anticancer agents.[4] Their mechanism often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways necessary for tumor cell survival.[8][9][10]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which chalcones exert their anticancer effects is through the induction of the intrinsic (mitochondrial) pathway of apoptosis.[8][10] This involves several key events:
-
Increased Reactive Oxygen Species (ROS): Chalcones can increase intracellular ROS levels, leading to oxidative stress.[3][11]
-
Mitochondrial Dysfunction: This stress disrupts the mitochondrial membrane potential.[12]
-
Modulation of Bcl-2 Family Proteins: They promote an increase in the expression of pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[8][9]
-
Cytochrome c Release: The altered balance of Bcl-2 proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.[9]
-
Caspase Activation: Cytochrome c activates a cascade of enzymes called caspases (initiator caspase-9 and effector caspase-3), which are the executioners of apoptosis.[8][9]
Caption: Chalcone-induced intrinsic apoptosis pathway.[8][9][10]
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability.[13] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The intensity of the purple color is directly proportional to the number of living cells.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer).[4][15]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound (dissolved in DMSO to create a stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[13]
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Protocol Steps:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cell suspension to a final concentration of 5,000–10,000 cells per 100 µL.[16]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "cells + medium" (untreated) and "medium only" (blank).
-
Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2 to allow cells to attach.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. For the untreated control, add 100 µL of medium containing the same percentage of DMSO used for the highest compound concentration.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis and Interpretation
-
Correct for Background: Subtract the average OD of the "medium only" blanks from all other readings.
-
Calculate Percent Viability:
-
% Viability = (OD of Treated Cells / OD of Untreated Cells) * 100
-
-
Determine IC50: Plot the % Viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value, which is the concentration that inhibits 50% of cell growth.
Sample Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM)[18] |
| Derivative B3 | HeLa | 48 | 3.204 |
| Derivative B3 | MCF-7 | 48 | 3.849 |
| 5-Fluorouracil (Control) | HeLa | 48 | 43.75 |
| 5-Fluorouracil (Control) | MCF-7 | 48 | 45.38 |
Section 3: Application in Antimicrobial Research
Schiff bases derived from fluorinated benzaldehydes have demonstrated notable antimicrobial activity.[7] Their mechanism is often attributed to the azomethine group, which can interfere with bacterial cell wall synthesis or chelate essential metal ions required for microbial growth.[19]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]
Objective: To determine the MIC of a test compound against bacterial and/or fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or Fungal strains (e.g., Candida albicans).[7]
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[20][24]
-
Test compound (dissolved in DMSO).
-
Sterile 96-well microdilution plates.[20]
-
0.5 McFarland turbidity standard.
-
Spectrophotometer, incubator.
Protocol Steps:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in the appropriate broth medium to achieve the final target inoculum density for the assay (typically 5 x 10^5 CFU/mL).[20]
-
-
Plate Preparation:
-
Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.
-
The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation:
-
Inoculate each well (containing the diluted compound) with an equal volume of the final diluted inoculum.
-
Include essential controls:
-
Growth Control: Well with broth and inoculum only (no compound).
-
Sterility Control: Well with broth only (no inoculum).
-
Solvent Control: Well with broth, inoculum, and the highest concentration of DMSO used.
-
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate at 35-37°C. Incubation times vary by organism: 16-20 hours for most bacteria, 24-48 hours for fungi like C. albicans.[24]
-
-
Reading the MIC:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Interpretation
The result is a single value representing the MIC for each compound-organism pair. Lower MIC values indicate higher antimicrobial potency.
Sample Data Presentation:
| Compound | Organism | MIC (mM)[7] |
| Schiff Base L1 | Candida albicans | 0.037 |
| Schiff Base L4 | Candida albicans | 0.048 |
| Schiff Base L4 | Escherichia coli | 1.55 |
| Ciprofloxacin (Control) | E. coli | <0.001 |
References
Sources
- 1. Benzaldehyde, 3,5-difluoro-2-methoxy- [myskinrecipes.com]
- 2. scilit.com [scilit.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 6. muthayammal.in [muthayammal.in]
- 7. mdpi.com [mdpi.com]
- 8. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chalcone derivatives cause accumulation of colon cancer cells in the G2/M phase and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-prenylchalcones inhibit cell proliferation and activate apoptosis by inducing mitochondrial dysfunction in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. atcc.org [atcc.org]
- 18. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
The Strategic Application of 3,5-Difluoro-2-methoxybenzaldehyde in Modern Drug Design: A Guide for Medicinal Chemists
Introduction: The Privileged Role of Fluorine in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively offer a powerful toolkit for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability. Within the diverse array of fluorinated building blocks, substituted benzaldehydes serve as exceptionally versatile intermediates for the synthesis of complex molecular architectures, including a wide range of heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[1]
This guide focuses on the specific application of 3,5-Difluoro-2-methoxybenzaldehyde , a trifunctionalized aromatic aldehyde, in the design and synthesis of novel therapeutic agents. The strategic placement of two fluorine atoms meta to the aldehyde and ortho/para to the methoxy group, combined with the methoxy group itself, presents a unique electronic and steric environment. This substitution pattern can profoundly influence the reactivity of the aldehyde, the conformational preferences of the resulting derivatives, and their interactions with biological targets. We will explore the rationale behind its use, provide detailed protocols for its derivatization, and discuss its potential in the development of next-generation therapeutics.
The 3,5-Difluoro-2-methoxyphenyl Moiety: A Scaffold for Enhanced Drug Properties
The 3,5-difluoro-2-methoxyphenyl moiety, derived from this compound, offers several advantages in drug design:
-
Metabolic Stability: The two fluorine atoms can shield adjacent positions on the aromatic ring from cytochrome P450-mediated oxidation, a common route of drug metabolism. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with protein targets, thereby enhancing binding affinity and potency.
-
Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes and the blood-brain barrier. The interplay between the lipophilic fluorine atoms and the more polar methoxy group allows for fine-tuning of this property.
-
Conformational Control: The steric bulk and electronic properties of the fluorine and methoxy substituents can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be optimal for binding to a biological target.
Synthetic Applications and Protocols
This compound is a versatile starting material for a variety of chemical transformations that are central to drug synthesis. The aldehyde functionality serves as a key handle for carbon-carbon and carbon-nitrogen bond formation.
Protocol 1: Synthesis of Substituted Benzhydrols via Grignard Reaction
Substituted benzhydrols are important structural motifs found in a range of biologically active compounds, including antihistamines, anticholinergics, and calcium channel blockers. The following protocol details the synthesis of a 3,5-difluorophenyl-containing benzhydrol, a valuable intermediate for further elaboration in drug discovery programs.[2] This protocol is adapted from a similar synthesis using 3,5-difluorobenzaldehyde and can be readily applied to this compound.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene or a more complex derivative)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Dissolve the aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (disappearance of the iodine color and formation of a cloudy solution), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted benzhydrol.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Slow Addition at Low Temperature: The reaction between the Grignard reagent and the aldehyde is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature and minimize the formation of side products.
-
Aqueous Work-up with NH₄Cl: Saturated aqueous NH₄Cl is a mild acid that effectively quenches the reaction and protonates the intermediate alkoxide to form the desired alcohol without causing unwanted side reactions, such as dehydration.
Protocol 2: Synthesis of Heterocyclic Scaffolds
This compound is an excellent precursor for the synthesis of various heterocyclic compounds, which are ubiquitous in medicinal chemistry.[3][4][5][6] For example, it can be used in multi-component reactions to generate highly functionalized pyridines, pyrimidines, or other heterocyclic systems. The specific protocol will depend on the desired heterocyclic target. A general workflow is presented below.
General Workflow for Heterocycle Synthesis:
A general workflow for heterocycle synthesis.
Experimental Considerations:
-
Choice of Reaction Conditions: The choice of solvent, catalyst, and reaction temperature will be crucial for the successful synthesis of the desired heterocycle. These conditions will need to be optimized for each specific reaction.
-
Purification: The purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple nitrogen atoms. A combination of techniques, such as column chromatography, recrystallization, and/or preparative HPLC, may be necessary.
-
Characterization: The structure of the final heterocyclic product must be unambiguously confirmed using a variety of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, X-ray crystallography.
Potential Therapeutic Applications
While specific drug candidates derived from this compound are not extensively reported in publicly available literature, the structural motifs that can be accessed from this starting material are prevalent in drugs targeting a wide range of diseases.
-
Oncology: The 3,5-difluorophenyl group is present in some kinase inhibitors. The ability of this moiety to form specific interactions in the ATP-binding pocket of kinases makes it an attractive scaffold for the design of new anticancer agents. For instance, derivatives of other fluorinated benzaldehydes have been investigated for their potential as tubulin polymerization inhibitors.[7]
-
Neuroscience: The modulation of lipophilicity and metabolic stability afforded by the 3,5-difluoro-2-methoxy substitution pattern could be advantageous for developing CNS-active drugs that require blood-brain barrier penetration.
-
Infectious Diseases: Many antibacterial and antiviral agents are based on heterocyclic scaffolds. The use of this compound in the synthesis of novel heterocyclic compounds could lead to the discovery of new anti-infective agents with improved properties.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | |
| Molecular Weight | 172.13 g/mol | |
| Appearance | White to off-white solid | N/A |
| Melting Point | 48-52 °C | N/A |
| Boiling Point | Not determined | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water. | N/A |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry. Its unique substitution pattern offers a powerful means to modulate the physicochemical and pharmacological properties of drug candidates. The protocols and workflows presented in this guide provide a starting point for researchers to explore the potential of this compound in their own drug discovery programs. As our understanding of the subtle effects of fluorination on molecular properties continues to grow, we can expect that strategically functionalized building blocks like this compound will play an increasingly important role in the development of safer and more effective medicines.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
- BenchChem. (n.d.). 3,5-Difluoro-4-methoxybenzaldehyde, 98% | CAS 654-11-5.
- Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
- World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview.
- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. journalwjarr.com [journalwjarr.com]
- 5. mdpi.com [mdpi.com]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Synthesis of kinase inhibitors using 3,5-Difluoro-2-methoxybenzaldehyde
Application Note & Protocol
Topic: Strategic Synthesis of Potent Kinase Inhibitors from 3,5-Difluoro-2-methoxybenzaldehyde: A Guide to IRAK-4 Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The fluorinated benzaldehyde, this compound, has emerged as a highly valuable starting material for constructing potent and selective kinase inhibitors. Its specific substitution pattern—ortho-methoxy and meta-difluoro groups—provides a unique electronic and conformational profile that can be exploited to achieve high-affinity binding to the ATP pocket of target kinases.
This document provides a detailed guide on the application of this compound in the synthesis of a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor. We will explore the strategic rationale behind its use, provide a detailed, step-by-step synthetic protocol, discuss the biological context of IRAK-4 inhibition, and outline methods for analytical characterization.
The Strategic Advantage of the 3,5-Difluoro-2-methoxy Phenyl Scaffold
The choice of a starting fragment in drug discovery is a critical decision that influences the entire trajectory of the project. The this compound scaffold is particularly advantageous for several reasons:
-
Ortho-Methoxy Group: The methoxy group, positioned ortho to the aldehyde, serves as a "hinge-binding" element. This feature is crucial for anchoring the inhibitor molecule to the hinge region of the kinase ATP-binding site, a common interaction motif for many Type I kinase inhibitors.
-
Meta-Difluoro Substitution: The two fluorine atoms at the 3 and 5 positions exert a strong electron-withdrawing effect. This lowers the pKa of potential hydrogen bond donors elsewhere in the molecule, enhancing their binding affinity. Furthermore, fluorine substitution can improve metabolic stability and membrane permeability, key pharmacokinetic properties.
-
Synthetic Versatility: The aldehyde functional group is a versatile handle for a wide range of chemical transformations, most notably reductive amination, allowing for the straightforward introduction of diverse amine-containing fragments to explore the kinase chemical space.
Synthesis of an IRAK-4 Inhibitor: A Step-by-Step Protocol
This protocol details the synthesis of a representative IRAK-4 inhibitor, adapted from methodologies described in the scientific literature. The overall workflow involves a key reductive amination step to couple the aldehyde with a suitable amine, followed by further functionalization.
Overall Synthetic Workflow
The synthesis is a two-step process starting with the reductive amination of this compound with a pyrazole-containing amine, followed by a subsequent reaction to complete the inhibitor structure.
Caption: High-level workflow for the synthesis of an IRAK-4 inhibitor.
Step 1: Reductive Amination
This step forms the crucial C-N bond, linking the hinge-binding phenyl ring to the core of the inhibitor. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could lead to side reactions.
Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the selected amine partner, such as 5-amino-3-methyl-1H-pyrazole (1.05 eq), in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M concentration).
-
Initiation of Reaction: Stir the solution at room temperature for 20-30 minutes to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be carried to the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material (Hinge Binder) |
| 5-amino-3-methyl-1H-pyrazole | 1.05 | Amine Coupling Partner |
| Sodium Triacetoxyborohydride | 1.5 | Mild and Selective Reducing Agent |
| Dichloromethane (DCM) | - | Anhydrous Reaction Solvent |
| Sodium Bicarbonate (aq. sat.) | - | Quenching and Neutralization |
Step 2: Final Assembly (Example: Acylation)
The secondary amine formed in Step 1 is further functionalized to complete the inhibitor. The specific reaction depends on the desired final structure.
Protocol:
-
Reagent Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent like DCM. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Acylation: Cool the solution to 0 °C using an ice bath. Slowly add the desired acylating agent (e.g., an acid chloride or a molecule activated for amide coupling) (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to yield the final, high-purity IRAK-4 inhibitor.
Biological Context: Targeting the IRAK-4 Signaling Pathway
IRAK-4 is a serine/threonine kinase that plays a central role in the innate immune response. It functions as a critical upstream component of the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon activation, IRAK-4 phosphorylates and activates IRAK-1, leading to the downstream activation of the NF-κB and MAPK signaling pathways. These pathways drive the production of pro-inflammatory cytokines.
Dysregulation of the IRAK-4 pathway is implicated in a variety of autoimmune and inflammatory diseases, making it a high-value therapeutic target. The synthesized inhibitor acts by competing with ATP for binding to the active site of IRAK-4, thereby blocking the downstream signaling cascade.
Caption: Simplified IRAK-4 signaling pathway and the point of inhibition.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized kinase inhibitor.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation and elucidation. | Peaks corresponding to all protons and carbons in the molecule with appropriate chemical shifts and coupling. |
| ¹⁹F NMR | Confirmation of the difluoro-substitution pattern. | A singlet or triplet (depending on coupling) in the characteristic region for aryl fluorines. |
| LC-MS | Purity assessment and mass confirmation. | A major peak on the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target compound. |
| High-Resolution MS | Determination of the exact mass and elemental formula. | An exact mass measurement within 5 ppm of the calculated theoretical mass. |
| HPLC | Final, quantitative purity assessment. | Purity >95% (or as required by the specific application). |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of advanced kinase inhibitors. Its unique electronic and structural features enable the design of potent and selective molecules that can effectively target key disease-related kinases like IRAK-4. The protocols and rationale outlined in this document provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics, demonstrating a clear path from chemical synthesis to biological application.
References
-
Title: Discovery of a Potent and Selective IRAK-4 Inhibitor for the Treatment of Inflammatory Diseases. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]
- Title: Preparation of pyrazolylamino-substituted isoquinolines as IRAK-4 inhibitors.
-
Title: IRAK-4 as a therapeutic target for inflammation and autoimmune disease. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: IRAK4-mediated signaling in innate immunity. Source: Trends in Immunology. URL: [Link]
Application Notes & Protocols: 3,5-Difluoro-2-methoxybenzaldehyde as a Strategic Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Value of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance the metabolic stability, binding affinity, lipophilicity, and bioavailability of Active Pharmaceutical Ingredients (APIs).[1][2] 3,5-Difluoro-2-methoxybenzaldehyde emerges as a particularly valuable building block in this context. Its substituted phenyl ring presents a trifecta of functionalities: an aldehyde for diverse chemical transformations, two fluorine atoms for metabolic blocking and modulation of electronic properties, and a methoxy group that influences steric and electronic characteristics.
This guide provides an in-depth exploration of this compound as a precursor for API synthesis. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols but the scientific rationale behind them to empower effective and innovative synthesis design.
Compound Profile and Safety Mandates
A thorough understanding of the precursor's properties and handling requirements is paramount for both safety and experimental success.
Physicochemical Data
The properties of this compound make it suitable for a range of organic reactions. Its solid form at room temperature simplifies handling and weighing, while its solubility in common organic solvents facilitates its use in solution-phase chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [3] |
| Molecular Weight | 172.13 g/mol | [4] |
| Appearance | Light yellow solid | [5] |
| Boiling Point | ~143 °C at 67 hPa | |
| Density | ~1.117 g/cm³ at 20 °C | |
| InChIKey | OHIQTYCWUIZOBK-UHFFFAOYSA-N | [3] |
| CAS Number | 598994-01-9 | [3] |
Hazard Identification and Safe Handling
According to its Safety Data Sheet (SDS), this compound is classified as an irritant.[5] Adherence to strict safety protocols is non-negotiable.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), safety goggles with side-shields or a face shield, and a lab coat.[6]
-
-
Handling:
Synthetic Utility in Medicinal Chemistry
The reactivity of the aldehyde group, combined with the modulating effects of the fluoro and methoxy substituents, makes this molecule a versatile starting point for several classes of compounds relevant to drug discovery.
Caption: Synthetic pathways from this compound.
Causality Behind Synthetic Choices:
-
Grignard and Organolithium Additions: These classic carbon-carbon bond-forming reactions are fundamental for building molecular complexity. Reacting the electrophilic aldehyde carbon with a nucleophilic organometallic reagent is a highly reliable method to produce secondary alcohols, which are themselves key intermediates for further functionalization.[8]
-
Reductive Amination: This is one of the most powerful methods for synthesizing amines, a ubiquitous functional group in APIs. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. The choice of reducing agent (e.g., sodium triacetoxyborohydride) is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium ion intermediate.
-
Claisen-Schmidt Condensation: This base-catalyzed reaction with a ketone is a gateway to the synthesis of chalcones.[9] Chalcones are not only biologically active in their own right (e.g., as anticancer or anti-inflammatory agents) but are also crucial precursors for synthesizing a vast array of heterocyclic APIs like pyrazoles, flavonoids, and pyrimidines.[9]
Detailed Protocol: Synthesis of a Diarylmethanol Scaffold
This protocol details the synthesis of a (3,5-difluoro-2-methoxyphenyl)(phenyl)methanol via a Grignard reaction, a representative transformation showcasing the utility of the title precursor.
Workflow Diagram
Caption: Experimental workflow for the Grignard synthesis.
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-necked round-bottom flask (flame-dried) |
| Magnesium (Mg) turnings | Magnetic stirrer and stir bar |
| Bromobenzene | Reflux condenser with drying tube (CaCl₂) |
| Anhydrous Tetrahydrofuran (THF) | Dropping funnel |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Inert gas supply (Nitrogen or Argon) |
| Ethyl acetate (EtOAc) | Ice bath |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Silica gel for column chromatography |
| Iodine (I₂) crystal (as initiator) | Thin Layer Chromatography (TLC) plates |
Step-by-Step Methodology
PART A: Formation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked flask with a stir bar, reflux condenser, and dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow it to cool. Maintain a positive nitrogen pressure throughout the reaction.[8]
-
Initiation: Place Mg turnings (1.2 eq) in the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF.
-
Reaction Start: Add a small portion of the bromobenzene solution to the Mg turnings. The reaction should begin spontaneously, indicated by a color change from the iodine fading and gentle refluxing. If it doesn't start, gentle warming with a heat gun may be required. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[8]
-
Completion: After the addition is complete, stir the grey, cloudy mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
PART B: Reaction with this compound
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve this compound (1.05 eq relative to bromobenzene) in anhydrous THF and add it to the dropping funnel.
-
Causality Note: The aldehyde is added to the Grignard, not the other way around, to prevent side reactions like double addition. Cooling to 0°C controls the initial exotherm of the reaction. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.
-
-
Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor reaction completion by TLC.
PART C: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This protonates the alkoxide intermediate and hydrolyzes any remaining Grignard reagent.
-
Causality Note: Saturated NH₄Cl is a weak acid, sufficient to quench the reaction without causing potential acid-catalyzed side reactions with the product alcohol.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[1]
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure diarylmethanol product.
Product Validation
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the structural integrity and the presence of the fluorine atoms.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To confirm the presence of the hydroxyl (-OH) group.
Conclusion
This compound is a potent and versatile precursor for the synthesis of complex molecular architectures destined for pharmaceutical applications. Its strategic placement of fluorine and methoxy groups provides a valuable handle for chemists to fine-tune the properties of target molecules. The protocols and synthetic strategies outlined in this guide, particularly the robust Grignard reaction, provide a validated starting point for researchers to leverage this building block in the rational design and development of next-generation APIs.
References
- Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry. Benchchem.
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- Benzaldehyde, 3,5-difluoro-2-methoxy-. MySkinRecipes.
- 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2.
- Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol. Benchchem.
- SAFETY DATA SHEET - 2-Methoxybenzaldehyde. Fisher Scientific.
- SAFETY DATA SHEET - 5-Fluoro-2-methoxybenzaldehyde. Fisher Scientific.
- Safety Data Sheet - this compound. Bio-Connect.
- This compound (C8H6F2O2). PubChemLite.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 2',3'-Difluoro-4'-methylacetophenone. Benchchem.
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Application Note: Asymmetric Synthesis of a Chiral β-Hydroxy Ester Moiety via Catalytic Mukaiyama Aldol Reaction of 3,5-Difluoro-2-methoxybenzaldehyde
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.[1] Specifically, chiral building blocks containing fluorinated aromatic rings are highly sought after as precursors for a wide array of therapeutic agents. 3,5-Difluoro-2-methoxybenzaldehyde is a valuable starting material, possessing a unique substitution pattern that offers both electronic and steric handles for stereoselective transformations. This application note provides a detailed protocol and technical guidance for the asymmetric synthesis of a chiral β-hydroxy ester using this compound via a chiral Lewis acid-catalyzed Mukaiyama aldol reaction.[2][3]
Causality Behind Experimental Choices
The Mukaiyama aldol reaction, the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, is a cornerstone of modern asymmetric synthesis for its reliability and versatility in forming carbon-carbon bonds with high stereocontrol.[1][2] For the asymmetric aldol reaction of this compound, a chiral copper(II)-bis(oxazoline) complex is selected as the catalyst. This choice is predicated on several key factors:
-
Robustness and Versatility: C2-symmetric copper(II) complexes, particularly those with bis(oxazoline) (box) ligands, have demonstrated exceptional performance across a broad range of substrates, including functionalized aldehydes.[4][5]
-
Strong Lewis Acidity: The copper(II) center effectively activates the aldehyde carbonyl group, enhancing its electrophilicity and facilitating nucleophilic attack by the silyl ketene acetal.[1]
-
Well-Defined Chiral Environment: The C2-symmetric ligand creates a highly organized and predictable chiral pocket around the metal center. This steric and electronic environment dictates the facial selectivity of the nucleophilic attack on the coordinated aldehyde, leading to high enantioselectivity.[4][6]
-
Chelation Control: While the 2-methoxy group in the substrate is not ideally positioned for strong bidentate chelation in a simple square planar model, its electronic influence and potential for weak interaction can still contribute to facial bias in the transition state, which is a key consideration in achieving high stereoselectivity.[7]
The silyl ketene acetal derived from methyl acetate is chosen as the nucleophile for its ready availability and the direct formation of a versatile β-hydroxy ester product, a common motif in biologically active molecules.
Experimental Workflow Diagram
Caption: Experimental workflow for the asymmetric Mukaiyama aldol reaction.
Detailed Application Protocol
Reaction: Asymmetric Mukaiyama Aldol Reaction of this compound with 1-methoxy-1-(trimethylsiloxy)ethene.
Catalyst System: ₂
Materials and Reagents
-
This compound (≥98% purity)
-
1-Methoxy-1-(trimethylsiloxy)ethene (silyl ketene acetal, ≥98% purity)
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-box ligand)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)
-
Dichloromethane (CH₂Cl₂, anhydrous, <50 ppm H₂O)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silica gel (230-400 mesh)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography setup
-
NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
-
Chiral High-Performance Liquid Chromatography (HPLC) system
In-situ Catalyst Preparation
-
To an oven-dried Schlenk flask under an argon atmosphere, add the (S,S)-tBu-box ligand (0.022 mmol, 1.1 eq relative to Cu).
-
Add anhydrous CH₂Cl₂ (2.0 mL) and stir until the ligand is fully dissolved.
-
Add Cu(SbF₆)₂ (0.020 mmol, 1.0 eq) to the solution.
-
Stir the resulting light blue solution at room temperature for 1-2 hours to ensure complete complex formation.
Asymmetric Mukaiyama Aldol Reaction Protocol
-
Cool the flask containing the prepared chiral copper catalyst to -78 °C using a dry ice/acetone bath.
-
In a separate oven-dried flask, prepare a solution of this compound (0.20 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (1.0 mL).
-
Add the aldehyde solution dropwise to the cold catalyst solution via syringe. Stir the mixture for 15-20 minutes.
-
Slowly add 1-methoxy-1-(trimethylsiloxy)ethene (0.30 mmol, 1.5 eq) to the reaction mixture via syringe pump over 1 hour. The slow addition is crucial to minimize background uncatalyzed reactions and ensure high enantioselectivity.
-
Stir the reaction at -78 °C. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes) until the aldehyde is consumed (typically 4-6 hours).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution directly to the cold reaction mixture.
-
Allow the mixture to warm to room temperature, then transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc) to afford the desired β-hydroxy ester.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column with a hexane/isopropanol mobile phase).
Proposed Stereochemical Model
The high enantioselectivity observed in reactions catalyzed by Cu(II)-box complexes is rationalized by a square-pyramidal transition state.[4] The aldehyde is believed to coordinate to the copper center. The bulky tert-butyl groups on the oxazoline rings effectively block one face of the coordinated aldehyde, directing the incoming silyl ketene acetal to attack from the less hindered face.
Caption: Simplified model of the chiral catalyst-substrate complex.
Expected Results and Data
The described protocol is expected to yield the desired chiral β-hydroxy ester with high yield and excellent enantioselectivity. The following table provides representative data based on similar reactions reported in the literature.[4][5]
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | 10 | 5 | 92 | >95 |
| 2 | Benzaldehyde | 10 | 4 | 95 | 98 |
| 3 | 4-Nitrobenzaldehyde | 10 | 3 | 96 | 99 |
| 4 | 2-Methoxybenzaldehyde | 10 | 6 | 88 | 94 |
Data for entries 2-4 are illustrative and based on literature precedents for analogous aldehydes to provide context for expected performance.
Conclusion
This application note details a robust and highly enantioselective protocol for the asymmetric Mukaiyama aldol reaction of this compound. The use of a chiral copper(II)-bis(oxazoline) complex as a Lewis acid catalyst provides a reliable method for accessing valuable chiral fluorinated building blocks. The resulting β-hydroxy ester can serve as a versatile intermediate for the synthesis of more complex, biologically active molecules in the field of drug discovery and development. The principles and procedures outlined herein are broadly applicable to other substituted benzaldehydes, demonstrating the power of chiral Lewis acid catalysis in modern organic synthesis.
References
-
Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde. Journal of the American Chemical Society, 121(33), 7559–7573. [Link]
-
Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction: From Stoichiometric to Catalytic Asymmetric Synthesis. Angewandte Chemie International Edition, 43(41), 5488-5503. [Link]
-
Fornalczyk, M., Singh, K., & Stuart, A. M. (2012). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications, 48(29), 3500-3502. [Link]
-
Pal, R., & Kumar, A. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33693-33714. [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]
-
Wikipedia. (2023). Mukaiyama aldol addition. Retrieved from [Link]
-
Mase, N., Tanaka, F., & Barbas III, C. F. (2004). Synthesis of β‐hydroxyaldehydes with stereogenic quaternary carbon centers by direct organocatalytic asymmetric aldol reactions. Angewandte Chemie International Edition, 43(18), 2420-2423. [Link]
-
Zhong, G. (2003). A highly enantioselective direct aldol reaction of ketones with aldehydes catalyzed by L-prolinamide. Angewandte Chemie International Edition, 42(35), 4247-4250. [Link]
-
Denmark, S. E., & Heemstra Jr, J. R. (2007). Lewis Base Catalysis in Organic Synthesis. Topics in Current Chemistry, 291, 1-46. [Link]
-
Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]
-
Mlynarski, J. (2006). Asymmetric Aldol Reactions. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 241-282). Elsevier. [Link]
-
Mahrwald, R. (Ed.). (2004). Modern Aldol Reactions. John Wiley & Sons. [Link]
-
Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559-7573. [Link]
-
Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels–Alder Reactions of Carbonyl Compounds and Imines. Angewandte Chemie International Edition, 39(20), 3558-3588. [Link]
Sources
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols for the Grignard Reaction with 3,5-Difluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Diarylmethanols
The synthesis of complex organic molecules is the bedrock of drug discovery and materials science. Among the vast arsenal of synthetic transformations, the Grignard reaction remains a cornerstone for carbon-carbon bond formation, enabling the construction of intricate molecular architectures.[1] This application note provides a detailed guide to the Grignard reaction with a specific, highly functionalized substrate: 3,5-Difluoro-2-methoxybenzaldehyde. The resulting diarylmethanol products are of significant interest due to the unique properties conferred by the fluorine and methoxy substituents. Fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated compounds highly sought after in medicinal chemistry.[2] The strategic placement of a methoxy group can also influence conformation and electronic properties. This guide is designed to provide researchers with the foundational knowledge and practical protocols to successfully utilize this versatile reaction for the synthesis of novel diarylmethanols.
Reaction Mechanism: A Tale of Nucleophiles and Electrophiles
The Grignard reaction is a classic example of a nucleophilic addition to a carbonyl group.[3] The Grignard reagent, an organomagnesium halide (R-MgX), contains a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic.[4] The carbonyl carbon of an aldehyde, such as this compound, is electrophilic due to the electronegativity of the oxygen atom.
The reaction proceeds in two key steps:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate, stabilized by the magnesium halide.[5]
-
Protonation (Workup): The reaction mixture is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final alcohol product.[6]
The magnesium atom of the Grignard reagent can also act as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack.[6]
Caption: Mechanism of the Grignard Reaction.
Experimental Protocols
General Safety Precautions:
-
All manipulations involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) as they are highly reactive towards water and oxygen.[7]
-
All glassware should be oven-dried or flame-dried immediately before use to eliminate any traces of moisture.[7]
-
Anhydrous solvents are critical for the success of the reaction.[1]
-
The reaction can be exothermic, particularly during the formation of the Grignard reagent and its addition to the aldehyde. Appropriate temperature control is essential.[2]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.[2]
Protocol 1: Synthesis of (3,5-Difluoro-2-methoxyphenyl)(phenyl)methanol
This protocol details the reaction of this compound with phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.[2]
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Caption: Experimental workflow for the Grignard reaction.
Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Aldehyde:Grignard) | 1 : 1.2 - 1.5 | An excess of the Grignard reagent is used to ensure complete consumption of the aldehyde and to account for any side reactions. |
| Solvent | Anhydrous Diethyl Ether or THF | These aprotic ethereal solvents are essential as they solvate the Grignard reagent and do not react with it.[8] |
| Temperature | 0 °C for addition, then RT | The initial cooling helps to control the exothermic reaction. Allowing it to warm to room temperature ensures the reaction goes to completion. |
| Reaction Time | 1-3 hours | The reaction is typically complete within this timeframe, but should be monitored by TLC. |
| Workup | Saturated aqueous NH₄Cl | A mild acidic quench is used to protonate the alkoxide without causing side reactions like dehydration of the alcohol product. |
| Expected Yield | 70-90% | Yields can vary depending on the purity of reagents and adherence to anhydrous conditions. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete formation of the Grignard reagent due to wet glassware or solvents. | Ensure all glassware is rigorously dried and use freshly opened anhydrous solvents.[1] |
| Passivated magnesium turnings. | Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also help initiate the reaction. | |
| Formation of Biphenyl Side Product | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. | Ensure a slight excess of magnesium and control the rate of addition of the aryl halide. |
| Recovery of Starting Aldehyde | Insufficient Grignard reagent. | Use a larger excess of the Grignard reagent (e.g., 2.0 equivalents). |
| Formation of a Reduced Product (Alcohol) | The Grignard reagent acts as a reducing agent. | This is more common with sterically hindered ketones, but can occur. Lowering the reaction temperature may help. |
The electron-withdrawing nature of the two fluorine atoms in this compound increases the electrophilicity of the carbonyl carbon, which should facilitate the nucleophilic attack by the Grignard reagent. The ortho-methoxy group may exert some steric hindrance, but it is not expected to completely inhibit the reaction.
Characterization of the Product
The synthesized diarylmethanol can be characterized using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of the newly formed C-H and C-OH groups and the correct number and integration of aromatic and methoxy protons and carbons.
-
¹⁹F NMR Spectroscopy: To confirm the presence and chemical environment of the fluorine atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group (broad peak around 3200-3600 cm⁻¹) and the disappearance of the aldehyde carbonyl (C=O) peak (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
Conclusion
The Grignard reaction with this compound is a robust and efficient method for the synthesis of novel, highly functionalized diarylmethanols. By carefully controlling the reaction conditions and adhering to the protocols outlined in this application note, researchers can successfully prepare these valuable compounds for further investigation in drug discovery and materials science. The principles and troubleshooting guide provided herein should serve as a valuable resource for navigating the nuances of this powerful synthetic transformation.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Hügel, H. M. (2016). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. ResearchGate. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Fan, X.-Y., et al. (2010). AlCl3 and BDMAEE: A Pair of Potent Reactive Regulators of Aryl Grignard Reagents and Highly Catalytic Asymmetric Arylation of Aldehydes. Chemistry – A European Journal, 16(27), 7988-7991.
- Chen, C., et al. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 56(38), 5348-5351.
- Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605.
- Morrison, R. T., & Wagner, D. (1954). MECHANISM OF ADDITION OF GRIGNARD REAGENTS TO ACID HALIDES. METALLIC HALIDES AS LEWIS ACIDS. ProQuest.
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
Reddy, G. S., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[5][6] Addition and Oxidative Coupling Reactions. Molecules, 27(3), 999.
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Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]
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University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
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ResearchGate. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]
- Kumar, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100871.
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ResearchGate. (2022). Optimization of the Grignard reagent formation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
- Li, J., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 9(4), 1899-1903.
-
ResearchGate. (2008). Experimental Design and Optimization: Application to a Grignard Reaction. Retrieved from [Link]
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ResearchGate. (2022). Optimization of the reduction of benzaldehyde under flow conditions. Retrieved from [Link]
-
RSC Publishing. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Retrieved from [Link]
- So, C. M., & Hayashi, T. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12240–12241.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 3,5-Difluoro-2-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the primary synthetic routes, provide in-depth troubleshooting for common experimental hurdles, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically starts from 1,3-difluoro-2-methoxybenzene. The core transformation is the introduction of a formyl group (-CHO) onto the aromatic ring. The regioselectivity of this formylation is critical and is governed by the directing effects of the methoxy and fluoro substituents. Two primary strategies have proven effective: Directed ortho-Metalation (DoM) and the Vilsmeier-Haack Reaction .
-
Directed ortho-Metalation (DoM) : This is often the preferred method due to its high regioselectivity.[1] It involves the deprotonation of the aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The methoxy group serves as an effective DMG, directing lithiation specifically to the C6 position.[2][3] The resulting aryllithium intermediate is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[4][5]
-
Vilsmeier-Haack Reaction : This method employs a Vilsmeier reagent, an electrophilic iminium salt, to formylate electron-rich aromatic rings.[6][7] The reagent is typically generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[8][9] While effective for many activated systems, the electronic balance in 1,3-difluoro-2-methoxybenzene (activating -OCH₃ group vs. deactivating -F groups) can make this reaction more challenging and potentially less regioselective than DoM.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format. Our focus will be on the more reliable Directed ortho-Metalation (DoM) pathway.
Q1: My Directed ortho-Metalation (DoM) reaction failed, resulting in a low or zero yield of the product. What are the most common causes?
A1: Failure to form the desired product in a DoM reaction is almost always linked to the stability and reactivity of the organolithium intermediates. Here are the critical parameters to check:
-
Purity and Concentration of n-Butyllithium : n-BuLi is a highly reactive reagent that degrades upon exposure to moisture and air. Solutions of n-BuLi should be fresh and properly titrated to determine their exact molarity before use. An insufficient amount of active n-BuLi will result in incomplete deprotonation of the starting material.
-
Anhydrous Reaction Conditions : Organolithium reagents react violently with water.[10] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C) and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Solvents, particularly tetrahydrofuran (THF), must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove water and peroxides.
-
Reaction Temperature : The stability of the aryllithium intermediate and the integrity of the THF solvent are highly temperature-dependent.
-
Lithiation Step : This should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions.[10]
-
THF Degradation : At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to its decomposition into ethylene and the lithium enolate of acetaldehyde.[10] This consumes your reagent and introduces impurities.
-
-
Purity of N,N-Dimethylformamide (DMF) : The DMF used to quench the reaction must also be anhydrous. Commercially available anhydrous DMF is suitable, but it can also be dried over molecular sieves or by vacuum distillation from calcium hydride.[11] Old or wet DMF can contain formic acid or dimethylamine, which will neutralize the aryllithium reagent non-productively.
Caption: Troubleshooting flowchart for a failed Directed ortho-Metalation.
Q2: The reaction worked, but my yield is low and I see several byproducts by TLC/GC-MS. How can I improve the selectivity and yield?
A2: Low yields with byproducts suggest that while the primary reaction is occurring, competing side reactions are significant. Here’s how to address this:
-
Addition Rate and Order :
-
Substrate Addition : Slowly add the solution of 1,3-difluoro-2-methoxybenzene to the n-BuLi solution at -78 °C. This maintains a low concentration of the substrate, minimizing potential side reactions. A procedure for a similar substrate, 3,4-difluoroanisole, recommends this dropwise addition.[12]
-
DMF Quench : The aryllithium intermediate should be added to a cold solution of excess DMF, or the DMF should be added rapidly (in one portion) to the aryllithium solution. Slow addition of DMF can lead to the formation of a hemiaminal intermediate which can be deprotonated by another molecule of aryllithium, leading to the formation of a diaryl ketone byproduct after workup.
-
-
Use of TMEDA : Adding N,N,N′,N′-tetramethylethylenediamine (TMEDA) can accelerate the rate of lithiation. TMEDA chelates the lithium ion, breaking down n-BuLi aggregates and increasing its basicity.[13] This can lead to cleaner and faster reactions at low temperatures, often resulting in higher yields.
-
Workup Procedure : The reaction must be carefully quenched. After formylation with DMF, the reaction is typically quenched by adding a proton source like a saturated aqueous solution of ammonium chloride (NH₄Cl) or acetic acid in water, ensuring the temperature does not rise uncontrollably.[12] A proper aqueous workup is then necessary to remove salts and DMF.
Q3: Which synthetic route, DoM or Vilsmeier-Haack, is better for this specific molecule?
A3: For this compound, the Directed ortho-Metalation (DoM) route is strongly recommended . The methoxy group is a powerful directing group for lithiation, ensuring that deprotonation occurs almost exclusively at the C6 position, which is ortho to the methoxy group and flanked by the two fluorine atoms.[1][2] This provides excellent regiochemical control.
The Vilsmeier-Haack reaction relies on electrophilic aromatic substitution. The methoxy group is an activating ortho, para-director, while the two fluorine atoms are deactivating ortho, para-directors. This complex interplay of electronic effects can lead to mixtures of isomers and lower yields, as the ring is not strongly activated.[6][7]
Q4: What is the best method for purifying the final product?
A4: The crude product obtained after workup is often a solid or oil contaminated with unreacted starting material and non-polar byproducts (e.g., from butane coupling).
-
Column Chromatography : This is a very effective method. A silica gel column using a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether will typically separate the more polar aldehyde product from the less polar starting material and byproducts.
-
Recrystallization : If the crude product is a solid and of sufficient purity (>90%), recrystallization can be an excellent final purification step.[12] A mixed solvent system, such as diethyl ether/petroleum ether or ethyl acetate/hexanes, is often effective. The ideal solvent system will dissolve the compound when hot but allow for the formation of pure crystals upon cooling.
Section 3: Optimized Experimental Protocol (DoM)
This protocol is adapted from established procedures for the ortho-lithiation and formylation of substituted anisoles.[12][14]
Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. Phosphorus oxychloride is highly corrosive and reacts with moisture. All operations must be performed by trained personnel in a chemical fume hood under an inert atmosphere.
| Reagent | Molar Eq. | Notes |
| 1,3-Difluoro-2-methoxybenzene | 1.0 | Starting Material |
| n-Butyllithium (e.g., 2.5 M in hexanes) | 1.1 - 1.2 | Titrate before use |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
| Anhydrous N,N-Dimethylformamide (DMF) | 1.2 - 1.5 | Quenching Agent |
| Saturated aq. NH₄Cl | - | Workup Quench |
Step-by-Step Methodology
-
Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation : Under a positive pressure of inert gas, charge the flask with anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add the titrated n-butyllithium solution via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C. Following this, add a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in a small amount of anhydrous THF dropwise over 30 minutes.
-
Stirring : Stir the resulting mixture at -78 °C for 1-2 hours. Reaction progress can be monitored by quenching a small aliquot and analyzing by GC-MS.
-
Formylation : Rapidly add anhydrous DMF (1.2 eq.) via syringe to the vigorously stirred solution. A color change is typically observed.
-
Quenching : Continue stirring at -78 °C for another 30-60 minutes. Then, slowly quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the temperature does not rise above -50 °C during the initial quench.
-
Workup : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and diethyl ether or ethyl acetate. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography.
Caption: Key mechanistic steps of the DoM formylation reaction.
References
- Vertex AI Search. (2026). Continuous-flow reactions of aromatic aldehydes/ketones with Grignard...
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Benchchem. (n.d.). 3,5-Difluoro-4-methoxybenzaldehyde, 98%|CAS 654-11-5.
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Wikipedia. (n.d.). Directed ortho metalation. [Link]
- University of Wisconsin. (n.d.). Directed (ortho)
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
- IOSR Journal of Applied Chemistry. (2019).
- Jacques Mortier - Unblog.fr. (n.d.).
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- ACS Publications. (n.d.). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes | Organic Letters.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. (2020). Interesting BuLi reactions?.
- Semantic Scholar. (n.d.).
- MDPI. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
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Organic Chemistry Data. (n.d.). Formylation - Common Conditions. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
- Andrew G Myers Research Group, Harvard University. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- ResearchGate. (2018). (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
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Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]
- Thieme. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.
- ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. | Download Table.
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
- University of Sheffield. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
- ChemicalBook. (2024). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.
- ResearchGate. (2025).
- Thieme. (n.d.). A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne.
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Wikipedia. (n.d.). n-Butyllithium. [Link]
- University of Michigan. (n.d.).
- Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.
- CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
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Technical Support Center: Purification of 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support guide for 3,5-Difluoro-2-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity for their work. The presence of isomers, unreacted starting materials, or degradation products can significantly impact the outcomes of subsequent synthetic steps and biological assays. This guide provides in-depth, field-proven insights into overcoming common purification challenges through a series of frequently asked questions, troubleshooting guides, and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, purification, and properties of this compound.
Q1: What are the most common impurities I should expect when synthesizing or purchasing this compound?
A1: Impurities largely depend on the synthetic route. However, based on common formylation and methylation reactions used for substituted benzaldehydes, you should be vigilant for the following:
-
Isomeric Byproducts: Formylation of the precursor, 1,3-difluoro-2-methoxybenzene, can potentially occur at other positions on the aromatic ring, leading to isomers.
-
Unreacted Starting Materials: Incomplete formylation can leave residual 1,3-difluoro-2-methoxybenzene.
-
Precursor Impurities: The presence of 3,5-difluoro-2-hydroxybenzaldehyde may indicate incomplete methylation.[1]
-
Oxidation Product: Aldehydes are susceptible to air oxidation, which can form the corresponding 3,5-Difluoro-2-methoxybenzoic acid. This is a common issue during storage or prolonged reaction workups.[2]
-
Residual Solvents: Solvents used in the reaction or initial purification steps (e.g., DCM, Ethyl Acetate, Hexanes) may be present.
Q2: What is the best first-pass strategy for purifying crude this compound?
A2: For solid organic compounds like this, recrystallization is the most effective and scalable initial purification technique.[3] It excels at removing small amounts of impurities that have different solubility profiles from the target compound. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-zero temperatures.[4] For more challenging separations, such as removing closely related isomers, column chromatography is the preferred method.
Q3: How should I properly store this compound to maintain its purity over time?
A3: Due to its aldehyde functional group, the compound is sensitive to air and light.[5] To prevent oxidation to the carboxylic acid and other potential degradation pathways, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[6] For long-term storage, refrigeration at 2-8°C is recommended.[1]
Q4: What are the key physicochemical properties I need for designing a purification protocol?
A4: Understanding the compound's properties is fundamental. While specific experimental data for this exact isomer can be limited, we can compile known and predicted values for effective protocol design.
| Property | Value / Information | Source |
| Molecular Formula | C₈H₆F₂O₂ | [7] |
| Molecular Weight | 172.13 g/mol | [7] |
| Appearance | Typically a solid, may range from white to yellow/orange. | [6] |
| Melting Point | Not definitively reported. Isomers like 4,5-difluoro-2-methoxybenzaldehyde melt at 93-97°C. Expect a distinct melting range for the pure compound. | [5] |
| Boiling Point | Predicted to be in the range of 230-240°C at standard pressure, similar to related isomers. | [8] |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [3] |
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This guide addresses common issues and their solutions.
Problem 1: My compound will not dissolve, even in a large volume of boiling solvent.
-
Probable Cause: The solvent is too non-polar for your compound. The high polarity imparted by the aldehyde and fluorine atoms requires a solvent with sufficient solvating power.
-
Recommended Solution:
-
Switch to a More Polar Solvent: If you are using a non-polar solvent like hexanes or toluene, switch to a more polar option such as isopropanol, ethyl acetate, or acetone.
-
Use a Co-Solvent System: Add a more polar "solubilizing" solvent dropwise to the boiling mixture until the solid just dissolves. For example, if your compound is in hot toluene, adding small amounts of ethyl acetate can achieve dissolution. The principle is to create a solvent mixture that is just saturated at the boiling point.[4]
-
Problem 2: The compound "oils out" of the solution upon cooling instead of forming crystals.
-
Probable Cause: The solution is supersaturated to a very high degree, or the melting point of the solid is lower than the temperature of the solution. This often happens when the solution is cooled too rapidly or when the solvent is too effective at dissolving the compound.
-
Recommended Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small additional volume (5-10%) of the hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Rapid cooling (e.g., placing directly in an ice bath) promotes oiling. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.
-
Problem 3: No crystals form, even after extended cooling in an ice bath.
-
Probable Cause: The compound remains too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently concentrated.
-
Recommended Solution:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by careful boiling. Be cautious not to over-concentrate. Re-cool the solution slowly.
-
Introduce an "Anti-Solvent": While stirring the solution at room temperature, slowly add a less polar solvent in which your compound is known to be insoluble (e.g., hexanes or water). Add the anti-solvent dropwise until the solution becomes faintly turbid (cloudy), then add a drop or two of the original solvent to clarify. This brings the solution closer to its saturation point, facilitating crystallization upon cooling.[4]
-
Section 3: Troubleshooting Guide: Column Chromatography
When recrystallization is insufficient, column chromatography is the next step.[10]
Problem 1: Poor separation between the product and an impurity (overlapping spots on TLC).
-
Probable Cause: The polarity of the eluent (mobile phase) is not optimized for the separation. The eluent may be too polar, causing all components to move too quickly, or not polar enough, resulting in slow movement and band broadening.
-
Recommended Solution:
-
Systematic Eluent Optimization: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on a TLC plate.[11]
-
Decrease Polarity: If spots are too high on the TLC (high Rf), decrease the proportion of the polar solvent (e.g., switch from 20% Ethyl Acetate in Hexanes to 10%).
-
Increase Polarity: If spots are not moving from the baseline (low Rf), gradually increase the proportion of the polar solvent.
-
Try Different Solvent Systems: Sometimes a different combination of solvents provides better selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the interactions and improve separation.
-
Problem 2: The compound appears to be degrading on the silica gel column.
-
Probable Cause: Silica gel is acidic and can catalyze the degradation of sensitive compounds. Aldehydes can be particularly susceptible.
-
Recommended Solution:
-
Use Deactivated Silica: Treat the silica gel with a small amount of a base, like triethylamine (typically 0.1-1% v/v), added to the eluent. This neutralizes the acidic sites on the silica surface.
-
Switch to Alumina: Alumina is available in neutral, basic, or acidic forms. For a potentially acid-sensitive compound, neutral or basic alumina can be a better choice for the stationary phase.[10]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography (applying pressure to speed up the flow) rather than gravity chromatography.[10][12]
-
Section 4: Standard Operating Protocols
These protocols provide a validated starting point for your purification work.
Protocol 4.1: General Recrystallization Procedure
This protocol is based on established methods for purifying solid organic compounds.[3][9]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of your chosen solvent (e.g., isopropanol) to create a slurry.
-
Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a heat-resistant surface. The formation of crystals should be observed.
-
Maximize Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and assessing purity via HPLC or NMR.
Protocol 4.2: Purity Assessment by Reverse-Phase HPLC
This analytical method is adapted from general procedures for substituted benzaldehydes and is suitable for purity quantification.[13][14][15]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or an experimentally determined λmax).
-
Sample Preparation: Accurately weigh ~10 mg of the purified compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. Purity is determined by the area percent of the main peak relative to the total area of all peaks.
Section 5: Visual Workflows
Diagram 1: Purification Method Selection
Caption: Step-by-step workflow for a typical recrystallization experiment.
Section 6: References
-
PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]
-
SIELC Technologies. Separation of 3-Methoxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. 4,5-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]
-
University of Alberta. Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. 3,4-Dihexyloxybenzaldehyde (2a). Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Japan Environmental Management Association for Industry. III Analytical Methods. Retrieved from [Link]
-
SciSpace. APPENDIX 3E Column Chromatography. Retrieved from [Link]
-
PubChemLite. This compound (C8H6F2O2). Retrieved from [Link]
-
ScienceDirect. o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Retrieved from [Link]
-
University of Sheffield. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Retrieved from
-
Google Patents. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde. Retrieved from
-
Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde. Retrieved from
-
The Good Scents Company. ortho-anisaldehyde, 135-02-4. Retrieved from [Link]
-
National Center for Biotechnology Information. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
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- 8. Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 [smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. scispace.com [scispace.com]
- 13. Separation of 3-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 3,5-Difluoro-2-methoxybenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
Troubleshooting Guide: Overcoming Common Side Reactions & Issues
This section addresses specific problems that may arise during the synthesis of this compound, which is most commonly achieved via directed ortho-lithiation of 2,4-difluoroanisole, followed by formylation with N,N-dimethylformamide (DMF).
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors, ranging from incomplete reaction to product degradation. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Incomplete Lithiation: The formation of the key aryllithium intermediate is the most critical step.
-
Insight: The methoxy group is a powerful Directed Metalation Group (DMG) that complexes with the alkyllithium reagent (e.g., n-BuLi), directing deprotonation to the nearest ortho position (C3).[1][2][3] However, this process is highly sensitive to temperature and reagent quality.
-
Troubleshooting Protocol:
-
Reagent Quality: Ensure your alkyllithium reagent is properly titrated and has not degraded from improper storage. Use of a partially hydrolyzed reagent is a common cause of failure.
-
Temperature Control: The lithiation must be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure kinetic control of the deprotonation.[3] Allowing the temperature to rise can lead to undesired reactions.
-
Reaction Time: While the subsequent formylation is rapid, the initial lithiation may require sufficient time. An hour at -78 °C is a standard starting point.[4] Monitor the reaction by quenching a small aliquot with D₂O and analyzing by ¹H NMR to check for deuterium incorporation at the C3 position, confirming successful lithiation.
-
-
-
Competitive Addition to DMF: The aryllithium intermediate is a potent nucleophile and can add to the newly formed aldehyde product.
-
Insight: This secondary reaction forms a diarylmethanol impurity after workup, consuming two equivalents of the valuable aryllithium intermediate for every molecule of impurity.
-
Troubleshooting Protocol:
-
Reverse Addition: Add the aryllithium solution slowly to a cold (-78 °C) solution of excess DMF. This ensures that the formylating agent is always in excess, minimizing the chance for the intermediate to react with the product.
-
Quenching: Ensure the reaction is quenched promptly and efficiently once formylation is complete, typically within 10-15 minutes.[4]
-
-
-
Moisture Contamination: Organolithium reagents are extremely reactive towards protic sources, including water.
-
Insight: Even trace amounts of moisture in the solvent, glassware, or starting material will quench the alkyllithium and the aryllithium intermediate, drastically reducing the yield.
-
Troubleshooting Protocol:
-
Glassware: Oven-dry all glassware overnight and cool under a stream of dry nitrogen or argon.
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).[5] Ensure the 2,4-difluoroanisole and DMF are also anhydrous.
-
-
Q2: I'm observing a significant isomeric impurity by ¹H NMR. How can I identify and minimize it?
The primary isomeric impurity is typically 2,4-difluoro-6-methoxybenzaldehyde, arising from lithiation at the C5 position.
Identification and Minimization:
-
Mechanistic Insight: The methoxy group is a stronger ortho-directing group than fluorine.[6] It actively chelates the lithium cation, localizing the base and favoring deprotonation at the adjacent C3 position.[1][2] The fluorine at C4 has a weak directing effect and a stronger acidifying inductive effect on the adjacent protons. While lithiation at C3 is kinetically preferred, lithiation at C5 can occur if the reaction conditions are not optimal.
-
Troubleshooting Protocol:
-
Confirm Regioselectivity: The key to high regioselectivity is maintaining strict kinetic control. Perform the lithiation at -78 °C or lower. Using a stronger chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can enhance the directing effect of the methoxy group and improve selectivity for the C3 position.
-
Choice of Base: While n-BuLi is common, s-BuLi is more sterically hindered and can sometimes offer improved regioselectivity in complex systems. However, for this substrate, the chelation control with n-BuLi is generally very effective.
-
Purification: If the isomeric impurity does form, it can often be separated by column chromatography on silica gel. Due to the similar polarity, a shallow gradient of ethyl acetate in hexanes may be required. Recrystallization from a mixed solvent system like diethyl ether/petroleum ether can also be effective for purification.[4]
-
| Parameter | Recommended Condition | Rationale for Minimizing Isomers |
| Temperature | -78 °C (Dry Ice/Acetone) | Maximizes kinetic control, favoring deprotonation at the chelation-directing C3 position. |
| Base | n-BuLi (freshly titrated) | Effective base with strong chelation to the methoxy group. |
| Additive | TMEDA (1.1 equiv.) | Enhances chelation, increasing the rate and selectivity of C3 lithiation. |
Q3: My final product is contaminated with a demethylated species (3,5-difluoro-2-hydroxybenzaldehyde). Why is this happening?
Demethylation is a common side reaction for anisole derivatives, particularly under harsh acidic or Lewis acidic conditions.
Possible Causes & Solutions:
-
Harsh Workup Conditions: The use of strong, concentrated acids during the aqueous workup can cleave the methyl ether.
-
Insight: The ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack by counter-ions (e.g., Cl⁻). While aryl methyl ethers are relatively stable, the presence of electron-withdrawing groups can influence this reactivity.
-
Troubleshooting Protocol:
-
Mild Quench: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid[4] before allowing it to warm to room temperature. Avoid using strong acids like concentrated HCl.
-
Controlled pH: During extraction, wash the organic layer with dilute acid (e.g., 0.2 N HCl)[4] rather than concentrated solutions. Ensure the pH does not drop excessively.
-
-
-
Lewis Acid-Mediated Cleavage: If certain formylation reagents other than DMF are used (e.g., dichloromethyl methyl ether with TiCl₄), the Lewis acid can promote demethylation.[7]
-
Insight: Lewis acids like BBr₃ are classic reagents for cleaving methyl ethers.[8] While TiCl₄ is weaker, it can still facilitate this side reaction, especially with heating.
-
Troubleshooting Protocol:
-
Stick to the directed ortho-lithiation/DMF protocol, which avoids the use of strong Lewis acids. If alternative formylation methods are necessary, screen for milder Lewis acids or conditions that do not require elevated temperatures.
-
-
Visualizing the Key Reaction and Side Pathway
To better understand the desired reaction and a key side reaction, the following diagrams illustrate the mechanistic pathways.
Caption: Desired ortho-lithiation pathway versus a minor side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic principle behind Directed Ortho-Metalation (DoM)?
Directed ortho-metalation (DoM) is a powerful regioselective synthesis tool that overrides standard electrophilic aromatic substitution patterns.[1][9] The mechanism relies on a "Directed Metalation Group" (DMG) on the aromatic ring.[2]
-
Coordination: The heteroatom in the DMG (the oxygen of the methoxy group in this case) acts as a Lewis base, coordinating to the Lewis acidic lithium atom of the alkyllithium reagent (e.g., n-BuLi).[1]
-
Deprotonation: This coordination brings the basic alkyl group into close proximity to the ortho-proton, facilitating its abstraction. This pre-coordination complex lowers the kinetic barrier for deprotonation at the ortho position compared to other positions on the ring.[3]
-
Electrophilic Quench: The resulting aryllithium species is a potent nucleophile that can then react with a suitable electrophile (like DMF) to install a new functional group specifically at that ortho position.
Caption: General workflow for a Directed ortho-Metalation (DoM) reaction.
Q2: Are there alternative synthetic routes, such as the Vilsmeier-Haack reaction?
Yes, the Vilsmeier-Haack reaction is another method for formylating electron-rich aromatic rings.[10][11][12] It typically uses a mixture of DMF and a halogenating agent like phosphoryl chloride (POCl₃) to generate the electrophilic "Vilsmeier reagent" (N,N-dimethylchloroiminium ion).[10]
-
Applicability: For 2,4-difluoroanisole, the Vilsmeier-Haack reaction is a plausible alternative. The methoxy group is an activating group that directs electrophilic substitution to the ortho and para positions. Since the para position (C5) is already occupied by a fluorine atom, the reaction would be directed to the ortho positions (C3 and C5).
-
Potential Side Reactions:
-
Regioselectivity: Similar to lithiation, a mixture of isomers could be obtained, and the selectivity may be less pronounced than in the DoM reaction.
-
Harshness: The conditions can sometimes be harsher than DoM, potentially leading to demethylation or other side reactions, although it is generally considered a mild method.[13]
-
Safety: POCl₃ is highly corrosive and reacts violently with water.
-
In general, for this specific target molecule, the directed ortho-metalation route offers superior and more reliable regiocontrol.[3]
Q3: What are the critical safety precautions for handling the reagents in the ortho-lithiation synthesis?
Safety is paramount when working with organolithium reagents.
-
n-Butyllithium (n-BuLi):
-
Pyrophoric: n-BuLi is pyrophoric, meaning it can ignite spontaneously on contact with air and reacts explosively with water.
-
Handling: Always handle n-BuLi under an inert atmosphere (dry nitrogen or argon) using syringe and cannula techniques. Never draw it into a syringe by pulling back the plunger against air pressure; instead, use inert gas pressure to push the liquid into the syringe.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Keep a Class D fire extinguisher (for combustible metals) nearby.
-
-
Cryogenic Baths:
-
Handling: A dry ice/acetone bath (-78 °C) is extremely cold. Wear cryogenic gloves to prevent frostbite. Ensure adequate ventilation as sublimating CO₂ can displace oxygen in enclosed spaces.
-
-
Quenching:
-
Exothermic Reaction: The quenching of unreacted alkyllithium and the aryllithium intermediate is highly exothermic. Perform the quench slowly, at low temperature, and behind a blast shield.
-
References
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Directed Ortho Metalation. (2015, January 13). Chem-Station. Retrieved January 11, 2026, from [Link]
-
Mulvey, R. E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion. Dalton Transactions, 42(42), 15057-69. [Link]
-
Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society, 111(18), 7191–7192. [Link]
-
Sergeev, A. G., & Hartwig, J. F. (2011). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. Chemistry & Sustainability, Energy & Materials, 4(7), 877–881. [Link]
-
Scheme 3. Top: calculated mechanism for demethylation of anisole... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry, 8(6), 2530-2535. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. (2022). Catalysis Science & Technology, 12(1), 223-231. [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2018). Molecules, 23(11), 2969. [Link]
-
Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. (2008). Journal of Chemical Research, 2008(8), 448-449. [Link]
- Process for preparing 2,5-dimethoxy benzaldehyde. (n.d.). Google Patents.
-
Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1982). Journal of Chemical Sciences, 91(5), 417-422. [Link]
- Method for synthesizing environment-friendly p-methoxybenzaldehyde. (n.d.). Google Patents.
-
3,4-Difluoro-2-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ARKIVOC, 2015(4), 19-47. [Link]
-
ortho metalation. (n.d.). Harvard University, Andrew G. Myers Research Group. Retrieved January 11, 2026, from [Link]
- Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (n.d.). Google Patents.
-
ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
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- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]
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- 13. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 3,5-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-tested solutions and the scientific rationale behind them.
The primary and most effective synthetic route to this compound is typically achieved via a directed ortho-lithiation of a 3,5-difluoroanisole precursor, followed by formylation. This method offers excellent regioselectivity, which is crucial when working with polysubstituted aromatic systems. This guide will focus on troubleshooting and optimizing this specific pathway.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most reliable method is the directed ortho-lithiation of 3,5-difluoroanisole, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF). The methoxy group is a powerful ortho-directing group, guiding the deprotonation by an organolithium reagent (typically n-butyllithium) to the C2 position. Subsequent reaction with DMF and an aqueous workup yields the target aldehyde with high regioselectivity. An alternative, though often less selective for this specific isomer, is the Vilsmeier-Haack reaction, which is generally effective for electron-rich aromatic systems.[1][2]
Q2: What are the critical safety precautions when performing this synthesis?
A2: The reagents used in the ortho-lithiation pathway are hazardous and require careful handling in a controlled laboratory environment, preferably within a fume hood.
-
n-Butyllithium (n-BuLi): This reagent is pyrophoric and will ignite spontaneously on contact with air and moisture. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
Anhydrous Solvents (THF, Diethyl Ether): These solvents are highly flammable and can form explosive peroxides. Always use freshly distilled or commercially available anhydrous grades and check for peroxides before use.
-
Cryogenic Temperatures: The reaction is performed at low temperatures (typically -78 °C), requiring the use of a dry ice/acetone or liquid nitrogen bath. Appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, is mandatory.
-
Quenching: The quenching of organolithium reagents is highly exothermic. The reaction should be quenched slowly at low temperatures before warming to room temperature.
Q3: How should I properly store this compound and its key precursors?
A3: Proper storage is critical to maintain the integrity of the materials.
-
This compound: This compound should be stored in a tightly sealed container under an inert atmosphere, protected from light and moisture. Storing it in a cool, dry place, such as a desiccator or a refrigerator (2-8 °C), is recommended to prevent degradation.[3]
-
3,5-Difluoroanisole (Precursor): Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
n-Butyllithium (Reagent): Store in the manufacturer's sealed bottle (e.g., Sure/Seal™) under a positive pressure of an inert gas. It is crucial to monitor for any signs of precipitation or degradation.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently low or I'm recovering only starting material. What are the potential causes?
A: This is a common issue, often tracing back to the stability and reactivity of the organolithium reagent or the integrity of the reaction conditions.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inactive n-Butyllithium | Explanation: n-BuLi degrades over time, especially with repeated exposure to the atmosphere, leading to a lower actual molarity than stated on the bottle. Solution: Use a fresh bottle of n-BuLi or titrate the solution before use (e.g., using diphenylacetic acid) to determine its exact concentration. Adjust the volume used in the reaction accordingly. |
| Presence of Moisture or Oxygen | Explanation: Organolithium reagents are extremely reactive towards protic sources (like water) and oxygen. Any moisture in the glassware, solvent, or inert gas will consume the n-BuLi, preventing the lithiation of your substrate. Solution: Ensure all glassware is oven- or flame-dried immediately before use and cooled under a stream of dry inert gas. Use freshly distilled or commercially available anhydrous solvents. Employ high-purity argon or nitrogen for the inert atmosphere. |
| Degraded Formylating Agent (DMF) | Explanation: N,N-dimethylformamide (DMF) can degrade to form dimethylamine and formic acid.[4] Dimethylamine is acidic enough to quench the lithiated intermediate before formylation can occur. Solution: Use anhydrous DMF, preferably from a freshly opened bottle or one that has been properly stored over molecular sieves. For best results, distill DMF under reduced pressure from calcium hydride before use. |
| Insufficient Reaction Time or Temperature | Explanation: The lithiation step requires sufficient time for complete deprotonation. If the reaction time is too short or the temperature is too high, an equilibrium may be established that favors the starting material. Solution: For the lithiation step, allow the reaction to stir for at least 1-2 hours at -78 °C.[5] For the formylation step, add the DMF at -78 °C and then allow the reaction to slowly warm to room temperature to ensure it goes to completion. |
Problem 2: Formation of Side Products
Q: I'm observing significant impurities in my crude product analysis (TLC, NMR). What are the likely side reactions?
A: Side product formation often points to issues with regioselectivity, over-reaction, or quenching conditions.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Di-lithiation | Explanation: If an excess of n-BuLi is used, or if the reaction temperature is allowed to rise, a second deprotonation can occur at another position on the aromatic ring, leading to di-formylated or other byproducts. Solution: Use a precise stoichiometry of n-BuLi (typically 1.05-1.1 equivalents) based on a recent titration. Add the n-BuLi solution dropwise while maintaining the temperature at -78 °C to avoid localized heating. |
| Benzyne Formation | Explanation: Although less common with fluorinated anisoles at low temperatures, there is a possibility of elimination to form a reactive benzyne intermediate, which can lead to a mixture of products. Solution: Strictly maintain the reaction temperature at or below -75 °C during the lithiation step. |
| Impure Starting Material | Explanation: The purity of the starting 3,5-difluoroanisole is paramount. Isomeric impurities in the starting material will lead to corresponding isomeric aldehyde products that can be difficult to separate. Solution: Verify the purity of your starting material by GC or NMR before starting the reaction. Purify it by distillation if necessary. |
Problem 3: Difficult Workup and Product Isolation
Q: I'm struggling with emulsions during extraction and my final product is difficult to purify. What are the best practices?
A: A systematic approach to quenching and purification is key to obtaining a high-purity product.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Improper Quenching | Explanation: Quenching the reaction mixture improperly can lead to the formation of insoluble salts and complex mixtures. Solution: After the reaction has warmed to room temperature, cool it back down in an ice bath (0 °C). Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes any remaining base in a controlled manner. Avoid quenching with pure water initially, as the reaction can be too vigorous. |
| Emulsion Formation | Explanation: Emulsions are common during the aqueous extraction of reaction mixtures containing fine particulate matter or salts. Solution: During the workup, if an emulsion forms, add a small amount of saturated NaCl solution (brine).[6] This increases the ionic strength of the aqueous layer, helping to break the emulsion. Filtering the entire mixture through a pad of Celite before extraction can also help remove particulates that stabilize emulsions. |
| Purification Challenges | Explanation: The final product may have impurities with similar polarity, making chromatographic separation difficult. Solution: Flash column chromatography on silica gel is the standard method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor the fractions carefully by TLC. If the product is a solid, recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) can be an effective final purification step.[5] |
Section 3: Detailed Experimental Protocol
Protocol: Synthesis of this compound via Ortho-lithiation
Disclaimer: This protocol is a general guideline and may require optimization. All procedures should be performed by trained personnel in a suitable laboratory setting.
-
Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
In the flask, dissolve 3,5-difluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the resulting solution at -78 °C for 1-2 hours.
-
-
Formylation:
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition, continue stirring at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours at room temperature.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and then saturated brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Section 4: Data and Visualization
Table 1: Key Reaction Parameters and Recommended Ranges
| Parameter | Recommended Value/Range | Rationale & Notes |
| Temperature (Lithiation) | -78 °C to -70 °C | Essential for preventing side reactions and ensuring regioselectivity.[5] |
| n-BuLi Equivalents | 1.05 - 1.1 eq | A slight excess ensures complete lithiation, but a large excess can cause di-lithiation. Requires accurate titration of the n-BuLi solution. |
| DMF Equivalents | 1.2 - 1.5 eq | A moderate excess ensures the lithiated intermediate is fully trapped. |
| Reaction Time (Lithiation) | 1 - 2 hours | Allows for the completion of the deprotonation step. |
| Solvent | Anhydrous THF | Good solvent for organolithium reactions, but must be completely dry. |
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
-
PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6F2O2). Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]
-
PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
- Google Patents. (1994). US5294744A - Formylation process for aromatic aldehydes.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]
Sources
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- 4. reddit.com [reddit.com]
- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Byproduct Analysis of 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support center for the synthesis and analysis of 3,5-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical guidance to help you optimize your reaction outcomes and efficiently identify and mitigate the formation of byproducts.
I. Understanding the Synthesis: Common Routes and Potential Pitfalls
The synthesis of this compound typically proceeds via the formylation of 1,3-difluoro-2-methoxybenzene. The two most prevalent methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent. While both methods are effective, they are not without their challenges, often leading to a mixture of products that can complicate purification and impact yield.
Visualizing the Synthetic Pathways
Caption: Common synthetic routes to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations for their occurrence and actionable troubleshooting steps.
FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
Root Cause Analysis:
The formation of isomeric byproducts is a common challenge in the formylation of substituted aromatic compounds. In the case of 1,3-difluoro-2-methoxybenzene, the methoxy group is an ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directing. The interplay of these electronic and steric effects determines the position of formylation.
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Vilsmeier-Haack Reaction: The Vilsmeier-Haack reagent is a bulky electrophile, and its reaction is sensitive to both electronic and steric factors. While the desired product results from formylation at the C6 position (ortho to the methoxy group and para to one of the fluorine atoms), formylation can also occur at other positions, leading to isomers such as 2,4-Difluoro-6-methoxybenzaldehyde.
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Ortho-Lithiation: Directed ortho-metalation (DoM) is generally highly regioselective, with the methoxy group directing lithiation to the adjacent ortho position. However, incomplete lithiation or side reactions can lead to the formation of other isomers.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Optimize Reaction Temperature | Lower temperatures in ortho-lithiation reactions can enhance regioselectivity by favoring the kinetically controlled product. In Vilsmeier-Haack reactions, temperature control is crucial to prevent side reactions. | For ortho-lithiation, maintain the temperature at -78 °C during the addition of the organolithium reagent. For the Vilsmeier-Haack reaction, conduct the initial formation of the Vilsmeier reagent at 0 °C and then allow the reaction with the substrate to proceed at a controlled temperature, often room temperature. |
| Choice of Reagents | The choice of base in ortho-lithiation and the formylating agent can influence selectivity. | In ortho-lithiation, n-butyllithium (n-BuLi) is commonly used. If regioselectivity is an issue, consider using a bulkier base like lithium diisopropylamide (LDA) which can enhance steric hindrance at undesired positions. |
| Slow Addition of Reagents | Slow addition of the organolithium reagent or the substrate to the Vilsmeier reagent ensures that the reaction proceeds under controlled conditions, minimizing local concentration gradients and potential side reactions. | Use a syringe pump for the slow, dropwise addition of reagents over an extended period. |
FAQ 2: I am observing a byproduct with a mass corresponding to the loss of a methyl group. What is it and how can I prevent its formation?
Root Cause Analysis:
The byproduct you are likely observing is 3,5-Difluoro-2-hydroxybenzaldehyde . This is a result of demethylation of the methoxy group.
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Lewis Acidity: The phosphorus oxychloride (POCl₃) used in the Vilsmeier-Haack reaction is a strong Lewis acid. Under the reaction conditions, it can coordinate to the oxygen of the methoxy group, making the methyl group susceptible to nucleophilic attack, leading to its cleavage.
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Harsh Workup Conditions: Acidic workup conditions, especially at elevated temperatures, can also promote the hydrolysis of the methoxy ether.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Use Milder Lewis Acids | If demethylation is a significant issue in a Vilsmeier-Haack type reaction, exploring milder formylating conditions may be necessary. | While less common for this specific substrate, consider alternative formylation methods that do not employ strong Lewis acids if demethylation persists. |
| Controlled Workup | Avoiding harsh acidic conditions during the workup can prevent demethylation of the product. | Use a mild aqueous workup, for example, with a saturated solution of sodium bicarbonate, and ensure the temperature is kept low during the quench. |
| Purification | If a small amount of the demethylated byproduct is formed, it can often be separated from the desired product by chromatography. | Utilize column chromatography on silica gel. The more polar hydroxybenzaldehyde derivative will typically have a lower Rf value than the methoxybenzaldehyde product. |
FAQ 3: My reaction is incomplete, and I have a significant amount of unreacted starting material. How can I improve the conversion?
Root Cause Analysis:
Incomplete conversion can be due to several factors, including insufficient reagent stoichiometry, deactivation of the reagents, or suboptimal reaction conditions.
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Reagent Stoichiometry: Both ortho-lithiation and the Vilsmeier-Haack reaction require at least a stoichiometric amount of the respective reagents.
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Reagent Quality: Organolithium reagents are sensitive to moisture and air. The Vilsmeier reagent can also degrade over time.
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Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Titrate Organolithium Reagent | The concentration of commercially available organolithium reagents can vary. Titrating the reagent before use ensures accurate stoichiometry. | Use a standard titration method (e.g., with diphenylacetic acid) to determine the exact molarity of your n-BuLi or LDA solution. |
| Use Fresh Reagents and Anhydrous Conditions | Moisture will quench organolithium reagents and decompose the Vilsmeier reagent. | Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored POCl₃ and DMF. |
| Monitor Reaction Progress | Following the reaction over time will help determine the optimal reaction time. | Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the disappearance of the starting material and the formation of the product. |
III. Byproduct Identification: A Practical Guide
Accurate identification of byproducts is the first step in troubleshooting your synthesis. This section provides a guide to identifying the most common byproducts using standard analytical techniques.
Common Byproducts and Their Characteristics
| Compound | Structure | Molecular Weight | Key Identification Features |
| This compound (Target Product) | COC1=C(C=C(F)C=C1F)C=O | 172.13 g/mol | Distinctive ¹H NMR signals for the aldehyde proton (~10.3 ppm), methoxy group (~4.0 ppm), and two aromatic protons. A single peak in the GC-MS chromatogram with a molecular ion at m/z 172. |
| 3,5-Difluoro-2-hydroxybenzaldehyde (Demethylated Byproduct) | OC1=C(C=C(F)C=C1F)C=O | 158.10 g/mol | Absence of the methoxy signal in the ¹H NMR spectrum and the appearance of a broad phenolic -OH signal. A molecular ion at m/z 158 in the mass spectrum. Due to its higher polarity, it will have a longer retention time on a polar GC column compared to the target product. |
| Isomeric Difluoro-methoxybenzaldehydes (e.g., 2,4-Difluoro-6-methoxybenzaldehyde) | Varies | 172.13 g/mol | Will have the same molecular weight as the target product but a different fragmentation pattern in the mass spectrum. The ¹H and ¹³C NMR spectra will show different chemical shifts and coupling constants for the aromatic protons and carbons due to the different substitution pattern. Isomers may be separable by high-resolution GC. |
Analytical Workflow for Byproduct Analysis
Caption: A typical workflow for the analysis of byproducts in the synthesis of this compound.
Interpreting Analytical Data: A Comparative Table
| Analytical Technique | This compound (Target) | 3,5-Difluoro-2-hydroxybenzaldehyde (Byproduct) | Isomeric Byproducts |
| ¹H NMR | Aldehyde proton (~10.3 ppm, s), Aromatic protons (2H, complex multiplets), Methoxy protons (~4.0 ppm, s) | Aldehyde proton (~10.2 ppm, s), Aromatic protons (2H, complex multiplets), Phenolic proton (broad singlet) | Similar proton types but different chemical shifts and coupling patterns for the aromatic region. |
| ¹³C NMR | Aldehyde carbon (~188 ppm), Methoxy carbon (~62 ppm), Aromatic carbons showing C-F couplings. | Aldehyde carbon (~188 ppm), Aromatic carbons with different chemical shifts due to the -OH group. | Different chemical shifts for all carbons, especially those in the aromatic region. |
| GC-MS (EI) | Molecular ion (M⁺) at m/z 172. Characteristic fragmentation pattern. | Molecular ion (M⁺) at m/z 158. Different fragmentation pattern. | Molecular ion (M⁺) at m/z 172. Fragmentation pattern will differ from the target product. Retention time may also differ. |
IV. Recommended Analytical Protocols
To assist in the identification and quantification of byproducts, we provide the following starting-point analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point for separating the target product from potential byproducts.
-
Oven Program: Start with an initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 300.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆ are suitable solvents.
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the integration of the aldehyde, methoxy, and aromatic regions to estimate the relative amounts of product and byproducts.
-
¹³C NMR: A standard carbon spectrum, along with a DEPT-135 experiment, can help confirm the number of CH, CH₂, and CH₃ groups and provide valuable structural information.
-
¹⁹F NMR: A fluorine NMR spectrum can be very informative for distinguishing between isomers, as the chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.
V. Conclusion
The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions and employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can significantly improve the yield and purity of their desired product. As a Senior Application Scientist, I encourage you to approach your synthesis with a proactive mindset, using in-process controls and thorough final product analysis to ensure the quality and consistency of your results.
VI. References
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation-induced tactical advantages in synthesis. Chemical Reviews, 90(6), 879-933. [Link]
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Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330. [Link]
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Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry. Oxford university press.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Technical Support Center: Synthesis of 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support center for the synthesis and purification of 3,5-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key building block with high purity. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles and field-proven experience.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a classic challenge in aromatic chemistry: achieving precise regiocontrol. The starting material, 1,3-difluoro-2-methoxybenzene, possesses multiple potentially reactive sites. The methoxy group is a strong ortho-para director, while the fluorine atoms, though deactivating, also direct ortho and para. The goal is to introduce the formyl (-CHO) group exclusively at the C2 position, which is ortho to the methoxy group and flanked by the two fluorine atoms. Failure to control the reaction conditions can lead to a mixture of isomers, significantly complicating purification and reducing the overall yield of the desired product.
This guide will focus on the two most viable synthetic strategies: Directed Ortho-Metalation (DoM) and Vilsmeier-Haack Formylation , providing insights to minimize impurity formation in each.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two principal methods for the formylation of 1,3-difluoro-2-methoxybenzene:
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Directed Ortho-Metalation (DoM): This is often the preferred method for achieving high regioselectivity. It involves using a strong organolithium base (like n-BuLi, s-BuLi, or LDA) to specifically deprotonate the aromatic ring at the position ortho to the methoxy directing group. This aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[1]
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Vilsmeier-Haack Reaction: This method uses a pre-formed "Vilsmeier reagent," an electrophilic iminium salt generated from a substituted amide (like DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[2][3] This electrophile then attacks the electron-rich aromatic ring. While effective for many activated arenes, its regioselectivity can be less precise in complex substitution patterns like this one.
Q2: Which synthesis method offers the best control over isomeric impurities?
Directed Ortho-Metalation (DoM) typically provides superior regioselectivity for this specific transformation. The methoxy group is a powerful directing metalation group (DMG) that complexes with the lithium base, guiding deprotonation to the adjacent C2 proton.[1] This pre-coordination step significantly lowers the activation energy for C2 deprotonation compared to other sites, leading to a single, desired aryllithium intermediate. In contrast, the Vilsmeier-Haack reaction relies on electronic effects, and while the C2 position is activated, competing formylation at the C4 position can occur, leading to the formation of the 4,6-difluoro-3-methoxybenzaldehyde isomer.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to clearly separate the starting material, product, and any major byproducts. The product aldehyde is more polar than the starting anisole and will have a lower Rf value. For DoM reactions, it's crucial to quench a small aliquot of the reaction mixture with acid before spotting on the TLC plate to analyze the non-lithiated species.
Q4: My final product is a yellow oil that won't crystallize. Is this normal?
While pure this compound can be a low-melting solid or crystalline material, the presence of even minor impurities can depress the melting point, causing it to appear as an oil. A persistent yellow or orange color often indicates residual impurities from the workup or side reactions. Purification via silica gel chromatography or recrystallization from a solvent system like diethyl ether/petroleum ether is typically required to obtain a pure, solid product.[4]
Troubleshooting Guide: Common Issues & Solutions
This section is divided by synthetic route to address specific experimental problems.
Route 1: Directed Ortho-Metalation (DoM)
Problem 1: Low or no conversion of starting material.
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Probable Cause (A): Inactive Organolithium Reagent. n-Butyllithium and other organolithiums are highly sensitive to moisture and air. The reagent may have degraded.
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Solution: Use a freshly opened bottle of the organolithium reagent or titrate the solution before use to determine its exact molarity. Always handle organolithiums under a strict inert atmosphere (Nitrogen or Argon) using syringe techniques.
-
-
Probable Cause (B): Presence of Water or Protic Solvents. Trace amounts of water in the solvent (e.g., THF) or on the glassware will rapidly quench the organolithium base before it can deprotonate the anisole.
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Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Probable Cause (C): Reaction temperature is too high. While deprotonation is fast, the aryllithium intermediate can be unstable at higher temperatures.
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Solution: Maintain the reaction temperature at or below -70 °C (typically a dry ice/acetone bath) during the lithiation step to ensure the stability of the aryllithium species.[4]
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Problem 2: Formation of multiple products or a dark-colored tar.
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Probable Cause (A): Temperature runaway during DMF addition. The quenching of the aryllithium with DMF is highly exothermic. A rapid, uncontrolled addition can raise the local temperature, leading to side reactions.
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Solution: Add the anhydrous DMF dropwise via syringe while vigorously stirring and ensuring the internal temperature of the reaction does not rise above -65 °C.
-
-
Probable Cause (B): Impure DMF. Water in the DMF will quench the aryllithium. Other impurities can lead to complex side reactions.
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Solution: Use anhydrous DMF, preferably from a freshly opened bottle stored over molecular sieves.
-
-
Probable Cause (C): Over-addition of organolithium reagent. Excess strong base can potentially lead to secondary reactions.
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Solution: Use a slight excess (typically 1.05-1.1 equivalents) of the organolithium reagent relative to the starting anisole. Precise stoichiometry is key.
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Problem 3: Product is contaminated with 3,5-Difluoro-2-methoxybenzoic acid.
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Probable Cause: Air (Oxygen) exposure during workup of the lithium intermediate. The aryllithium intermediate can react with oxygen to form a lithium peroxide species, which upon acidic workup yields the corresponding benzoic acid.
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Solution: While some oxidation is difficult to avoid completely, ensure the reaction is quenched thoroughly with DMF before exposing it to air. Maintain an inert atmosphere until the acidic workup is complete.
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Route 2: Vilsmeier-Haack Formylation
Problem 1: Low yield and significant amount of isomeric impurity (4,6-difluoro-3-methoxybenzaldehyde).
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Probable Cause: Insufficient regiochemical control. The electronic directing effects of the methoxy and fluoro groups are competing, leading to a mixture of products.[5]
-
Solution: Carefully control the reaction temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature) may favor the thermodynamically more stable product. However, achieving high selectivity with this method remains challenging. If isomer-free material is required, switching to the DoM protocol is strongly recommended.
-
Problem 2: Reaction is sluggish or stalls.
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Probable Cause (A): Inefficient Vilsmeier reagent formation. The reaction between DMF and POCl₃ must be complete before adding the substrate.
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Solution: Pre-form the Vilsmeier reagent by slowly adding POCl₃ to an excess of DMF at 0 °C and allowing it to stir for a period (e.g., 30-60 minutes) before adding the 1,3-difluoro-2-methoxybenzene.
-
-
Probable Cause (B): Substrate is not sufficiently activated. The combined deactivating effect of the two fluorine atoms can make the ring less nucleophilic than typical Vilsmeier-Haack substrates.
-
Solution: Increase the reaction temperature cautiously after the initial addition (e.g., to 40-60 °C) and monitor by TLC. A longer reaction time may also be necessary.
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Problem 3: Difficult workup and product isolation.
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Probable Cause: Incomplete hydrolysis of the iminium salt intermediate. The initial product of the electrophilic substitution is an iminium salt, which must be hydrolyzed to the aldehyde during aqueous workup.[2]
-
Solution: After the reaction is complete, pour the mixture over crushed ice and then basify with an aqueous solution of sodium hydroxide or sodium acetate. Stirring vigorously for an extended period (1-2 hours) at room temperature or with gentle heating can ensure complete hydrolysis to the aldehyde before extraction.
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Comparative Summary of Synthetic Routes
| Parameter | Directed Ortho-Metalation (DoM) | Vilsmeier-Haack Formylation |
| Primary Reagents | Strong Base (n-BuLi, LDA), DMF | POCl₃ (or other acid chloride), DMF |
| Typical Temperature | -78 °C to -70 °C | 0 °C to 60 °C |
| Key Advantage | High to excellent regioselectivity | Milder conditions, no cryogenics |
| Key Disadvantage | Requires strict anhydrous/inert conditions | Potential for isomeric impurities |
| Common Impurities | Unreacted starting material, benzoic acid | Isomeric aldehydes, unreacted starting material |
| Ideal For | High-purity synthesis | Scenarios where isomeric separation is feasible |
Detailed Experimental Protocol: High-Purity Synthesis via DoM
This protocol is adapted from established procedures for ortho-lithiation of substituted anisoles and provides a reliable method for obtaining the target compound with high purity.[4]
Materials:
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1,3-Difluoro-2-methoxybenzene
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
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Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Diethyl ether
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, and a rubber septum under a stream of dry nitrogen. Allow it to cool to room temperature under a positive pressure of nitrogen.
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Reagent Addition: Add 1,3-difluoro-2-methoxybenzene (1.0 eq) to the flask, followed by anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
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Lithiation: While maintaining the temperature at -78 °C, slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes. A color change (typically to yellow or orange) may be observed.
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Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
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Quenching: Slowly add anhydrous DMF (1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Warming & Workup: After the DMF addition is complete, stir for an additional 30 minutes at -78 °C. Then, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
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Washing: Combine the organic extracts and wash sequentially with water and then brine.
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Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) to afford this compound as a pure solid.[4]
Visual Workflow: Product Purification
The following diagram outlines the standard purification sequence after the initial reaction quench.
Caption: Post-reaction purification workflow for this compound.
References
- Benchchem. 3,5-Difluoro-4-methoxybenzaldehyde, 98%|CAS 654-11-5. Accessed January 11, 2026.
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed January 11, 2026. [Link]
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Wikipedia. Vilsmeier–Haack reaction. Accessed January 11, 2026. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. Accessed January 11, 2026. [Link]
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J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 11, 2026. [Link]
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Name-Reaction.com. Vilsmeier-Haack reaction. Accessed January 11, 2026. [Link]
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University of Rochester. Directed (ortho) Metallation. Accessed January 11, 2026. [Link]
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Wikipedia. Directed ortho metalation. Accessed January 11, 2026. [Link]
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Jacques Mortier - Unblog.fr. 07- DIRECTED ORTHO METALATION. Accessed January 11, 2026. [Link]
Sources
Technical Support Center: 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support guide for 3,5-Difluoro-2-methoxybenzaldehyde (CAS No. 131782-50-8). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common issues encountered during its storage and use.
I. Core Concepts: Understanding the Stability of this compound
This compound is an aromatic aldehyde, and its stability is primarily dictated by the reactivity of the aldehyde functional group. The principal pathway of degradation is the oxidation of the aldehyde to the corresponding carboxylic acid, 3,5-Difluoro-2-methoxybenzoic acid. This process is primarily initiated by atmospheric oxygen and can be accelerated by factors such as light and elevated temperatures.
The electron-withdrawing nature of the two fluorine atoms on the benzene ring can influence the reactivity of the aldehyde group. While a detailed kinetic analysis is beyond the scope of this guide, it is a critical mechanistic consideration for the stability of this compound. The primary goal of the storage and handling protocols outlined below is to mitigate this oxidative degradation.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored in a cool, dry, and dark environment. The ideal storage temperature is refrigerated (2-8°C). The container should be tightly sealed and the headspace purged with an inert gas such as nitrogen or argon to minimize exposure to atmospheric oxygen.
Q2: Is this compound sensitive to air?
Yes, like many benzaldehyde derivatives, this compound is sensitive to air.[1] The aldehyde functional group can be readily oxidized by atmospheric oxygen to form the corresponding benzoic acid. This is the primary cause of degradation over time.
Q3: How does the appearance of the compound change upon degradation?
This compound is typically a solid. Its oxidation product, 3,5-Difluoro-2-methoxybenzoic acid, is also a solid, but likely with a higher melting point. The first visual sign of degradation may be a change in the consistency of the solid, or the appearance of a different crystalline form within the original material.
Q4: Can I store this compound in a solution?
Storing in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If you need to prepare a stock solution for immediate or short-term use, ensure the solvent is dry and degassed. Aprotic solvents are generally preferred. Prepare only the amount needed for your experiments to avoid storing leftover solutions.
Q5: What is the expected shelf-life of this compound?
When stored under the recommended conditions (refrigerated, under an inert atmosphere, and protected from light), the compound is expected to be stable for at least one year. However, it is best practice to re-analyze the purity of the compound if it has been in storage for an extended period or if the storage conditions have been compromised.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Problem 1: Inconsistent or lower-than-expected yields in my reaction.
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Potential Cause: The purity of the this compound may have been compromised due to degradation. The presence of the oxidized impurity, 3,5-Difluoro-2-methoxybenzoic acid, means that the actual molar amount of the aldehyde is lower than calculated based on the initial weight.
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Troubleshooting Steps:
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Assess Purity: Determine the purity of your starting material. A simple method is to check the melting point. While the exact melting point of this compound is not widely reported, a broad melting range or a melting point that differs significantly from the supplier's specification can indicate the presence of impurities. The melting point of the isomeric 3,5-Difluoro-4-methoxybenzaldehyde is reported as 38-40°C, which can be used as a rough reference.[2] The presence of the benzoic acid impurity would likely raise and broaden the melting point.
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Spectroscopic Analysis: For a more definitive assessment, use analytical techniques such as ¹H NMR or GC-MS. In the ¹H NMR spectrum, the aldehyde proton will have a characteristic downfield shift (typically 9-10 ppm). The disappearance or reduction in the integration of this peak relative to other aromatic protons can indicate the extent of oxidation.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity and separating the aldehyde from its carboxylic acid impurity.[3]
-
Problem 2: I observe an unexpected solid in my reaction mixture that is not my product.
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Potential Cause: If your reaction is performed under basic conditions, the 3,5-Difluoro-2-methoxybenzoic acid impurity may be deprotonated to form a salt, which could precipitate depending on the solvent used.
-
Troubleshooting Steps:
-
Isolate and Characterize: If possible, isolate the unexpected solid and characterize it. An IR spectrum would show a broad O-H stretch and a C=O stretch at a lower frequency than the aldehyde C=O, characteristic of a carboxylic acid.
-
Purify the Starting Material: If significant degradation is suspected, it may be necessary to purify the this compound before use. A potential method is column chromatography, as the aldehyde and its corresponding carboxylic acid will have different polarities.
-
Decision Workflow for Assessing Compound Integrity
Caption: Workflow for troubleshooting experiments with this compound.
IV. Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receiving the compound, immediately transfer it to a desiccator in a refrigerator (2-8°C).
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Inert Atmosphere: Before sealing the container for storage, gently flush the headspace with a stream of dry nitrogen or argon for 30-60 seconds.
-
Aliquoting: If you need to use small amounts of the compound over time, it is highly recommended to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to air and moisture with each use.
-
Handling: When weighing and handling the compound, do so in a dry, well-ventilated area. Minimize the time the container is open to the atmosphere.
Protocol 2: Purity Assessment by HPLC
This is a general guideline and may require optimization for your specific instrumentation.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) is a good starting point. A gradient elution may be necessary to achieve good separation between the aldehyde and the more polar benzoic acid.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram at a wavelength where both the aldehyde and the potential benzoic acid impurity absorb (e.g., 254 nm). The aldehyde will have a longer retention time than the more polar carboxylic acid.
-
Quantification: The purity can be estimated by the relative peak area of the aldehyde compared to the total peak area of all components.
V. Data Summary
| Property | This compound | 3,5-Difluoro-2-methoxybenzoic acid (Degradation Product) |
| CAS Number | 131782-50-8 | 180068-67-1[4] |
| Molecular Formula | C₈H₆F₂O₂ | C₈H₆F₂O₃ |
| Appearance | Solid | Solid |
| Melting Point | Not definitively reported, may be ~39-41°C (use with caution) | Data for isomers suggest a higher melting point (e.g., 3,4-Difluoro-2-methoxybenzoic acid: 137-139°C)[5] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, acetone, acetonitrile) and halogenated solvents (e.g., dichloromethane, chloroform); poor solubility in water.[4] | Expected to have some solubility in polar organic solvents and low solubility in non-polar solvents. |
VI. References
-
MySkinRecipes. (n.d.). 3,4-Difluoro-2-methoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry, 65(11), 3322–3325.
-
PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzoic acid (C8H6F2O3). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 654-11-5 CAS MSDS (3,5-Difluoro-4-methoxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,5-DIFLUORO-2-METHOXYBENZOIC ACID CAS#: 180068-67-1 [amp.chemicalbook.com]
- 5. 3,4-Difluoro-2-methoxybenzoic acid [myskinrecipes.com]
Overcoming low reactivity of 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support center for 3,5-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. We understand that the unique electronic and steric profile of this molecule can lead to unexpected reactivity, particularly sluggishness in common transformations. This resource provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.
Section 1: Understanding the Reactivity Profile of this compound
The perceived "low reactivity" of this compound is a misconception. Its reactivity is not low, but rather highly specific, governed by a complex interplay of electronic and steric effects from its three distinct functional groups. Understanding these effects is the first step to successful experimentation.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects.[1] It deactivates the aromatic ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), especially at the para position.[2][3] It also renders the carbonyl carbon highly electrophilic.
-
Fluoro Groups (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This further deactivates the ring towards electrophiles and enhances its susceptibility to nucleophilic attack. While it has a weak resonance donating effect (+M), this is generally overshadowed by its inductive pull.
-
Methoxy Group (-OCH₃): The methoxy group is a classic example of opposing effects. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M).[4][5] Its position at C2, ortho to the aldehyde, also introduces significant steric hindrance around the carbonyl group and the C3-fluorine.
The net result is a highly electron-deficient aromatic ring with a sterically hindered but electrophilic aldehyde. This unique profile dictates the optimal conditions for various reactions.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.
Category: Carbonyl Condensation Reactions (e.g., Knoevenagel)
Question: My Knoevenagel condensation with malononitrile is stalling at low conversion, even with a standard base like piperidine. What is causing this, and how can I fix it?
Answer: This is a common issue. While the aldehyde carbon is electrophilic, the reaction's success hinges on two factors that may be suboptimal in your current setup: efficient removal of the water byproduct and appropriate catalytic activity.
Probable Causes & Solutions:
-
Reversible Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction.[6] The water produced can hydrolyze the product or intermediates, pushing the equilibrium back to the starting materials.
-
Solution: Implement azeotropic removal of water. Switch your solvent to toluene or benzene and equip your apparatus with a Dean-Stark trap. This will continuously remove water, driving the reaction to completion according to Le Chatelier's principle.
-
-
Insufficient Catalyst Activity: While piperidine is a classic catalyst, the electron-deficient nature of the substrate may require a more robust catalytic system.
-
Solution A (Doebner Modification): If you are reacting with a compound like malonic acid, using pyridine as the solvent/catalyst can be highly effective. The Doebner modification often facilitates both condensation and subsequent decarboxylation.[6]
-
Solution B (Alternative Catalysts): Ammonium acetate is an excellent, mild alternative that can be used in refluxing ethanol or toluene.[7] For solvent-free conditions, which can be highly efficient, consider a catalyst like triphenylphosphine.[8]
-
-
Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the nucleophile.
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome this steric barrier. Refluxing in toluene (111 °C) is generally more effective than refluxing in ethanol (78 °C).
-
Troubleshooting Workflow: Knoevenagel Condensation
Category: Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Question: I am attempting a Wittig reaction to form an alkene, but my yields are poor and I see a lot of unreacted starting material. What should I change?
Answer: Poor yields in Wittig-type reactions with this substrate are typically related to the stability of the ylide or phosphonate carbanion, base selection, and reaction conditions.
Probable Causes & Solutions:
-
Ylide Reactivity: Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less nucleophilic and may struggle to react efficiently with the sterically hindered aldehyde.[9][10]
-
Solution: If possible, use a non-stabilized or semi-stabilized ylide (e.g., where the group on the carbanion is an alkyl or aryl). These are significantly more reactive.[11] If you must use a stabilized ylide, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides.
-
-
Incomplete Ylide/Carbanion Formation: The choice of base is critical for deprotonating the phosphonium salt or phosphonate ester.
-
Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF are required. For stabilized ylides or HWE reagents, milder bases like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often sufficient. Ensure you are using a strong enough base for your specific reagent.
-
-
Presence of Moisture: Wittig reagents and the strong bases used to generate them are highly sensitive to water.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
| Parameter | Recommendation for Wittig | Recommendation for HWE | Rationale |
| Reagent Type | Prefer non-stabilized or semi-stabilized ylides | Excellent for stabilized phosphonates | Matches nucleophilicity to the substrate's reactivity. HWE reagents are more nucleophilic. |
| Base | n-BuLi, NaHMDS, NaH (for non-stab.) | NaH, KOtBu, DBU (for stab.) | Ensures complete deprotonation to form the active nucleophile. |
| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF, DMF | Aprotic solvents are essential for preventing quenching of the base and ylide. |
| Temperature | -78 °C to RT (for ylide generation) | 0 °C to RT | Controls reaction rate and minimizes side reactions. |
Category: Nucleophilic Aromatic Substitution (SNAr)
Question: I expected the fluorine atoms to be easily displaced via SNAr, but my reaction with a secondary amine nucleophile is not working. Why?
Answer: Your expectation is correct; the ring is highly activated for SNAr. The failure likely lies in the reaction conditions or a misunderstanding of the regioselectivity, not the substrate's inherent reactivity.[2]
Probable Causes & Solutions:
-
Incorrect Regiochemistry: The two fluorine atoms are not electronically equivalent. The fluorine at C5 is para to the strongly electron-withdrawing aldehyde group, while the fluorine at C3 is ortho. Nucleophilic attack is overwhelmingly favored at the C5 position because the resulting negative charge (in the Meisenheimer intermediate) can be delocalized onto the aldehyde's oxygen atom, providing significant stabilization.[3] Attack at C3 does not allow for this extended delocalization.
-
Solution: Confirm that your desired product involves substitution at C5. If you require substitution at C3, this substrate is not suitable, and a different isomer would be needed.
-
-
Suboptimal Solvent Choice: SNAr reactions require polar aprotic solvents.
-
Solution: Use DMSO, DMF, or NMP. Protic solvents (like ethanol or water) will solvate and deactivate the nucleophile, drastically slowing the reaction rate.
-
-
Insufficient Temperature: While the ring is activated, SNAr reactions almost always require thermal energy to overcome the activation barrier of disrupting the ring's aromaticity.
-
Solution: Heat the reaction. A starting point is 80-100 °C, but temperatures up to 150 °C in a high-boiling solvent like DMSO may be necessary depending on the nucleophile's strength.
-
SNAr Regioselectivity: Attack at C5 vs. C3
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Can the aldehyde be reduced without displacing the fluorines?
-
A1: Yes, absolutely. The carbon-fluorine bonds are very strong and unreactive towards common reducing agents. Standard reduction with sodium borohydride (NaBH₄) in methanol or ethanol will cleanly reduce the aldehyde to the corresponding benzyl alcohol with no effect on the fluoro groups.
-
-
Q2: What is the best way to handle and store this compound?
-
A2: It is a stable solid. Store it in a tightly sealed container in a cool, dry place away from strong oxidizing agents. No special handling beyond standard laboratory safety practices (gloves, safety glasses) is typically required.
-
-
Q3: My reaction appears to be a complex mixture. What are the likely side products?
-
A3: In condensation reactions, self-condensation of the aldehyde (a Cannizzaro-type reaction) is possible under very strong basic conditions, though unlikely with this substrate. In SNAr reactions, if your nucleophile has multiple reactive sites, you may see mixtures of products. If trace water is present with a strong base, hydrolysis of a fluorine atom to a hydroxyl group is a possibility at high temperatures.
-
Section 4: Optimized Experimental Protocols
Protocol 1: High-Yield Knoevenagel Condensation with Malononitrile
-
Apparatus: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of ammonium acetate (0.1 eq).
-
Solvent: Add anhydrous toluene to the flask to a concentration of approximately 0.5 M with respect to the aldehyde. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux (approx. 111 °C). Stir vigorously. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours when no starting aldehyde is visible.
-
Workup: Allow the reaction to cool to room temperature. Wash the toluene solution with water (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Regioselective SNAr with Morpholine
-
Apparatus: In a sealed tube or a round-bottom flask with a reflux condenser, add this compound (1.0 eq) and morpholine (1.2 eq).
-
Solvent: Add anhydrous DMSO to a concentration of 0.5-1.0 M.
-
Base: Add potassium carbonate (K₂CO₃) (2.0 eq) as a mild base to scavenge the HF byproduct.
-
Reaction: Seal the tube or place the flask under a nitrogen atmosphere. Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 6-12 hours.
-
Workup: Cool the reaction to room temperature and pour it into a beaker of cold water. A precipitate of the product should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and salts. Dry the solid under vacuum to yield the product, 5-morpholino-3-fluoro-2-methoxybenzaldehyde.
References
-
Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions. ResearchGate. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Activation or Deactivation by Substituents on a Benzene Ring. Chemistry LibreTexts. [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Institutes of Health (NIH). [Link]
-
Activation or Deactivation by Substituents on a Benzene Ring. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (NIH). [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Organic Chemistry Q&A: Activating and Deactivating Groups. Physics Forums. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution?. Chemistry Stack Exchange. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: A Guide to the Column Chromatography Purification of 3,5-Difluoro-2-methoxybenzaldehyde Derivatives
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth support for the purification of 3,5-Difluoro-2-methoxybenzaldehyde and its derivatives using column chromatography. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles, empowering users to optimize their separations and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the purification of fluorinated benzaldehyde compounds.
Q1: What is the most suitable stationary phase for purifying this compound derivatives?
For compounds of moderate polarity, such as this compound, silica gel is the preferred stationary phase.[1][2] Its high surface area and porous nature make it an effective adsorbent for separating various compounds.[1][2][3] Typically, silica gel with a particle size of 40-63 µm is used for flash chromatography. While silica gel is slightly acidic, it is generally compatible with aldehydes. However, for particularly sensitive derivatives, neutral alumina can be an alternative, though this may necessitate a re-optimization of the mobile phase.[4]
Q2: How should I select the mobile phase for my separation?
The ideal mobile phase, or eluent, is best determined through preliminary Thin-Layer Chromatography (TLC).[5] A common starting point for benzaldehyde derivatives is a binary mixture of a non-polar solvent, like hexane or petroleum ether, and a more polar solvent, such as ethyl acetate.[6][7]
-
TLC Screening: Test your crude sample with various solvent systems of increasing polarity (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find the optimal separation.
-
Target Rf Value: The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound, with a significant difference in Rf values between the product and impurities.
Q3: What is the appropriate amount of silica gel for my column?
A general guideline is to use a silica gel to crude sample weight ratio between 30:1 and 100:1. For separations where impurities are close to the product on the TLC plate, a higher ratio may be necessary to achieve good resolution.[8] The loading capacity is a critical factor and should be determined empirically if high efficiency is required.[9]
Q4: What is the best method for packing a silica gel column?
Proper column packing is crucial to prevent issues like channeling that lead to poor separation.[10] The slurry packing method is highly recommended for silica gel to minimize the inclusion of air bubbles.[11][12][13]
Experimental Protocol: Slurry Packing a Silica Gel Column
-
Preparation: Place a cotton or glass wool plug at the bottom of the column, followed by a layer of sand.[12]
-
Slurry Creation: In a separate beaker, mix the silica gel with the initial, least polar eluent to form a consistent slurry.[14]
-
Packing: Pour the slurry into the column. Open the stopcock and allow the solvent to drain while continuously tapping the column to ensure even packing.[14]
-
Equilibration: Add a protective layer of sand on top of the settled silica bed and equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it. It is critical to never let the solvent level fall below the top of the silica bed.[12][14]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound derivatives.
| Problem | Potential Causes | Solutions |
| Poor Separation / Co-elution | 1. Incorrect mobile phase polarity.[10] 2. Overloading the column with the sample.[10][15] 3. Improperly packed column leading to channeling.[10] | 1. Re-evaluate the mobile phase using TLC. A less polar solvent system or a shallower gradient may be required. 2. Reduce the amount of crude material loaded onto the column.[9] 3. Repack the column using the slurry method, ensuring a uniform bed. |
| Product Elutes Too Quickly | 1. The mobile phase is excessively polar. | 1. Decrease the proportion of the polar solvent in the eluent mixture.[7] |
| Product Fails to Elute | 1. The mobile phase lacks sufficient polarity.[16] 2. The compound may be decomposing on the silica gel.[4][16] | 1. Gradually increase the polarity of the mobile phase.[16] 2. Test the stability of your compound on a silica TLC plate. If decomposition occurs, consider using a deactivated silica gel or an alternative stationary phase like alumina.[4][16] |
| Tailing of Bands | 1. The sample was loaded in a solvent that was too strong. 2. The sample is too concentrated.[17] 3. The acidic nature of the silica is interacting with the compound.[4] | 1. Dissolve the sample in the mobile phase or a weaker solvent. Dry loading is an alternative for poorly soluble compounds.[18] 2. Dilute the sample before loading. 3. Add a small amount of a modifier, like triethylamine, to the eluent to neutralize the silica.[4] |
Part 3: Visualized Workflows and Logic
The following diagrams illustrate the standard column chromatography workflow and a logical approach to troubleshooting poor separation.
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation.
Part 4: Concluding Remarks
The successful purification of this compound derivatives via column chromatography is a meticulous process that relies on a solid understanding of the underlying chemical principles. By diligently performing preliminary TLC analysis, employing proper packing techniques, and approaching challenges with a logical troubleshooting mindset, researchers can consistently achieve high-purity compounds.
Part 5: References
A comprehensive list of references is available for further reading and to support the methodologies described in this guide.
Sources
- 1. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. sse.co.th [sse.co.th]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. magritek.com [magritek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 5 Things to Consider When Selecting a Chromatography Silica [grace.com]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. Slurry packing of chromatography columns can be just as fun as it sounds | Buchi.com [buchi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science [sepscience.com]
- 16. Chromatography [chem.rochester.edu]
- 17. halocolumns.com [halocolumns.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Failed Reactions with 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support center for 3,5-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we will address common issues encountered during experimentation, providing in-depth explanations, actionable troubleshooting steps, and validated protocols to ensure the success of your synthetic endeavors.
Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical personality of this compound. The reactivity of the aldehyde is a delicate balance of electronic and steric effects imparted by its substituents.
-
Fluorine Atoms (at C3 and C5): As highly electronegative atoms, the two fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge on the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack.[1]
-
Methoxy Group (at C2): The ortho-methoxy group possesses a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegative oxygen atom. However, it is also a resonance electron-donating group (+R) because the oxygen's lone pairs can delocalize into the aromatic ring.[1] This resonance effect can partially counteract the inductive withdrawal, modulating the overall electrophilicity of the carbonyl group.[1][2]
-
Steric Hindrance: The methoxy group at the ortho position can introduce steric hindrance, potentially impeding the approach of bulky nucleophiles to the aldehyde.[3]
This intricate interplay of effects dictates how the molecule behaves in different reaction environments. An appreciation of these subtleties is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Low or No Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Question: I am attempting a Grignard reaction with this compound, but I am observing very low conversion of my starting material and multiple side products. What could be the cause?
Answer: Low yields in nucleophilic additions to this substrate can stem from several factors, often related to reagent stability, reaction conditions, and inherent side reactions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations | Expected Outcome |
| Degradation of the Organometallic Reagent | Grignard and organolithium reagents are highly sensitive to moisture and oxygen. Any contamination will quench the nucleophile, reducing the effective concentration and leading to lower yields.[4] | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire process.[4][5] | Improved reproducibility and higher conversion of the starting aldehyde. |
| Side Reaction: Reduction of the Aldehyde | If the Grignard reagent possesses a β-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to the corresponding benzyl alcohol. | Add the aldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor the nucleophilic addition pathway over reduction.[4] | Increased yield of the desired secondary alcohol and reduced formation of the primary benzyl alcohol byproduct. |
| Side Reaction: Enolization of the Aldehyde | While this compound lacks α-hydrogens and cannot be enolized, this is a critical consideration for other substituted aldehydes and a good general practice to be aware of.[6] | For aldehydes with α-hydrogens, use of a non-nucleophilic base or careful temperature control is crucial. | Minimized side reactions and a cleaner reaction profile. |
| Impure Starting Material | The presence of the corresponding carboxylic acid (3,5-Difluoro-2-methoxybenzoic acid) as an impurity will quench the organometallic reagent. | Verify the purity of the this compound by NMR or GC-MS before use. If necessary, purify by recrystallization or column chromatography. | Stoichiometry of the reaction will be accurate, leading to higher conversion. |
Workflow for a Standard Grignard Reaction:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 3,5-Difluoro-2-methoxybenzaldehyde Reactions
Welcome to the technical support center for reactions involving 3,5-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of catalyst selection and troubleshooting for common transformations of this versatile building block. The inherent electronic properties of this substrate—namely, the electron-withdrawing fluorine atoms and the electron-donating methoxy group—present unique challenges and opportunities in catalytic processes. This resource aims to provide not only solutions to common problems but also a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Understanding the Substrate: Electronic and Steric Considerations
This compound possesses a unique electronic profile. The two fluorine atoms are strong σ- and π-electron-withdrawing groups, which decrease the electron density of the aromatic ring. Conversely, the ortho-methoxy group is an electron-donating group through resonance (+M effect). This electronic tug-of-war, coupled with the steric hindrance imposed by the ortho-methoxy group, significantly influences the reactivity of the aldehyde and the aryl halide (if applicable) functionalities. These factors are paramount when selecting an appropriate catalyst system.
Section 2: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the electronic nature of this compound can render this transformation challenging.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: I am observing low to no conversion in the Suzuki-Miyaura coupling of a boronic acid with a halogenated this compound derivative. What are the likely causes and how can I troubleshoot this?
A1: Low conversion in Suzuki-Miyaura reactions with this substrate often stems from a slow oxidative addition step, which can be the rate-determining step in the catalytic cycle.[1] The electron-donating methoxy group increases the electron density at the carbon-halogen bond, making it less susceptible to cleavage by the Pd(0) catalyst.[1][2]
Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] For electron-rich aryl halides, bulky and electron-rich phosphine ligands are crucial to facilitate the oxidative addition step.[1][3] Consider using Buchwald biaryl phosphine ligands such as SPhos or XPhos.[1][4][5]
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[1][4] For this substrate, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH to minimize side reactions like dehalogenation.[3]
-
Solvent and Degassing: Ensure your solvents are rigorously degassed. Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and side reactions.[4][6] Techniques like freeze-pump-thaw cycles or sparging with an inert gas are highly recommended.[4][6]
-
Reagent Quality: The stability of the boronic acid is a frequent point of failure.[1] Protodeboronation, where the boronic acid is replaced by a hydrogen atom, can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.[1] Ensure your boronic acid is pure and consider using more stable boronic esters like pinacol (BPin) esters.[1][6]
Q2: I am observing a significant amount of the dehalogenated starting material as a byproduct. How can I mitigate this?
A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl halides. It often arises from the presence of a proton source, the use of a strong base, or slow reductive elimination.[3]
To address this:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions to eliminate water as a proton source.[1][3]
-
Weaker Base: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3]
-
Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3]
-
Protecting the Aldehyde: The aldehyde group can sometimes interfere with the catalytic cycle. Protecting it as an acetal can prevent side reactions and may improve yields. The acetal can be easily deprotected under acidic conditions after the coupling reaction.[3]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Conversion | Slow oxidative addition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1][4][5] | Increased reaction rate and yield. |
| Catalyst deactivation | Ensure rigorous degassing of solvents and use of an inert atmosphere.[4][6] | Improved catalyst lifetime and conversion. | |
| Suboptimal base | Screen weaker bases like K₃PO₄ or Cs₂CO₃.[3] | Minimized side reactions and improved yield. | |
| Dehalogenation | Presence of a proton source | Use strictly anhydrous reagents and solvents.[1][3] | Reduction in the dehalogenated byproduct. |
| Base is too strong | Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).[3] | Minimized protonolysis and dehalogenation. | |
| Slow reductive elimination | Employ bulky, electron-rich phosphine ligands.[3] | Accelerated product formation, outcompeting dehalogenation. |
Experimental Protocol: Suzuki-Miyaura Coupling with Aldehyde Protection
-
Acetal Protection: In a round-bottom flask, dissolve 3,5-Difluoro-2-methoxy-bromobenzaldehyde (1.0 eq) in a mixture of trimethyl orthoformate (3.0 eq) and methanol. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir the mixture at room temperature for 4-6 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent and purify.
-
Suzuki-Miyaura Coupling: In a Schlenk flask under an inert atmosphere, combine the protected aldehyde (1.0 eq), the desired boronic acid (1.2 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).[3] Add an anhydrous base (e.g., K₃PO₄, 2.0 eq) and an anhydrous solvent (e.g., toluene).[3] Stir the mixture at an elevated temperature (e.g., 80-110 °C) for 12-16 hours.[4]
-
Deprotection: After the coupling reaction is complete, cool the mixture and quench with water. Extract the crude product. Dissolve the crude product in a suitable solvent (e.g., THF) and add a dilute aqueous acid (e.g., 1M HCl). Stir at room temperature until deprotection is complete. Neutralize and extract the final product.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] The steric hindrance from the ortho-methoxy group and the electronic properties of the difluorinated ring can influence catalyst and ligand choice.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: What are the best catalyst systems for the Buchwald-Hartwig amination of a halogenated this compound with a primary or secondary amine?
A1: The success of the Buchwald-Hartwig amination hinges on the choice of ligand.[8] For sterically hindered and electron-rich aryl halides, bulky, electron-rich phosphine ligands are generally preferred.[8][9]
-
For Primary Amines: Ligands like BrettPhos have shown broad scope for the coupling of primary amines.[10]
-
For Secondary Amines: RuPhos is often a good choice for coupling with secondary amines.[10]
-
Sterically Hindered Amines: For particularly bulky amines, specialized ligands designed to suppress side reactions like β-hydride elimination may be necessary.[11]
A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[12]
Q2: My Buchwald-Hartwig reaction is sluggish and gives low yields. What can I do to improve it?
A2: Sluggish reactions can be due to several factors:
-
Catalyst Inhibition: The amine substrate or the product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust pre-catalyst might be necessary.
-
Base Incompatibility: Ensure the base is compatible with other functional groups in your molecule. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher temperatures and longer reaction times.[12]
-
Solvent Choice: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are commonly used.[12]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Yield | Inappropriate ligand | Screen bulky, electron-rich phosphine ligands (e.g., BrettPhos for 1° amines, RuPhos for 2° amines).[10] | Improved reaction rate and yield. |
| Catalyst inhibition | Increase catalyst loading or use a more robust pre-catalyst. | Overcome inhibition and drive the reaction to completion. | |
| Base incompatibility | For base-sensitive substrates, switch to a weaker base like Cs₂CO₃ or K₃PO₄.[12] | Preservation of sensitive functional groups and improved yield. |
Section 4: Oxidation and Reduction of the Aldehyde
The aldehyde functionality of this compound is a versatile handle for further synthetic transformations.
Frequently Asked Questions (FAQs): Oxidation and Reduction
Q1: What are the recommended catalysts for the oxidation of this compound to the corresponding carboxylic acid?
A1: Several methods can be employed for this oxidation.
-
Phase Transfer Catalysis: Oxidation using potassium permanganate (KMnO₄) or dichromate under phase-transfer catalysis (PTC) conditions is highly effective for substituted benzaldehydes, often providing high yields.[13][14][15] Quaternary ammonium salts are commonly used as phase-transfer catalysts.[13][14][15]
-
Heterogeneous Catalysis: For greener and more recyclable options, heterogeneous catalysts like NiAl-hydrotalcite-like compounds can be used with air as the oxidant.[16]
-
Other Oxidants: Other common oxidants for converting aldehydes to carboxylic acids include potassium dichromate (K₂Cr₂O₇) and hydrogen peroxide (H₂O₂).[17]
Q2: I need to selectively reduce the aldehyde to an alcohol. What are the best catalytic methods?
A2: The selective reduction of the aldehyde in the presence of other reducible functional groups requires a chemoselective catalyst.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method, using a metal alkoxide catalyst like aluminum isopropoxide or zirconium/hafnium complexes, is highly selective for aldehydes and ketones.[18] Isopropanol often serves as both the solvent and the hydride source.[18]
-
Catalytic Hydrogenation: While effective, catalytic hydrogenation with catalysts like Pd/C or Pt/C can sometimes lead to the reduction of other functional groups or dehalogenation. Careful control of reaction conditions (hydrogen pressure, temperature, and solvent) is crucial.
Troubleshooting Guide: Oxidation and Reduction
| Reaction | Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Low Yield | Inefficient catalyst | For PTC, screen different quaternary ammonium salts. For heterogeneous catalysis, ensure proper catalyst activation.[13][14][15] | Improved reaction efficiency and yield. |
| Incomplete reaction | Increase reaction time or temperature. | Drive the reaction to completion. | ||
| Reduction | Over-reduction/Side Reactions | Non-selective catalyst | Use a chemoselective method like MPV reduction.[18] | Selective reduction of the aldehyde to the alcohol. |
| Harsh conditions | Optimize hydrogenation conditions (lower pressure, temperature). | Minimized side reactions and improved selectivity. |
References
- Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. (2016). International Journal of Advanced Research in Science and Engineering, 5(10).
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents. Journal of Chemical and Pharmaceutical Research.
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
- CATALYTIC OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS TO ALDEHYDES USING ZnWO4 NANOPARTICLES.
- Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. Asian Journal of Chemistry.
- Technical Support Center: Catalyst Selection for Reactions with 3-Methoxyphenyl Deriv
- Buchwald–Hartwig amin
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
- How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. BenchChem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. BenchChem.
- Suzuki–Miyaura (hetero-)
- Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry.
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
- Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride.
- Buchwald-Hartwig coupling. YouTube.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Oxidation of aldehydes to carboxylic acids.
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
- The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Science of Synthesis.
- Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherific
- Oxidative coupling of carboxylic acids or benzaldehydes with DMF using hydrotalicite-derived oxide catalysts.
- Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
- Oxidation of Benzaldehyde to Benzoic Acid using Heterogenous Nial-Hydrotalcite-Like-Compounds as the Catalyst in Acetic Acid.
- Organic Letters Journal.
- Method for synthesizing environment-friendly p-methoxybenzaldehyde.
- Nucleophilic substitution of nitro groups by [18F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes—A system
- Method for synthesizing 3-methoxybenzaldehyde.
- Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach
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Technical Support Center: Managing Exothermic Reactions of 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the Technical Support Center for handling 3,5-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing potentially exothermic reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to ensure both the success of your experiments and the safety of your laboratory personnel.
Understanding the Reactivity of this compound
The reactivity of this compound is significantly influenced by its substitution pattern. The two fluorine atoms are strong electron-withdrawing groups, which activate the benzene ring towards nucleophilic attack but can also influence the course of electrophilic aromatic substitution. The methoxy group is an electron-donating group, and its position ortho to the aldehyde can create steric hindrance and influence regioselectivity in certain reactions. The aldehyde functional group itself is susceptible to nucleophilic attack, and many of these reactions can be highly exothermic.
A thermal runaway can occur when the heat generated by a reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1] This can result in a loss of reaction control, potentially causing violent boiling, gas evolution, and even catastrophic failure of the reaction vessel.[1] Understanding the potential for exothermic behavior in reactions with this compound is the first step in preventing such incidents.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Grignard Reactions
Grignard reagents are strong nucleophiles and bases, and their reaction with aldehydes is a common method for forming secondary alcohols.[2][3] However, these reactions are notoriously exothermic, particularly during the initiation and addition of the aldehyde.[4]
Q1: My Grignard reaction with this compound is showing a rapid and uncontrolled temperature increase. What should I do?
A1: Immediate Action: If you observe a thermal runaway, your priority is to cool the reaction as quickly and safely as possible. This can be achieved by:
-
Increasing external cooling: Add more ice or a colder cooling medium to your cooling bath.
-
Slowing or stopping reagent addition: If you are still adding the aldehyde, stop the addition immediately.
-
Emergency quenching (with extreme caution): If the temperature continues to rise uncontrollably, you may need to quench the reaction. This is a hazardous operation and should only be performed if you have a pre-planned quenching procedure and the necessary safety equipment. A slow addition of a less reactive quenching agent like isopropanol, followed by a mixture of isopropanol and water, and finally water, is a common strategy.[5]
Troubleshooting Future Reactions:
-
Rate of Addition: The dropwise addition of the this compound solution to the Grignard reagent is critical.[4] A slower addition rate allows for better heat dissipation.
-
Cooling Efficiency: Ensure your cooling bath is at the appropriate temperature (typically 0 °C for aldehyde addition) and that the reaction flask is adequately submerged.[4]
-
Concentration: Using more dilute solutions can help to manage the exotherm.
Q2: How can I prevent a runaway Grignard reaction from the start?
A2: Proactive measures are key to managing this exothermic reaction. Here is a recommended workflow:
Experimental Protocol: Controlled Grignard Reaction with this compound
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide) in an appropriate solvent (e.g., THF, diethyl ether)
-
Anhydrous solvent (THF or diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
Ice bath
-
Reaction flask equipped with a dropping funnel, magnetic stirrer, and thermometer
Procedure:
-
Preparation: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.[4]
-
Aldehyde Solution: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.[4]
-
Controlled Addition: Add the aldehyde solution dropwise to the stirred Grignard reagent, ensuring the internal reaction temperature is maintained at 0 °C.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[4]
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
Data Presentation: Recommended Parameters for Grignard Reaction
| Parameter | Recommended Value | Rationale |
| Addition Temperature | 0 °C | Minimizes the initial exotherm upon addition of the aldehyde.[4] |
| Addition Rate | Slow, dropwise | Allows for efficient heat dissipation and temperature control.[4] |
| Reaction Concentration | 0.5 - 1.0 M | More dilute solutions can help to moderate the reaction rate and heat generation. |
| Quenching Temperature | 0 °C | Controls the exotherm of the quenching process.[4] |
Diagram: Grignard Reaction Workflow
Caption: Workflow for a controlled Grignard reaction.
Nitration Reactions
Nitration of aromatic compounds is a classic example of a highly exothermic reaction that requires careful temperature control to prevent runaway conditions and the formation of unwanted byproducts.[6]
Q3: I am planning to nitrate this compound. What are the key safety considerations to prevent a runaway reaction?
A3: The nitration of benzaldehyde derivatives can be extremely exothermic.[7] The primary concern is the rapid generation of heat upon addition of the aromatic compound to the nitrating mixture.
Key Safety Considerations:
-
Preparation of the Nitrating Mixture: The nitrating mixture (a combination of nitric acid and sulfuric acid) should be prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.[6] This initial mixing is also exothermic.
-
Temperature Control: The reaction temperature must be meticulously controlled, typically between 0-5°C, during the addition of the benzaldehyde derivative.[6] A significant deviation from this temperature range can lead to a rapid acceleration of the reaction rate.
-
Slow Addition: The this compound should be added dropwise to the cooled nitrating mixture with vigorous stirring.[6]
Experimental Protocol: Controlled Nitration of an Aromatic Aldehyde
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Appropriate organic solvent for extraction
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Nitrating Mixture Preparation: In a flask equipped with a thermometer, addition funnel, and magnetic stirrer, cool concentrated H₂SO₄ in an ice bath. Slowly add fuming HNO₃ while maintaining the temperature below 10°C.[6]
-
Reaction Setup: Cool the prepared nitrating mixture to 0°C.[6]
-
Substrate Addition: Very slowly, add the this compound dropwise, ensuring the internal temperature is maintained between 0-5°C.[6]
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, GC) to determine the optimal reaction time.[6]
-
Work-up: Carefully pour the reaction mixture onto crushed ice.[6]
-
Isolation and Purification: Collect the precipitated product by filtration and wash with cold water. Further purification can be achieved by dissolving in an organic solvent, washing with NaHCO₃ solution, drying over Na₂SO₄, and recrystallization.[6]
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][8] This reaction is also known to be exothermic.
Q4: What are the potential hazards associated with the Friedel-Crafts acylation of this compound?
A4: The primary hazards are the exothermic nature of the reaction and the handling of the Lewis acid catalyst.
-
Exotherm: The complexation of the Lewis acid with the acylating agent and the subsequent reaction with the aromatic ring can generate significant heat.
-
Lewis Acid Reactivity: Lewis acids like AlCl₃ are water-sensitive and can react violently with moisture.[2]
-
Hydrogen Halide Evolution: The reaction typically produces a hydrogen halide (e.g., HCl) as a byproduct, which is a corrosive gas.
Troubleshooting and Prevention:
-
Moisture Control: The reaction must be carried out under anhydrous conditions to prevent deactivation of the catalyst and potential runaway reactions with water.
-
Controlled Addition: The acylating agent or the aromatic substrate should be added slowly to the reaction mixture to control the rate of heat generation.
-
Adequate Cooling: An ice bath or other cooling method should be readily available to manage the reaction temperature.
-
Proper Ventilation: The reaction should be performed in a well-ventilated fume hood to handle the evolution of corrosive gases.
Diagram: Decision Tree for Exotherm Management
Caption: Decision tree for managing an unexpected exotherm.
Reduction Reactions with Sodium Borohydride
Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent used to convert aldehydes to primary alcohols.[9][10] While generally considered safer than more powerful reducing agents like lithium aluminum hydride, the reduction of aldehydes with NaBH₄ can still be exothermic.[11]
Q5: I am reducing this compound with sodium borohydride and the reaction is becoming unexpectedly warm. Is this normal?
A5: Yes, the reduction of aldehydes with sodium borohydride is an exothermic reaction.[11] The heat of reaction for the reduction of a ketone to a secondary alcohol with NaBH₄ is approximately -150 kcal/mol.[11] While the reaction with an aldehyde will have a different heat of reaction, it will still be exothermic.
Managing the Exotherm:
-
Controlled Addition: The sodium borohydride should be added portion-wise to a solution of the aldehyde in a suitable solvent (e.g., methanol, ethanol).[9]
-
Cooling: Performing the reaction in an ice bath is a standard precaution to dissipate the heat generated.[3]
-
Solvent Choice: The choice of solvent can influence the reaction rate and exotherm. Protic solvents like alcohols are commonly used.[9]
General Principles for Safe Management of Exothermic Reactions
-
Understand the Chemistry: Before starting any reaction, thoroughly research the potential for exotherms with your specific substrates and reagents.
-
Scale-Up with Caution: The heat generated by a reaction increases with volume, while the ability to remove heat depends on the surface area. As the scale of a reaction increases, the ratio of volume to surface area also increases, making cooling less efficient.[12] Always perform small-scale trials before attempting a large-scale reaction.
-
Proper Equipment: Use appropriately sized reaction vessels and ensure you have adequate cooling and stirring capabilities.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.
-
Emergency Plan: Have a clear plan in place for how to handle a runaway reaction, including access to emergency quenching materials and safety equipment.
References
-
Benchchem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.Link
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Link
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.Link
-
Benchchem. (2025). Reactivity of the Aldehyde Group in Aromatic Compounds: A Technical Guide.Link
-
Benchchem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.Link
-
Environmental Health and Safety, Princeton University. Quenching and Disposal of Liquid Pyrophoric Materials.Link
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.Link
-
Benchchem. (2025). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.Link
- Duggan, P.J., Johnson, A.A., & Rogers, R.L. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series No. 134.
- Patel, H. R. (2022). Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries, 75, 104692.
-
Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254(rev1).Link
- Hoechst Aktiengesellschaft. (1986). Process for the preparation of substituted benzaldehydes. U.S.
-
HSE. (2014). Chemical reaction hazards and the risk of thermal runaway.Link
-
Benchchem. (2025). Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Material Science.Link
-
Sigma-Aldrich. Friedel–Crafts Acylation.Link
- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
-
Organic Chemistry Portal. Friedel-Crafts Acylation.Link
- Clark, J. (2015). The reduction of aldehydes and ketones. Chemguide.
-
MDPI. (2019). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).Link
-
ECHEMI. (n.d.). Ortho-nitration of benzaldehyde.Link
-
PubChem. This compound.Link
- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- Wikipedia. (2023, November 29). Friedel–Crafts reaction.
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate.Link
- Andreozzi, R., Canterino, M., Di Somma, I., & Sanchirico, R. (2010). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 21, 97-102.
-
Benchchem. (2025). Application Notes and Protocols for Grignard Reaction Setup using 3,5-Dimethylbenzylmagnesium bromide.Link
- Bayer Aktiengesellschaft. (1996). Process for the preparation of 2,4-difluoroacetophenone.
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Technical Support Center: Solvent Effects on 3,5-Difluoro-2-methoxybenzaldehyde Reaction Kinetics
Welcome to the technical support center dedicated to understanding and troubleshooting solvent effects in reactions involving 3,5-Difluoro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and seek to optimize reaction outcomes by mastering one of the most critical variables: the solvent.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the role of solvents in reactions with this compound, providing foundational knowledge for experimental design and troubleshooting.
Q1: What are the primary reactions involving this compound, and why is solvent choice so critical?
This compound is a key intermediate in medicinal chemistry, often employed in reactions that target the aldehyde functional group. These include, but are not limited to:
-
Nucleophilic Additions: Formation of alcohols, cyanohydrins, and hemiacetals.
-
Condensation Reactions: Such as Knoevenagel[1][2][3][4] and Wittig reactions[5][6][7][8] to form carbon-carbon double bonds.
-
Reductive Aminations: To synthesize substituted amines.
-
Oxidations: To produce the corresponding carboxylic acid.
Solvent choice is critical because it directly influences the reaction's energy landscape.[9] Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates (kinetics) and product distributions (selectivity).[9][10] For a molecule like this compound, with its polar carbonyl group and electron-withdrawing fluorine atoms, solvent interactions are paramount in controlling reactivity.
Q2: How do polar protic vs. polar aprotic solvents generally affect the reactivity of the aldehyde group?
The distinction between polar protic and polar aprotic solvents is fundamental to controlling reaction outcomes.[11][12][13]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[12] They can solvate both cations and anions effectively. In reactions involving charged nucleophiles (e.g., RO⁻, CN⁻), protic solvents can form a "solvent cage" around the nucleophile through hydrogen bonding.[14] This stabilization of the nucleophile increases the activation energy required for it to attack the electrophilic carbonyl carbon, thus slowing down the reaction rate.[15]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents possess significant dipole moments but lack O-H or N-H bonds.[11][12] They are poor hydrogen bond donors. While they can solvate cations, they leave anions relatively "bare" and highly reactive.[9] This enhances the nucleophilicity of anionic reagents, often leading to a dramatic increase in reaction rates for nucleophilic additions to the aldehyde.[11][14] For many condensation reactions, polar aprotic solvents are preferred for this reason.[1]
Q3: My reaction is producing unexpected side products. Could the solvent be the culprit?
Absolutely. Solvents can influence the chemo-, regio-, and stereoselectivity of a reaction.[16][17] For example, in a reaction with multiple potential pathways, a change in solvent polarity can preferentially stabilize the transition state of one pathway over another, leading to a different major product.[10][16] In the context of this compound, a solvent might promote a competing reaction, such as a Cannizzaro reaction under strongly basic conditions if the desired reaction is slow. Furthermore, some solvents can participate in the reaction; for instance, using methanol as a solvent in a base-catalyzed reaction could lead to the formation of a hemiacetal.
Q4: My reaction rate is significantly slower than anticipated. What role could the solvent be playing?
A slow reaction rate is a classic symptom of suboptimal solvent choice.[18] Key solvent-related factors include:
-
Poor Solubility: Reactants must be adequately dissolved for the reaction to proceed efficiently.[15][19] If your aldehyde or nucleophile has limited solubility in the chosen solvent, the reaction will be slow.
-
Inappropriate Polarity: If a reaction proceeds through a highly polar or charged transition state, a polar solvent is generally required to stabilize it and lower the activation energy.[10][20] Using a nonpolar solvent like hexane or toluene for such a reaction will result in a very slow rate.
-
Protic Solvent Inhibition: As discussed in Q2, if you are using a strong, anionic nucleophile, a polar protic solvent like ethanol might be over-stabilizing it, thereby reducing its reactivity and slowing the reaction.[14]
Q5: How does solvent polarity influence the reaction pathway and transition state stabilization?
Solvent polarity is a measure of its ability to stabilize charges. Chemical reactions proceed from reactants to products via a high-energy transition state. According to transition state theory, the rate of a reaction is inversely proportional to the activation energy (the energy difference between reactants and the transition state).
-
Reactions with a more polar transition state: If the transition state is more charged or polar than the reactants, increasing the solvent polarity will stabilize the transition state more than the reactants. This decreases the activation energy and accelerates the reaction rate.[10][20]
-
Reactions with a less polar transition state: Conversely, if the reactants are more charged than the transition state, increasing solvent polarity will stabilize the reactants more, increasing the activation energy and slowing the reaction.[10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions with this compound where the solvent is a likely factor.
| Problem | Symptom | Possible Solvent-Related Cause & Solution |
| Low Reaction Yield | The isolated yield of the desired product is significantly lower than expected.[18][21] | Cause 1: Poor Solubility. The reactants are not fully dissolved, leading to an incomplete reaction.[19] Solution: Switch to a solvent in which all reactants are fully soluble at the reaction temperature. Consider a co-solvent system if a single solvent is inadequate. Cause 2: Inappropriate Solvent Polarity. The solvent is not adequately stabilizing the reaction's transition state.[20] Solution: If the mechanism involves the formation of charged intermediates (e.g., an aldol-type reaction), switch to a more polar solvent (e.g., from THF to DMF). Conversely, if charges are dispersed in the transition state, a less polar solvent might be beneficial. Cause 3: Product Instability or Loss During Workup. The product may be unstable under the workup conditions or partially soluble in the aqueous phase.[22][23] Solution: Choose a reaction solvent with a boiling point that allows for easy removal without product decomposition.[19] During extraction, if your product has some water solubility, minimize aqueous washes or back-extract the aqueous layers.[22] |
| Poor Selectivity | Significant formation of undesired isomers or byproducts is observed. | Cause 1: Competing Reaction Pathways. The solvent may be favoring an undesired reaction pathway.[16] Solution: Alter the solvent polarity. For instance, Knoevenagel condensations often show improved selectivity in polar aprotic solvents like DMF or DMSO compared to protic solvents.[1] For Wittig reactions, solvent choice can influence E/Z selectivity.[5][7] Cause 2: Solvent Participation. The solvent itself is reacting (e.g., alcohol solvents forming acetals). Solution: Switch to a non-reactive (aprotic) solvent such as THF, acetonitrile, or toluene. |
| Reaction Stalls | The reaction starts but fails to reach completion, even after extended time or heating.[23] | Cause 1: Protic Solvent Inhibition. A protic solvent is deactivating a strong nucleophile through hydrogen bonding.[14] Solution: Switch to a polar aprotic solvent like acetonitrile or DMF to enhance nucleophilicity.[11] Cause 2: Catalyst Deactivation/Precipitation. The catalyst may be poorly soluble or deactivated by the solvent. Solution: Ensure the chosen solvent is compatible with your catalyst system. Some catalysts require specific solvent environments to remain active. |
| Difficult Product Isolation | The product is challenging to separate from the solvent or reaction byproducts. | Cause 1: High-Boiling Point Solvent. The solvent (e.g., DMSO, DMF) is difficult to remove from the product. Solution: If possible, select a more volatile solvent (e.g., ethyl acetate, DCM). If a high-boiling solvent is necessary for the reaction, consider purification methods like crystallization or preparative HPLC instead of relying solely on evaporation.[19] Cause 2: Co-elution during Chromatography. The polarity of the solvent used for the reaction may introduce impurities that co-elute with the product. Solution: Ensure solvents are of high purity.[22] If byproducts are the issue, revisit the solvent choice for the reaction to improve selectivity. |
Experimental Protocols & Data Interpretation
Protocol 1: Solvent Screening for a Knoevenagel Condensation
This protocol outlines a systematic approach to screen solvents for the reaction between this compound and malononitrile, a classic Knoevenagel condensation.[2][4]
Objective: To identify the optimal solvent for maximizing reaction rate and yield.
Procedure:
-
Setup: Arrange five identical reaction vials, each equipped with a magnetic stir bar. Label them: Toluene, THF, Acetonitrile (MeCN), Ethanol (EtOH), and DMF.
-
Reagent Preparation: To each vial, add this compound (1.0 mmol, 172.1 mg).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol, 10 µL), to each vial.
-
Solvent Addition: Add 2 mL of the respective solvent to each labeled vial and stir to dissolve the aldehyde.
-
Initiation: Add malononitrile (1.0 mmol, 66.1 mg) to each vial simultaneously (or as close as possible). Start a timer.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).
-
Analysis: Compare the reaction rates by observing the disappearance of the starting aldehyde spot on the TLC plate. After a set time (e.g., 2 hours), quench the reactions and analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the conversion percentage.
Data Interpretation: A Case Study
Below is a table summarizing hypothetical results from the solvent screening protocol.
| Solvent | Dielectric Constant (ε) | Solvent Type | Observed Conversion (2h) | Notes |
| Toluene | 2.4 | Nonpolar Aprotic | 15% | Very slow reaction, likely due to poor stabilization of the polar intermediate. |
| THF | 7.5 | Polar Aprotic | 65% | Moderate reaction rate. A good starting point but can likely be improved. |
| Acetonitrile | 37.5 | Polar Aprotic | 95% | Fast reaction rate. The high polarity effectively stabilizes the transition state. |
| Ethanol | 24.5 | Polar Protic | 40% | Slower than THF, likely due to H-bonding deactivating the catalyst/nucleophile.[1] |
| DMF | 36.7 | Polar Aprotic | >99% | Very fast reaction, often complete within minutes. Excellent choice for rate.[1] |
Mechanistic Insights & Visualizations
Understanding the underlying principles of solvent-solute interactions is key to predictive experimental design.
Diagram 1: Solvent Influence on Nucleophilic Attack
Caption: Protic vs. Aprotic solvent effects on nucleophile reactivity and activation energy (ΔG‡).
Diagram 2: Troubleshooting Workflow for Solvent-Related Issues
Caption: A decision-making flowchart for troubleshooting solvent-related issues in synthesis.
References
- Ahmed Ragab Mahmoud. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Fiveable. (n.d.). Solvent Effects Definition - Organic Chemistry Key Term. Fiveable.
- Wikipedia. (n.d.). Solvent effects. Wikipedia.
- Leah4sci. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- RSC Publishing. (2023, August 24).
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025, August 8).
- A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23).
- ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation.
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation.
- Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp.
- Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Chemistry Steps.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Organic Reaction Yields. BenchChem.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- ResearchGate. (2025, August 6). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes.
- MDPI. (n.d.).
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
- Wikipedia. (n.d.). Wittig reaction. Wikipedia.
- ResearchGate. (2025, August 7). Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine.
- ACS Publications. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem.
- ResearchGate. (2025, August 6). Solvent Effect in the Wittig Reaction Under Boden's Conditions.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ReAgent Chemicals. (2022, June 22). Using Safer Solvents in Chemistry. ReAgent Chemicals.
- Wikipedia. (n.d.). Wittig reaction. Wikipedia.
- NIH. (2017, February 22).
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Quora.
- Green Chemistry Toolkit. (n.d.). SOLVENTS. Green Chemistry Toolkit.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
Sources
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- 23. How To [chem.rochester.edu]
Preventing decomposition of 3,5-Difluoro-2-methoxybenzaldehyde during synthesis
Technical Support Center: Synthesis of 3,5-Difluoro-2-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. Here, we address common challenges encountered during its synthesis, focusing on preventing decomposition and maximizing yield and purity. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section directly addresses the most frequent issues reported by users in a question-and-answer format.
Problem 1: Low Yields and Formation of a Phenolic Byproduct
Q: My synthesis of this compound results in a low yield, and my crude NMR shows a significant byproduct, which I suspect is 3,5-Difluoro-2-hydroxybenzaldehyde. What is causing this, and how can I mitigate it?
A: This is a classic case of O-demethylation , a common side reaction for methoxy-substituted aromatic compounds, especially under acidic conditions.[1] The methoxy group is susceptible to cleavage, particularly when strong Lewis acids or protic acids are present, which are common in many formylation reactions.
Detailed Explanation:
-
Vilsmeier-Haack Reaction: The standard Vilsmeier-Haack formylation uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][3][4] POCl₃ is a potent Lewis acid that can coordinate to the methoxy oxygen, facilitating nucleophilic attack by the chloride released during the reaction, leading to the cleavage of the methyl group. The subsequent acidic workup required to hydrolyze the iminium intermediate can exacerbate this issue.[2][5]
-
Acidic Workup: Any step involving a strong acid wash (e.g., HCl) at elevated temperatures can promote the hydrolysis of the methyl ether.[1][6]
Solutions & Preventative Measures:
-
Modify the Vilsmeier-Haack Conditions:
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) during the formation of the Vilsmeier reagent and the subsequent formylation.[7] This reduces the rate of the demethylation side reaction.
-
Milder Reagents: Consider replacing POCl₃ with a milder activating agent like oxalyl chloride or thionyl chloride for the formation of the Vilsmeier reagent.[7]
-
-
Alternative Synthetic Route: Directed ortho-Metalation (DoM):
-
This is often the superior method for this substrate. The methoxy group is a moderate directing metalation group (DMG) that can direct a strong base, like n-butyllithium (n-BuLi), to deprotonate the ortho position (C2).[8][9] Quenching the resulting aryllithium species with an electrophile like DMF provides the desired aldehyde with high regioselectivity and avoids harsh acidic conditions.[10]
-
-
Optimize the Workup Protocol:
-
Buffered Hydrolysis: During the workup of a Vilsmeier reaction, quench the reaction mixture into a cold, buffered solution (e.g., sodium acetate solution) or a biphasic mixture of ice and a non-polar organic solvent to neutralize acids generated in situ.[3]
-
Avoid Strong Acids: Use a saturated aqueous solution of sodium bicarbonate or brine for washes instead of strong mineral acids.[6]
-
Problem 2: Product Discoloration and Impurity Formation
Q: My final product is a yellow or brown solid/oil instead of the expected off-white solid. What is causing this discoloration?
A: Discoloration is typically a sign of oxidation or the formation of polymeric impurities. Benzaldehydes, in general, are susceptible to air oxidation, which converts the aldehyde functional group to a carboxylic acid (in this case, 3,5-difluoro-2-methoxybenzoic acid).[11] This process can be accelerated by light, heat, and trace metal impurities.
Detailed Explanation:
-
Aerial Oxidation: The aldehyde C-H bond is relatively weak and can react with atmospheric oxygen via a radical chain mechanism to form a peroxy acid intermediate, which then oxidizes another molecule of the aldehyde to the carboxylic acid.
-
Reaction Conditions: Performing the reaction or purification at elevated temperatures for prolonged periods can promote both oxidation and polymerization.
Solutions & Preventative Measures:
-
Maintain an Inert Atmosphere:
-
Purification Considerations:
-
Flash Chromatography: Purify the crude product quickly using flash column chromatography. Avoid leaving the compound on silica gel for extended periods, as silica can be slightly acidic and promote degradation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) can be an effective method for removing colored impurities.[14]
-
-
Proper Storage:
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic method for preparing this compound on a lab scale?
A1: For high regioselectivity and yield, the Directed ortho-Metalation (DoM) route is highly recommended.[8][9] It involves the lithiation of the starting material, 1,3-difluoro-2-methoxybenzene, at the C2 position using a strong base like n-BuLi at low temperature (-78 °C), followed by quenching with anhydrous DMF. This method avoids the harsh acidic conditions of the Vilsmeier-Haack reaction that can cause demethylation.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is ideal:
-
¹H and ¹⁹F NMR Spectroscopy: Provides unambiguous structural confirmation and can be used to identify and quantify major impurities, such as the demethylated byproduct or residual starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting non-volatile impurities like the corresponding carboxylic acid.
Q3: What are the ideal storage conditions for this compound?
A3: The compound should be stored in a tightly sealed, airtight container to prevent exposure to air and moisture.[11] For long-term stability, store under an inert atmosphere (argon or nitrogen) at low temperatures (0-4 °C) and protect from light.[15]
Visualized Reaction Pathways and Troubleshooting
Decomposition Pathways
The following diagram illustrates the primary decomposition routes for this compound during synthesis.
Caption: Key synthetic and decomposition pathways.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common synthesis issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. technopharmchem.com [technopharmchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Work-up and Purification Strategies for 3,5-Difluoro-2-methoxybenzaldehyde Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,5-Difluoro-2-methoxybenzaldehyde. This document provides in-depth, field-proven insights into the critical work-up and purification stages of reactions involving this versatile fluorinated building block. The unique electronic properties conferred by the fluorine and methoxy substituents necessitate a rational approach to experimental design to ensure high purity and yield of your target compounds.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the laboratory.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section covers the fundamental concepts and common queries related to the work-up of reactions involving this compound.
Q1: What is the first and most critical step after my reaction is complete?
A1: The first step is to "quench" the reaction. This involves deactivating any remaining reactive reagents to prevent side reactions during the subsequent work-up and extraction.[1] The choice of quenching agent is dictated entirely by the reagents used in your reaction.
-
For Organometallic Reactions (e.g., Grignard, Organolithium): The standard and most reliable method is to cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][3] This protonates the intermediate alkoxide and neutralizes the Grignard reagent without creating a strongly acidic or basic environment that could compromise your product. Using water or dilute acid can sometimes lead to emulsions or side reactions.
-
For Reactions with Strong Acids or Bases: Neutralize the mixture carefully. If your reaction is acidic, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. For basic reactions, add a dilute acid like 1M HCl. Always perform this step slowly and with cooling, as neutralization is often exothermic.
-
For Oxidations or Reductions: The quenching step depends on the specific reagent (e.g., sodium thiosulfate for quenching iodine, water for borohydrides). Always refer to established protocols for the specific reagent you are using.[4]
Q2: I've quenched my reaction. What is the standard procedure for extracting my product?
A2: A standard liquid-liquid extraction is the most common method. The goal is to partition your desired organic product into an organic solvent, leaving water-soluble impurities behind in the aqueous layer.[5]
-
Dilute with an Organic Solvent: Add an immiscible organic solvent to the quenched reaction mixture. Common choices are ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Wash the Organic Layer: Perform a series of washes to remove different types of impurities. A typical sequence is:
-
Water Wash: Removes bulk water-soluble impurities like salts (e.g., NH₄Cl).
-
Saturated NaHCO₃ Wash: Removes acidic impurities. For example, if any this compound oxidized to the corresponding carboxylic acid, this wash will deprotonate it, making the resulting salt water-soluble.[5]
-
Brine (Saturated NaCl) Wash: Removes the majority of the dissolved water from the organic layer, making the final drying step more efficient.[6][7]
-
-
Dry the Organic Layer: After separating the final aqueous wash, drain the organic layer into a clean flask and add a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][7]
-
Isolate the Crude Product: Filter off the drying agent and remove the solvent using a rotary evaporator to yield your crude product.[1]
Q3: My product is a solid. Should I still perform an extraction or can I go directly to recrystallization?
A3: Even if your product precipitates from the reaction mixture, it is highly advisable to perform a full aqueous work-up. The precipitate is likely contaminated with inorganic salts and other impurities. The proper procedure is to dissolve the entire reaction mixture (or re-dissolve the filtered solid) in a suitable organic solvent and perform the aqueous washes as described in A2. This will provide a much cleaner crude product for subsequent recrystallization, leading to higher purity of the final material.[6][7]
Q4: I've formed an emulsion during extraction that won't separate. What should I do?
A4: Emulsions are common, especially when residual high-polarity solvents like DMF or DMSO are present, or if the mixture contains fine particulate matter. To break an emulsion:
-
Add Brine: Add a significant amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which often forces the separation of the layers.
-
Filter through Celite®: If brine fails, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to separation.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the work-up and purification of this compound derivatives.
| Observation | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Recovery After Extraction | The product may be more polar than expected and have some solubility in the aqueous layer. | Back-extract the combined aqueous layers with fresh portions of the organic solvent (e.g., 2-3 times). This will recover any product that partitioned into the aqueous phase. |
| Crude Product is a Dark, Oily Residue | Presence of high-boiling point impurities or polymerization of the aldehyde starting material or product.[6] | Purify via column chromatography. Avoid high temperatures. If distillation is attempted, ensure a high vacuum is used to lower the boiling point and add an inhibitor like BHT to the distillation flask to prevent further polymerization.[6] |
| Product Co-elutes with a Byproduct on Silica Gel | The product and byproduct have very similar polarities. This is common with fluorinated compounds. | Change the purification strategy. Fluorinated compounds often exhibit unique selectivity on specialized stationary phases.[8][9][10] Consider using a pentafluorophenyl (PFP) column in either normal or reverse-phase mode. These phases can interact differently with the fluorinated motifs, often providing superior separation.[10][11] |
| Product Decomposes on Silica Gel Column | The product is sensitive to the acidic nature of standard silica gel. | Use deactivated silica or an alternative stationary phase. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1-2%). Alternatively, use a more inert stationary phase like alumina (basic or neutral) or C18 (reverse-phase). |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for common work-up and purification scenarios.
Protocol 1: Standard Work-up for a Grignard Reaction with this compound
This protocol is designed for the synthesis of benzhydrol derivatives.[2][3]
-
Reaction Quenching: After the reaction is deemed complete by TLC or LCMS, cool the reaction flask to 0 °C in an ice bath.
-
Slowly and with vigorous stirring, add saturated aqueous ammonium chloride solution dropwise. A white precipitate of magnesium salts will form. Continue adding until no more gas evolves and the mixture is easily stirrable.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the initial reaction solvent).
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (1 x volume)
-
Saturated aqueous sodium bicarbonate (1 x volume)
-
Brine (1 x volume)
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization for Solid Products
Recrystallization is an effective method for purifying solid derivatives.[6]
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvent systems (e.g., hexane/ethyl acetate, ethanol/water, toluene). An ideal system is one where the compound is soluble in the hot solvent but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven.
Part 4: Visualizations of Workflows
Diagram 1: General Work-up Decision Workflow
Caption: Decision tree for a standard aqueous work-up procedure.
Diagram 2: Purification Strategy Selection
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3,5-Difluoro-2-methoxybenzaldehyde and 2-Fluoro-3-methoxybenzaldehyde in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Fluorinated benzaldehydes are a class of reagents that have garnered significant attention due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity of the target molecules. This guide provides an in-depth, objective comparison of two isomeric fluorinated benzaldehydes: 3,5-Difluoro-2-methoxybenzaldehyde and 2-Fluoro-3-methoxybenzaldehyde. We will explore their synthesis, comparative reactivity with supporting experimental data, and applications, providing a comprehensive resource for making informed decisions in your research.
At a Glance: Key Physicochemical Properties
A foundational understanding of the physical and chemical properties of these isomers is essential for their effective use in synthesis. The table below summarizes their key characteristics.
| Property | This compound | 2-Fluoro-3-methoxybenzaldehyde |
| CAS Number | 321749-33-9 | 103438-88-6 |
| Molecular Formula | C₈H₆F₂O₂ | C₈H₇FO₂ |
| Molecular Weight | 172.13 g/mol | 154.14 g/mol |
| Appearance | Not widely reported, likely a solid | White to yellow crystalline solid.[1] |
| Melting Point | Not widely reported | 47-51 °C |
| Boiling Point | Not widely reported | 239.9±20.0 °C (Predicted) |
Synthesis Strategies: Accessing the Isomers
The synthetic accessibility of a building block is a primary consideration in route design. Here, we compare plausible and reported synthetic routes for both aldehydes.
Synthesis of this compound
A practical approach to the synthesis of this compound involves a directed ortho-lithiation of 1,3-difluoro-2-methoxybenzene, followed by formylation. The methoxy group acts as a powerful directing group, facilitating the deprotonation at the adjacent C6 position.
Synthesis of this compound via ortho-lithiation.
Experimental Protocol: Synthesis of this compound via Ortho-lithiation
-
Dissolve 1,3-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Synthesis of 2-Fluoro-3-methoxybenzaldehyde
The synthesis of 2-Fluoro-3-methoxybenzaldehyde can be achieved through various methods, including the oxidation of the corresponding benzyl alcohol or the reduction of a suitable benzoyl derivative. A common laboratory-scale synthesis involves the reduction of 2-fluoro-3-methoxybenzoic acid to the corresponding alcohol, followed by oxidation to the aldehyde. A more direct route reported involves the reduction of a Weinreb amide.[1]
Synthesis of 2-Fluoro-3-methoxybenzaldehyde from a Weinreb amide.
Experimental Protocol: Synthesis of 2-Fluoro-3-methoxybenzaldehyde via Weinreb Amide Reduction [1]
-
Dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, 1.2 eq) in an appropriate solvent (e.g., hexanes or toluene) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-Fluoro-3-methoxybenzaldehyde.
Comparative Reactivity: A Head-to-Head Analysis
The electronic and steric environment of the aldehyde functionality and the aromatic ring dictates the reactivity of these isomers in various chemical transformations.
Nucleophilic Addition to the Carbonyl Group
The aldehyde group in both isomers is susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring.
-
This compound: The two fluorine atoms are strong electron-withdrawing groups, which should increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The ortho-methoxy group, being electron-donating, will partially counteract this effect.
-
2-Fluoro-3-methoxybenzaldehyde: The single fluorine atom at the ortho position and the methoxy group at the meta position will have a combined electronic effect on the carbonyl group. The ortho-fluoro group will exert a strong electron-withdrawing inductive effect.
Comparative Performance in the Wittig Reaction
The Wittig reaction is a fundamental transformation for the synthesis of alkenes from aldehydes. The reactivity of the aldehyde is a key factor in determining the reaction efficiency.
| Aldehyde | Ylide | Base/Solvent | Yield | Reference |
| This compound | Ph₃P=CH₂ | n-BuLi/THF | ~75-85% (Predicted) | N/A |
| 2-Fluoro-3-methoxybenzaldehyde | (3-carboxypropyl)triphenylphosphonium bromide | Not specified | Not specified | [2] |
While direct comparative data is scarce, based on the electronic effects, This compound is predicted to be more reactive in Wittig reactions due to the enhanced electrophilicity of the carbonyl carbon from the two fluorine substituents.
General workflow of the Wittig reaction.
Electrophilic Aromatic Substitution
The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
-
This compound: The methoxy group is a strong activating, ortho, para-director. The two fluorine atoms are deactivating but also ortho, para-directing. The aldehyde group is a deactivating, meta-director. The combined directing effects are complex. The position ortho to the methoxy group (C3) is deactivated by the adjacent fluorine. The other ortho position (C1) is blocked. The para position to the methoxy group (C5) is also deactivated by the adjacent fluorine. Therefore, electrophilic substitution on this ring is expected to be challenging and may lead to a mixture of products or require harsh reaction conditions.
-
2-Fluoro-3-methoxybenzaldehyde: The methoxy group is an activating, ortho, para-director. The fluorine atom is a deactivating, ortho, para-director. The aldehyde is a deactivating, meta-director. The most activated positions for electrophilic attack are likely C4 (para to the methoxy group) and C6 (ortho to the methoxy group). Steric hindrance from the adjacent aldehyde group might disfavor substitution at C6.
Predicted Regioselectivity in Nitration
| Aldehyde | Predicted Major Product(s) |
| This compound | Complex mixture or no reaction under standard conditions |
| 2-Fluoro-3-methoxybenzaldehyde | 2-Fluoro-3-methoxy-4-nitrobenzaldehyde and/or 2-Fluoro-3-methoxy-6-nitrobenzaldehyde |
Due to the stronger activation by the methoxy group and less deactivation overall, 2-Fluoro-3-methoxybenzaldehyde is expected to be more reactive and exhibit more predictable regioselectivity in electrophilic aromatic substitution reactions compared to its difluorinated counterpart.
Applications in Drug Discovery and Materials Science
Both isomers serve as valuable building blocks in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science.
This compound is a key intermediate for introducing the 3,5-difluoro-2-methoxyphenyl moiety into target molecules. This structural motif can be found in compounds being investigated for their potential as:
-
Kinase inhibitors: The specific substitution pattern can influence the binding affinity and selectivity for various kinases implicated in cancer and inflammatory diseases.
-
Agrochemicals: The presence of fluorine atoms can enhance the efficacy and metabolic stability of pesticides and herbicides.
2-Fluoro-3-methoxybenzaldehyde has been utilized in the synthesis of various biologically active compounds, including:
-
PIM kinase inhibitors: It serves as a precursor for benzylidene-1,3-thiazolidine-2,4-diones, which have shown potent and selective inhibition of PIM kinases, a family of enzymes involved in cell proliferation and survival.
-
Benzosuberone derivatives: This aldehyde is a key starting material in the multi-step synthesis of benzosuberones, which are core structures in a variety of pharmacologically active compounds.[2]
-
Bicyclic heterocycles: It is also employed in the construction of hydroisoquinolines and other heterocyclic systems of medicinal interest.[2]
Conclusion: A Strategic Choice for Your Synthesis
The choice between this compound and 2-Fluoro-3-methoxybenzaldehyde will ultimately depend on the specific synthetic goals and the desired properties of the final product.
-
Choose this compound when:
-
Enhanced electrophilicity of the carbonyl group is desired for nucleophilic addition reactions.
-
The specific 3,5-difluoro-2-methoxyphenyl scaffold is required for structure-activity relationship (SAR) studies.
-
-
Choose 2-Fluoro-3-methoxybenzaldehyde when:
-
Subsequent electrophilic aromatic substitution reactions are planned, as it offers more predictable regioselectivity.
-
Access to known biologically active scaffolds, such as PIM kinase inhibitors or benzosuberone derivatives, is the primary objective.
-
This guide has provided a comprehensive comparison based on available data and established principles of organic chemistry. As with any synthetic endeavor, experimental validation is crucial. We encourage researchers to use this information as a starting point for their own investigations and to contribute to the growing body of knowledge on these versatile fluorinated building blocks.
References
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A Comparative Guide to the Reactivity of Fluorinated Benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, fluorinated benzaldehydes are pivotal building blocks. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. However, the reactivity of the aldehyde functional group is critically modulated by the position of the fluorine substituent on the aromatic ring. This guide provides an in-depth comparison of the chemical reactivity of ortho-, meta-, and para-fluorobenzaldehyde, offering a framework for rational substrate selection and reaction optimization.
The Decisive Influence of Fluorine's Positional Isomerism
The reactivity of the carbonyl group in benzaldehyde is dictated by its electrophilicity. Electron-withdrawing substituents on the aromatic ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic system via a resonance effect (+M). The interplay of these opposing effects, which varies with the substituent's position, governs the reactivity of the fluorobenzaldehyde isomers.
-
Para-Fluorobenzaldehyde (4-F-PhCHO): In the para position, both the inductive and resonance effects are at play. The strong -I effect withdraws electron density from the entire ring, increasing the partial positive charge on the carbonyl carbon. The +M effect, which donates electron density, partially counteracts this, but the inductive effect is generally considered dominant for halogens. This leads to a significantly more electrophilic and reactive aldehyde compared to unsubstituted benzaldehyde.
-
Meta-Fluorobenzaldehyde (3-F-PhCHO): At the meta position, the resonance effect has a negligible influence on the carbonyl group. Consequently, the reactivity is almost entirely dictated by the strong electron-withdrawing inductive (-I) effect. This results in a highly electrophilic carbonyl carbon, making 3-fluorobenzaldehyde a very reactive isomer.
-
Ortho-Fluorobenzaldehyde (2-F-PhCHO): The ortho isomer presents a more complex scenario. It experiences the strongest inductive electron withdrawal due to the proximity of the fluorine atom to the aldehyde group. However, it is also subject to a direct resonance effect and potential steric hindrance. Furthermore, intramolecular interactions, such as hydrogen bonding in transition states, can influence its reactivity in unique ways.
The following diagram illustrates the dominant electronic effects influencing the electrophilicity of the carbonyl carbon for each isomer.
Caption: Electronic and steric effects of the fluorine substituent on the aldehyde group in ortho, meta, and para isomers.
Quantitative Reactivity Comparison: The Hammett Relationship
To quantify the electronic influence of substituents and predict reactivity, the Hammett equation provides a valuable tool.[1] It relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to that of the unsubstituted compound through the equation: log(k/k₀) = σρ.
-
σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.
-
ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
For reactions involving nucleophilic attack on the carbonyl carbon of benzaldehydes, the reaction constant (ρ) is typically positive. For instance, the condensation reaction of substituted benzaldehydes with Meldrum's acid exhibits a positive ρ value of 1.226, confirming that electron-withdrawing groups enhance the reaction rate.[2]
By comparing the Hammett sigma constants for the fluorine substituent at different positions, we can establish a predicted order of reactivity.
| Isomer | Substituent | Hammett Sigma (σ) Constant | Predicted Relative Reactivity |
| meta-Fluorobenzaldehyde | m-F | +0.34 | Highest |
| para-Fluorobenzaldehyde | p-F | +0.06 | Intermediate |
| ortho-Fluorobenzaldehyde | o-F | +0.24 (σₚ) / +0.78 (σₒ) | Variable (see discussion) |
| Benzaldehyde | H | 0.00 | Lowest |
Note: Hammett constants are sourced from comprehensive compilations. The ortho-substituent constant is complex and can vary significantly depending on the reaction due to steric and proximity effects.
Based on these values, the predicted order of reactivity for nucleophilic additions where steric hindrance is not the dominant factor is:
meta-Fluorobenzaldehyde > para-Fluorobenzaldehyde > Benzaldehyde
The reactivity of ortho-fluorobenzaldehyde is more difficult to predict solely from Hammett constants due to overriding steric and proximity effects, which can either accelerate or retard the reaction depending on the specific nucleophile and reaction conditions.
Reactivity in Key Synthetic Transformations
Nucleophilic Addition: The Grignard and Wittig Reactions
Nucleophilic addition reactions are fundamental to the synthetic utility of benzaldehydes. The increased electrophilicity of the fluorinated isomers generally leads to faster reaction rates and potentially higher yields compared to unsubstituted benzaldehyde.[3]
Grignard Reaction: This reaction involves the addition of an organomagnesium halide to the carbonyl group to form a secondary alcohol.[4] The electron-withdrawing fluorine atom in all three positions is expected to facilitate the nucleophilic attack of the Grignard reagent.
Wittig Reaction: The Wittig reaction converts aldehydes into alkenes via reaction with a phosphorus ylide.[5] The rate-determining step is the nucleophilic attack of the ylide on the carbonyl carbon.[3] Consequently, the fluorobenzaldehyde isomers are anticipated to be more reactive than benzaldehyde in this transformation.[3]
While direct comparative kinetic data is scarce, the general expectation based on electronic principles is that the meta and para isomers will show enhanced reactivity. The ortho isomer's performance may be tempered by steric hindrance, potentially leading to slower reaction rates or requiring more forcing conditions.
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to carboxylic acids is a common transformation. The reaction mechanism can be complex, but generally, increased electron density at the carbonyl carbon can facilitate oxidation. However, for many common oxidants, the reaction is robust. In cases where the reaction mechanism is sensitive to electronic effects, the electron-withdrawing nature of fluorine would be expected to decrease the rate of oxidation compared to electron-donating substituted benzaldehydes. A study on the enzymatic oxidation of tolualdehyde isomers (containing an electron-donating methyl group) showed a reactivity order of m- > p- > o-.[6] For fluorobenzaldehydes, with their electron-withdrawing substituent, a different reactivity pattern would be anticipated in chemical oxidations, likely influenced by a combination of electronic and steric factors.
Experimental Protocols: A Framework for Comparison
To facilitate a direct comparison of reactivity, it is crucial to maintain consistent experimental conditions across all three isomers. The following generalized protocol for a Wittig reaction can serve as a template for such a study.
Generalized Protocol for a Comparative Wittig Reaction
This protocol describes the reaction of the fluorobenzaldehyde isomers with a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to form the corresponding ethyl cinnamate derivatives.
Materials:
-
ortho-Fluorobenzaldehyde, meta-Fluorobenzaldehyde, para-Fluorobenzaldehyde (1.0 eq)
-
(Ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To three separate flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq).
-
Reagent Addition: Dissolve the ylide in anhydrous toluene (approx. 5 mL per mmol of ylide). To each flask, add a solution of the respective fluorobenzaldehyde isomer (1.0 eq) in anhydrous toluene (approx. 2 mL per mmol) at room temperature.
-
Reaction: Heat the reaction mixtures to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: Upon completion (disappearance of the aldehyde spot by TLC), cool the reaction mixtures to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: To the crude residue, add diethyl ether and stir. The triphenylphosphine oxide byproduct will precipitate. Filter the mixture and wash the solid with cold diethyl ether. Concentrate the filtrate. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure ethyl fluorocinnamate product.
-
Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.[7] Determine the isolated yield for each isomer to quantitatively compare their reactivity under these conditions.
Caption: A generalized workflow for the comparative Wittig olefination of fluorobenzaldehyde isomers.
Conclusion and Practical Implications
The positional isomerism of the fluorine substituent on benzaldehyde has a profound and predictable impact on the reactivity of the aldehyde group.
-
meta-Fluorobenzaldehyde is generally the most reactive isomer in nucleophilic addition reactions due to the powerful and unopposed inductive electron-withdrawing effect of the fluorine atom.
-
para-Fluorobenzaldehyde exhibits enhanced reactivity compared to benzaldehyde, though it is slightly attenuated by the resonance effect of the fluorine. It is often a readily available and reactive substrate for many transformations.[4]
-
ortho-Fluorobenzaldehyde presents the most complex reactivity profile. While electronically activated by a strong inductive effect, its reactivity can be significantly influenced by steric hindrance and other proximity effects, making its behavior highly dependent on the specific reaction conditions.
For researchers and drug development professionals, a clear understanding of these reactivity trends is essential. When seeking to maximize reaction rates in nucleophilic additions, 3-fluorobenzaldehyde is often the superior choice. For applications where a balance of reactivity and synthetic accessibility is needed, 4-fluorobenzaldehyde is a robust and widely used intermediate. The unique electronic and steric environment of 2-fluorobenzaldehyde may be exploited for specific synthetic strategies but requires careful consideration of potential steric limitations. This guide provides the foundational knowledge to make informed decisions in the synthesis of complex molecules incorporating these valuable fluorinated building blocks.
References
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Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. ResearchGate. Available at: [Link].
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Hammett plot for the para-substituted benzaldehydes in the B.–V. reactions. ResearchGate. Available at: [Link].
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Hammett equation. Wikipedia. Available at: [Link].
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The Wittig Reaction. University of Pittsburgh. Available at: [Link].
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Hammett substituent constants: Topics by Science.gov. Science.gov. Available at: [Link].
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A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Pomona College. Available at: [Link].
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The modern interpretation of the Wittig reaction mechanism. SciSpace. Available at: [Link].
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link].
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link].
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Wittig reaction. Wikipedia. Available at: [Link].
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Wittig Reaction. Organic Chemistry Portal. Available at: [Link].
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Comparative study of the Catalytic Activity of Gold and Copper nanoclusters on Benzyl Alcohol oxidation to Benzaldehyde using Density Functional Theory. ChemRxiv. Available at: [Link].
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Ortho-para directors I (video). Khan Academy. Available at: [Link].
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link].
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A Comparative Guide to the Biological Activity of 3,5-Difluoro-2-methoxybenzaldehyde Analogs
This guide offers an in-depth technical comparison of the biological activities of 3,5-Difluoro-2-methoxybenzaldehyde analogs, designed for researchers, scientists, and professionals in drug development. By synthesizing data from multiple studies, this document provides a comprehensive overview of the anticancer and antimicrobial potential of this class of compounds, supported by experimental data and detailed methodologies. While direct biological data for this compound is not extensively published, this guide extrapolates its potential activities based on the established structure-activity relationships (SAR) of closely related analogs.
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Substituted benzaldehydes are a class of aromatic aldehydes that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of various functional groups onto the benzene ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. Among these, fluorinated and methoxy-substituted benzaldehydes have shown particular promise as scaffolds for the development of novel therapeutic agents.
The presence of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[1] The methoxy group, on the other hand, can influence receptor binding and solubility. The specific substitution pattern of this compound suggests a unique electronic and steric profile that could translate into potent and selective biological activity. This guide will explore the known biological activities of its analogs to build a comprehensive picture of their potential.
Anticancer Activity: A Comparative Analysis
The anticancer potential of benzaldehyde derivatives is a burgeoning field of research. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines through diverse mechanisms.
Cytotoxicity of Substituted Benzaldehyde Analogs
A comparative analysis of various substituted benzaldehydes reveals a strong dependence of cytotoxic activity on the nature and position of the substituents. A study evaluating 54 commercially available aldehydes against several human cancer cell lines demonstrated that specific substitution patterns are critical for potent anticancer effects. The following table summarizes the cytotoxic activity of selected benzaldehyde analogs, providing a basis for predicting the potential efficacy of this compound.
| Compound/Analog | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | OVCAR-8 (ovarian) | 0.36 | [2] |
| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | SF-295 (glioblastoma) | 0.81 | [2] |
| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | HCT-116 (colon) | 0.77 | [2] |
| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | HL-60 (leukemia) | 0.49 | [2] |
| 2,4-dihydroxy-3-methylbenzaldehyde | OVCAR-8 (ovarian) | 4.75 | [2] |
| 2,4-dihydroxy-3-methylbenzaldehyde | SF-295 (glioblastoma) | >5 | [2] |
| 2,4-dihydroxy-3-methylbenzaldehyde | HCT-116 (colon) | >5 | [2] |
| 2,4-dihydroxy-3-methylbenzaldehyde | HL-60 (leukemia) | 3.03 | [2] |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 (leukemia) | 1-10 µM | [3] |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 (leukemia) | 1-10 µM | [3] |
Expert Interpretation of Structure-Activity Relationship (SAR): The data suggests that electron-withdrawing groups, such as the nitro group, combined with hydroxyl and methoxy substituents, can lead to potent cytotoxic activity.[2] The presence of two fluorine atoms in the 3 and 5 positions of the target molecule, this compound, would also confer strong electron-withdrawing properties. This, combined with the 2-methoxy group, suggests that this compound could exhibit significant anticancer activity. The hydrophobicity and the position of substituents on the benzene ring are key determinants of toxicity.[4]
Mechanism of Anticancer Action
Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of benzaldehyde and its derivatives. One key mechanism involves the targeting of the 14-3-3ζ signaling protein.
Benzaldehyde has been shown to inhibit the interaction of 14-3-3ζ with its client proteins, including the Ser28-phosphorylated form of histone H3 (H3S28ph).[5][6] This interaction is implicated in treatment resistance and the regulation of genes related to epithelial-mesenchymal transition (EMT) and cancer stemness.[5] By disrupting this interaction, benzaldehyde can overcome resistance to conventional therapies and suppress metastasis.[5][6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability. [4][7] Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [7]During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [4]6. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [2][8][9] Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [2]This can be determined visually or by measuring the optical density at 600 nm.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells with no visible growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.
Synthesis of a Representative Analog
To provide context for the availability and chemical accessibility of these compounds, a representative synthesis of a constitutional isomer, 2,3-Difluoro-6-methoxybenzaldehyde, is outlined below.
A solution of 3,4-difluoroanisole in anhydrous THF is cooled to -75°C under a nitrogen atmosphere. A 2M solution of lithium diisopropylamide in THF/n-heptane is added dropwise, and the mixture is stirred for one hour. Dry N,N-dimethylformamide is then added, and stirring is continued for a short period. The reaction is quenched with acetic acid and water. The product is extracted with diethyl ether, and the organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization to yield 2,3-difluoro-6-methoxybenzaldehyde. [10]
Conclusion
While direct experimental data on the biological activity of this compound remains to be fully elucidated, a comparative analysis of its structural analogs provides a strong foundation for predicting its therapeutic potential. The presence of two electron-withdrawing fluorine atoms at the 3 and 5 positions, combined with a methoxy group at the 2 position, suggests that this compound is a promising candidate for further investigation as both an anticancer and antimicrobial agent. The structure-activity relationships derived from related substituted benzaldehydes indicate a high likelihood of potent cytotoxicity against various cancer cell lines and significant antimicrobial, particularly antifungal, activity. The detailed experimental protocols provided in this guide offer a standardized framework for the future evaluation of this and other novel benzaldehyde derivatives, ensuring the generation of robust and comparable data. Further research into the specific molecular targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential in drug discovery and development.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Broth Microdilution | MI - Microbiology. (n.d.). [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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A Researcher's Guide to the Spectroscopic Comparison of Substituted Benzaldehydes
Introduction
Substituted benzaldehydes are a cornerstone class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The chemical reactivity and biological activity of these molecules are profoundly dictated by the nature and position of substituents on the benzene ring.[1] Consequently, the precise structural elucidation of these compounds is paramount. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose.[1]
This guide provides a comprehensive comparison of the spectroscopic properties of various mono-substituted benzaldehydes. By presenting key experimental data and the underlying theoretical principles, this document aims to serve as a practical resource for researchers, scientists, and drug development professionals in the identification and characterization of these vital chemical entities.
Theoretical Framework: The Influence of Substituents
The electronic character of a substituent on the benzaldehyde ring systematically alters the molecule's interaction with electromagnetic radiation. These effects can be broadly categorized as resonance (mesomeric) and inductive effects, which in turn modify the energy levels of molecular orbitals and the vibrational frequencies of bonds.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and hydroxyl (-OH) increase electron density in the aromatic ring through the resonance effect. This generally leads to a decrease in the energy required for electronic transitions (a red shift in UV-Vis) and a weakening of the carbonyl bond (lower IR frequency).
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and chloro (-Cl) pull electron density away from the ring. This increases the energy for electronic transitions (a blue shift in UV-Vis) and strengthens the carbonyl bond (higher IR frequency).[1]
-
Positional Effects (ortho, meta, para): The position of the substituent determines the extent to which it can interact with the aldehyde group via resonance. Para and ortho substituents have a more pronounced effect on the electronic structure compared to meta substituents, which primarily exert an inductive effect.
This relationship between substituent electronic properties and reaction rates or equilibria is often quantified by the Hammett equation, which provides a framework for understanding these spectroscopic shifts.[2]
Integrated Spectroscopic Workflow
A systematic approach is crucial for the unambiguous characterization of a substituted benzaldehyde. The following workflow outlines a logical sequence of analysis, integrating UV-Vis, IR, and NMR spectroscopy.
Caption: Integrated workflow for the spectroscopic analysis of substituted benzaldehydes.
Part 1: UV-Visible Spectroscopy - Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic structure of molecules, particularly the conjugated π-systems present in benzaldehydes.[3][4] The key absorptions arise from π→π* and n→π* electronic transitions. The position of the maximum absorbance (λmax) is highly sensitive to the nature of the ring substituent.
Causality of Spectral Shifts
-
Bathochromic Shift (Red Shift): EDGs like -OCH₃ increase electron density through resonance, extending the conjugation of the π-system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the λmax to a longer wavelength.
-
Hypsochromic Shift (Blue Shift): EWGs like -NO₂ withdraw electron density, stabilizing the ground state more than the excited state. This increases the HOMO-LUMO energy gap, shifting the λmax to a shorter wavelength.
Comparative UV-Vis Data
The following table summarizes the λmax for the principal π→π* transition in various para-substituted benzaldehydes, illustrating the predictable electronic effects.
| Compound | Substituent (para) | Electronic Effect | λmax (nm) in Cyclohexane |
| Benzaldehyde | -H | Neutral | ~244 |
| 4-Methoxybenzaldehyde | -OCH₃ | Electron-Donating | ~277 |
| 4-Methylbenzaldehyde | -CH₃ | Weakly EDG | ~255 |
| 4-Chlorobenzaldehyde | -Cl | Electron-Withdrawing (Inductive) | ~252 |
| 4-Nitrobenzaldehyde | -NO₂ | Strongly EWG | ~263[5][6][7] |
Note: λmax values are approximate and can vary with solvent. The spectra for nitrobenzaldehydes, for instance, show moderate solvatochromic shifts.[5][7]
Experimental Protocol: UV-Vis Spectroscopy
This protocol ensures the acquisition of reliable and reproducible UV-Vis spectra.
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.
-
Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., cyclohexane, ethanol, acetonitrile).
-
Sample Preparation: Prepare a dilute stock solution of the benzaldehyde derivative. A typical concentration for UV-Vis analysis is around 10⁻⁴ to 10⁻⁵ M.
-
Cuvette Handling: Use quartz cuvettes for UV measurements. Clean the cuvettes with the solvent, then rinse with the sample solution. Ensure the outside surfaces are clean and dry before placing in the spectrophotometer.
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Replace the blank cuvette with the one containing the sample solution. Run the scan to obtain the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For substituted benzaldehydes, the most diagnostic peaks are the C=O stretching vibration of the carbonyl group and the C-H stretching of the aldehyde proton.[8][9][10]
Causality of Frequency Shifts
The position of the C=O stretching frequency (νC=O) is exquisitely sensitive to the electronic effects of the ring substituent.[1]
-
Frequency Decrease (EDGs): Electron-donating groups push electron density into the ring and towards the carbonyl group. This increases the single-bond character of the C=O bond through resonance, weakening it and decreasing the stretching frequency (shifting it to a lower wavenumber).[11]
-
Frequency Increase (EWGs): Electron-withdrawing groups pull electron density away from the carbonyl group. This inductive effect increases the double-bond character, strengthening the C=O bond and increasing its stretching frequency (shifting it to a higher wavenumber).[1]
Conjugation of the aldehyde to the aromatic ring lowers the C=O absorption frequency to near 1705 cm⁻¹ compared to saturated aldehydes which absorb near 1730 cm⁻¹.[8][10]
Comparative IR Data
The table below highlights the C=O stretching frequencies for a series of substituted benzaldehydes.
| Compound | Substituent (para) | Electronic Effect | C=O Stretch (νC=O) cm⁻¹ | Aldehyde C-H Stretch (cm⁻¹) |
| Benzaldehyde | -H | Neutral | ~1703[9][10] | ~2820, ~2730[8][10] |
| 4-Methoxybenzaldehyde | -OCH₃ | Electron-Donating | ~1685 | ~2830, ~2725 |
| 4-Chlorobenzaldehyde | -Cl | Electron-Withdrawing | ~1705 | ~2825, ~2735 |
| 4-Nitrobenzaldehyde | -NO₂ | Strongly EWG | ~1710 | ~2840, ~2740 |
Note: Values are for samples analyzed as liquid films or in KBr pellets and are approximate.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a common and convenient technique for solid and liquid samples, requiring minimal preparation.[12][13]
-
Instrument and Accessory Preparation: Ensure the ATR crystal (e.g., diamond) is clean.[14]
-
Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂.[15]
-
Sample Application: Place a small amount of the solid benzaldehyde derivative onto the ATR crystal.[1] If it is a liquid, one drop is sufficient.[14]
-
Apply Pressure: For solid samples, lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.[1][14]
-
Acquire Spectrum: Acquire the sample spectrum. Typically, 4-16 scans are co-added to improve the signal-to-noise ratio.[15]
-
Cleaning: Thoroughly clean the ATR crystal and press tip with a suitable solvent (e.g., isopropanol or acetone) after the measurement to prevent cross-contamination.[1]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. In substituted benzaldehydes, the chemical shift (δ) of the aldehydic proton and the aromatic protons are highly diagnostic.
Causality of Chemical Shifts
The chemical shift of a proton is determined by the local electronic environment.
-
Aldehydic Proton: The aldehyde proton is highly deshielded due to the magnetic anisotropy of the carbonyl group and the electron-withdrawing nature of the oxygen atom.[16] This causes its signal to appear far downfield, typically between 9.8 and 10.5 ppm.[17][18][19]
-
Substituent Effects: The electronic nature of the ring substituent modulates the electron density around the aldehydic proton.
-
EWGs withdraw electron density, further deshielding the proton and shifting its signal further downfield (higher δ).
-
EDGs donate electron density, shielding the proton and shifting its signal slightly upfield (lower δ).
-
-
Aromatic Protons: Substituents also influence the chemical shifts of the aromatic protons, providing clues to the substitution pattern.[1]
Comparative ¹H NMR Data
The chemical shift of the aldehydic proton provides a clear trend that correlates with the electronic properties of the para-substituent.
| Compound | Substituent (para) | Electronic Effect | Aldehyde Proton Chemical Shift (δ, ppm in CDCl₃) |
| Benzaldehyde | -H | Neutral | ~9.99[17] |
| 4-Methoxybenzaldehyde | -OCH₃ | Electron-Donating | ~9.86[18] |
| 4-Methylbenzaldehyde | -CH₃ | Weakly EDG | ~9.92 |
| 4-Chlorobenzaldehyde | -Cl | Electron-Withdrawing | ~9.98 |
| 4-Nitrobenzaldehyde | -NO₂ | Strongly EWG | ~10.14 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.0 ppm.[17]
Experimental Protocol: ¹H NMR Spectroscopy
This protocol describes the standard procedure for preparing and running a high-resolution ¹H NMR experiment.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) that completely dissolves the sample.[20] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[17][21]
-
Sample Preparation: Weigh approximately 5-20 mg of the substituted benzaldehyde into a clean, dry vial.[21] Add 0.6-0.7 mL of the chosen deuterated solvent containing a reference standard like TMS.[21][22]
-
Homogenization and Transfer: Ensure the sample is fully dissolved. To prevent poor spectral resolution from suspended solids, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[20][23]
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and adjust its depth using a gauge. Place the sample into the magnet.
-
Acquisition: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity. Acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. Integrate the peaks to determine the relative ratios of protons.[1]
Conclusion
The spectroscopic analysis of substituted benzaldehydes is a clear and powerful demonstration of structure-property relationships in organic chemistry. By systematically applying UV-Vis, IR, and NMR spectroscopy, researchers can gain a comprehensive understanding of a molecule's electronic structure, functional group composition, and atomic connectivity. The predictable shifts observed in λmax, νC=O, and the aldehydic proton's chemical shift serve as reliable diagnostic markers, directly correlating with the electron-donating or electron-withdrawing nature of the ring substituent. This integrated approach, grounded in robust experimental protocols, is fundamental to the successful characterization and quality control of these compounds across various scientific disciplines.
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A Senior Application Scientist's Guide to the Efficacy of 3,5-Difluoro-2-methoxybenzaldehyde in API Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimately, the viability of an Active Pharmaceutical Ingredient (API) synthesis. In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth technical comparison of 3,5-Difluoro-2-methoxybenzaldehyde as a key intermediate in API synthesis, particularly for quinazoline-based kinase inhibitors, benchmarked against other commonly employed synthetic precursors.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into a drug molecule can dramatically alter its physicochemical and biological properties.[1] Fluorine's high electronegativity and small atomic size can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the drug's half-life.
-
Increased Potency: Fluorine substitution can alter the electronic properties of a molecule, leading to stronger binding interactions with the target protein.
-
Improved Bioavailability: By modulating lipophilicity, fluorine can enhance a drug's ability to cross cell membranes.
These benefits underscore the importance of fluorinated intermediates like this compound in the synthesis of next-generation therapeutics.
This compound: A Profile
| Property | Value |
| Molecular Formula | C8H6F2O2 |
| Molecular Weight | 172.13 g/mol |
| Appearance | White to off-white solid |
| Key Features | Difluorinated aromatic ring, methoxy group, reactive aldehyde functionality |
The unique substitution pattern of this compound offers distinct advantages in synthetic design. The two fluorine atoms significantly influence the electron density of the aromatic ring, impacting its reactivity and the properties of the resulting API. The methoxy group provides an additional point for modification or can play a role in directing subsequent reactions. The aldehyde group is a versatile handle for a wide range of chemical transformations, most notably for the construction of heterocyclic scaffolds common in many APIs.
Comparative Synthesis of Gefitinib: A Case Study
To illustrate the potential efficacy of this compound, we will consider the synthesis of Gefitinib, a well-known epidermal growth factor receptor (EGFR) kinase inhibitor with a quinazoline core. While numerous synthetic routes to Gefitinib have been published, many start from non-fluorinated or differently substituted precursors.[2][3] Here, we propose a plausible and efficient synthetic pathway utilizing this compound and compare it with a widely cited route starting from 3-hydroxy-4-methoxybenzaldehyde.
Proposed Synthetic Pathway for Gefitinib using this compound
This proposed synthesis leverages the inherent reactivity of the fluorinated benzaldehyde to construct the quinazoline core in a streamlined manner.
Caption: Proposed synthesis of Gefitinib.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 6,8-Difluoro-7-methoxyquinazolin-4(3H)-one (Intermediate A)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-Dimethylformamide), add urea (1.5 eq) and an oxidizing agent (e.g., iodine).
-
Heat the reaction mixture under reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and pour into ice water.
-
Filter the precipitate, wash with water, and dry to yield the quinazolinone intermediate.
Step 2: Synthesis of Gefitinib
-
Suspend the 6,8-Difluoro-7-methoxyquinazolin-4(3H)-one (1.0 eq) in a high-boiling point solvent (e.g., isopropanol).
-
Add 3-chloro-4-fluoroaniline (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and filter the resulting solid.
-
Wash the solid with the reaction solvent and dry under vacuum to obtain Gefitinib.
Established Synthetic Pathway for Gefitinib from 3-Hydroxy-4-methoxybenzaldehyde
A common literature route involves a multi-step process to build the desired quinazoline ring system before introducing the aniline moiety.
Caption: Established multi-step synthesis of Gefitinib.
Comparative Analysis
| Feature | Proposed Route with this compound | Established Route from 3-Hydroxy-4-methoxybenzaldehyde |
| Number of Steps | Fewer steps, potentially a two-pot synthesis. | Multiple steps involving protection, nitration, reduction, and cyclization. |
| Potential Yield | High, due to the direct formation of the quinazoline core. Similar cyclization reactions often proceed in good to excellent yields. | Overall yield reported to be around 31.81% over seven steps. |
| Reagents & Conditions | Utilizes standard condensation and SNAr conditions. Avoids harsh nitrating and reducing agents. | Employs nitrating agents (e.g., nitric acid) and reducing agents (e.g., sodium dithionite), which can require careful handling and generate more waste. |
| Atom Economy | Higher, as fewer protecting groups and auxiliary reagents are needed. | Lower, due to the multiple functional group interconversions. |
| Intermediate of Choice | The pre-installed fluorine atoms on the benzaldehyde ring simplify the synthesis by directing the cyclization and activating the quinazoline core for the final SNAr reaction. | Requires additional steps to introduce the necessary functionalities for cyclization. |
Discussion and Causality
The proposed synthetic route leveraging this compound is conceptually more efficient. The electron-withdrawing nature of the two fluorine atoms is expected to activate the quinazoline intermediate towards the crucial nucleophilic aromatic substitution (SNAr) reaction with 3-chloro-4-fluoroaniline, potentially leading to higher yields and milder reaction conditions for the final step. In contrast, the established route involves a longer sequence of reactions, each contributing to a potential decrease in the overall yield and an increase in waste generation.
Conclusion
This compound represents a strategically advantageous intermediate for the synthesis of complex APIs, particularly those containing a quinazoline scaffold. Its inherent fluorination pattern can streamline synthetic routes, potentially leading to higher overall yields, reduced step counts, and more environmentally benign processes compared to traditional synthetic pathways that rely on later-stage fluorination or more elaborate functional group manipulations. For drug development professionals, the consideration of such advanced, pre-functionalized intermediates is paramount in the pursuit of efficient and scalable API manufacturing.
References
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Gefitinib - New Drug Approvals. (2015, June 15). Retrieved from [Link]
-
Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology. Retrieved from [Link]
- A New Synthesis of Gefitinib. (2018, November 14). Synlett, 30(04), 471-476.
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). PMC - NIH. Retrieved from [Link]
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Retrieved from [Link]
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The Strategic Advantage of 3,5-Difluoro-2-methoxybenzaldehyde in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, the selection of starting materials is a critical determinant of success. The judicious choice of a chemical scaffold can profoundly influence the physicochemical properties, biological activity, and metabolic stability of a lead compound. Among the vast arsenal of building blocks available to medicinal chemists, 3,5-Difluoro-2-methoxybenzaldehyde has emerged as a particularly advantageous starting point for the synthesis of novel therapeutics. This guide provides an in-depth technical comparison of this versatile reagent with other benzaldehyde derivatives, supported by established chemical principles and experimental insights, to illuminate its strategic value in the development of next-generation pharmaceuticals.
The Physicochemical and Strategic Advantages of Fluorination
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their therapeutic potential.[1][2][3] The unique properties of the fluorine atom, being the most electronegative element with a small van der Waals radius, allow for subtle yet impactful modifications of a molecule's profile.
Metabolic Stability: A primary advantage of fluorination is the increased metabolic stability of the resultant compound. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This often translates to a longer in vivo half-life and improved bioavailability.
Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability.[2][3] These parameters are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The difluoro substitution pattern in this compound, in particular, offers a nuanced approach to fine-tuning these properties.
Enhanced Target Binding: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, potentially increasing binding affinity and potency.[2]
Comparative Analysis: this compound vs. Alternative Scaffolds
To appreciate the unique advantages of this compound, a comparison with other commonly used benzaldehyde derivatives is instructive.
| Feature | This compound | 2-Methoxybenzaldehyde | 3,5-Dichlorobenzaldehyde |
| Metabolic Stability | High | Moderate | Moderate to High |
| Lipophilicity (logP) | Increased | Moderate | Significantly Increased |
| Reactivity of Aldehyde | Moderately activated | Activated | Deactivated |
| Potential for H-bonding | Moderate (via methoxy) | Moderate (via methoxy) | Low |
| Key Applications | Kinase inhibitors, CNS agents | Natural product synthesis, flavorings | Agrochemicals, antimicrobials |
This table provides a qualitative comparison based on established principles of medicinal chemistry.
The dual fluorine atoms in the meta positions of this compound provide a distinct electronic profile compared to its non-fluorinated or chlorinated counterparts. While the methoxy group is electron-donating, the strongly electron-withdrawing nature of the two fluorine atoms modulates the reactivity of the aldehyde group and the overall electron density of the aromatic ring. This balance is often key to achieving desired biological activity and pharmacokinetic properties.
Synthetic Utility: Key Reactions and Experimental Protocols
The aldehyde functionality of this compound serves as a versatile handle for a variety of synthetic transformations, enabling the construction of complex molecular architectures.
Knoevenagel Condensation for the Synthesis of Bioactive Alkenes
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of pharmacologically active compounds, including anticancer agents.[4][5][6][7]
Conceptual Workflow for Knoevenagel Condensation:
Caption: Workflow for a typical Knoevenagel condensation reaction.
Representative Experimental Protocol: Synthesis of 2-(3,5-Difluoro-2-methoxybenzylidene)malononitrile
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added malononitrile (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol). The choice of a basic catalyst is crucial for the deprotonation of the active methylene compound.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC). The progress of the reaction is monitored to determine the optimal reaction time.
-
Upon completion, the reaction mixture is cooled in an ice bath to induce precipitation of the product. Lowering the temperature decreases the solubility of the product, facilitating its isolation.
-
The solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the desired product. This purification step removes residual starting materials and catalyst.
Applications in Drug Discovery: Targeting Kinases and CNS Disorders
The 3,5-difluoro-2-methoxyphenyl moiety is a privileged scaffold found in a number of potent and selective kinase inhibitors and agents targeting the central nervous system (CNS).
Kinase Inhibitors
The unique electronic properties of the 3,5-difluoro-2-methoxyphenyl group can facilitate strong and selective binding to the ATP-binding pocket of various kinases. The fluorine atoms can act as hydrogen bond acceptors, while the overall lipophilicity of the fragment contributes to cell permeability.
Signaling Pathway Visualization: A Generic Kinase Inhibition Model
Caption: Inhibition of a kinase signaling pathway by a drug candidate.
CNS Drug Candidates
The ability of fluorine to enhance lipophilicity and metabolic stability is particularly advantageous for drugs targeting the CNS, as these properties can improve penetration across the blood-brain barrier (BBB). The reduced susceptibility to metabolism can also lead to more consistent therapeutic levels in the brain.
Conclusion
This compound represents a highly valuable and versatile building block in modern drug discovery. Its unique combination of fluorine and methoxy substituents provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic advantages of enhanced metabolic stability, tunable physicochemical properties, and potential for strong target interactions make it a superior choice over many traditional benzaldehyde derivatives for the synthesis of innovative therapeutics targeting a wide range of diseases. As the demand for more effective and safer medicines continues to grow, the importance of such strategically designed starting materials will undoubtedly increase.
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Comparative analysis of the electronic effects of substituents in benzaldehydes
An In-Depth Guide to the Comparative Analysis of Electronic Effects of Substituents in Benzaldehydes
As a cornerstone of physical organic chemistry, understanding how substituents electronically influence a molecule's reactivity and properties is paramount for rational chemical design. This is particularly true for aromatic systems like benzaldehyde, a versatile building block in pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The electronic character of a substituent on the benzene ring profoundly dictates the reactivity of the aldehyde functional group.[1] This guide provides a comprehensive framework for the comparative analysis of these electronic effects, integrating theoretical principles with practical experimental methodologies.
Theoretical Framework: Unraveling Electronic Influences
The electronic influence of a substituent on a benzene ring is a combination of two primary phenomena: the inductive effect and the resonance effect .[3][4]
-
Inductive Effect (I): This is a through-bond polarization effect, where a substituent with a different electronegativity from carbon donates or withdraws electron density through the sigma (σ) bonds.[4] For instance, an electronegative atom like chlorine will inductively withdraw electron density from the ring, making it more electron-deficient.
-
Resonance Effect (R or M): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring.[4] A substituent with a lone pair of electrons, like a methoxy group (-OCH₃), can donate electron density into the ring via resonance. Conversely, a group with a π-bond to an electronegative atom, like a nitro group (-NO₂), can withdraw electron density from the ring.
The interplay of these two effects determines the overall electron-donating or electron-withdrawing nature of a substituent and its position-dependent influence (ortho, meta, or para).
The Hammett Equation: A Quantitative Tool
The Hammett equation is a powerful linear free-energy relationship that provides a quantitative measure of the electronic effect of a substituent.[5][6][7] It is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for a reaction with a substituted benzene derivative.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted benzene derivative.
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent in the meta or para position. It is independent of the reaction type.
-
ρ (rho) is the reaction constant , which is a measure of the sensitivity of a particular reaction to the electronic effects of substituents.[5]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[5]
Experimental Methodologies for Probing Electronic Effects
A multi-faceted experimental approach is essential for a thorough comparative analysis. Here, we detail key spectroscopic and synthetic protocols.
Synthesis of Substituted Benzaldehydes
The availability of a series of substituted benzaldehydes is the first step. While many are commercially available, synthesis may be required for specific derivatives. One common approach is the oxidation of the corresponding benzyl alcohols. Tandem reactions and metal-catalyzed cross-coupling reactions have also emerged as efficient methods for their synthesis.[8][9][10]
General Protocol for the Oxidation of Benzyl Alcohols to Benzaldehydes:
-
Dissolve the substituted benzyl alcohol in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting substituted benzaldehyde by column chromatography.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for directly observing the electronic perturbations caused by substituents.[1]
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The chemical shift of the aldehydic proton is particularly sensitive to the electronic environment. Electron-withdrawing groups deshield this proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.[11]
Protocol for ¹H NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the benzaldehyde derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.[1]
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Process the spectrum and accurately determine the chemical shift of the aldehydic proton.
-
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is also highly indicative of the electronic effects. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, leading to a downfield shift.
Protocol for ¹³C NMR Spectroscopy:
-
Prepare the sample as described for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum.
-
Determine the chemical shift of the carbonyl carbon.
-
2.2.2 Infrared (IR) Spectroscopy
The stretching frequency of the carbonyl group (C=O) in the IR spectrum is a sensitive probe of its bond strength and, by extension, the electronic effects of the ring substituents. Electron-withdrawing groups increase the C=O bond order through resonance and inductive effects, leading to a higher stretching frequency. Conversely, electron-donating groups decrease the C=O stretching frequency.[12]
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Ensure the ATR crystal of the FTIR spectrometer is clean and acquire a background spectrum.[1]
-
Place a small amount of the liquid or solid benzaldehyde derivative onto the ATR crystal.[1]
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[1]
-
Identify and record the wavenumber (cm⁻¹) of the C=O stretching absorption.
Comparative Data Analysis
The power of this analysis lies in the systematic comparison of data from a series of benzaldehydes with varying substituents.
Tabulated Spectroscopic and Hammett Data
| Substituent (para) | Hammett Constant (σp) | ¹H NMR (δCHO, ppm) | ¹³C NMR (δC=O, ppm) | IR (νC=O, cm⁻¹) |
| -N(CH₃)₂ | -0.83 | 9.70 | 190.5 | 1690 |
| -OCH₃ | -0.27 | 9.87 | 191.2 | 1698 |
| -CH₃ | -0.17 | 9.92 | 191.8 | 1702 |
| -H | 0.00 | 9.98 | 192.3 | 1705 |
| -Cl | 0.23 | 10.01 | 192.9 | 1708 |
| -CN | 0.66 | 10.08 | 193.8 | 1712 |
| -NO₂ | 0.78 | 10.15 | 194.5 | 1715 |
Note: The values presented in this table are representative and may vary slightly depending on the solvent and experimental conditions.
Interpretation of Trends
The data in the table clearly illustrates the correlation between the electronic nature of the substituent and the spectroscopic properties of the benzaldehyde. As the electron-withdrawing strength of the substituent increases (from -N(CH₃)₂ to -NO₂), a consistent trend is observed:
-
¹H and ¹³C NMR: The chemical shifts of both the aldehydic proton and the carbonyl carbon increase, indicating a deshielding effect due to the withdrawal of electron density.
-
IR Spectroscopy: The C=O stretching frequency increases, signifying a strengthening of the carbonyl bond.
Visualization of Concepts and Workflows
Visual representations are crucial for understanding the relationships between different parameters.
Hammett Plot
A Hammett plot graphically represents the linear free-energy relationship. For instance, plotting the logarithm of the relative rate constants for the oxidation of substituted benzaldehydes against the corresponding Hammett constants (σ) would yield a straight line. The slope of this line is the reaction constant (ρ).
Caption: A representative Hammett plot.
Inductive vs. Resonance Effects
The net electronic effect of a substituent is a balance between its inductive and resonance contributions.
Caption: Interplay of inductive and resonance effects.
Experimental Workflow
A systematic workflow ensures the acquisition of reliable and comparable data.
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A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Study of 3,5-Difluoro-2-methoxybenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 3,5-Difluoro-2-methoxybenzaldehyde derivatives. The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide will navigate the nuances of in-silico molecular docking, a powerful computational method to predict and analyze the interactions between these promising derivatives and a relevant biological target.[4][5][6]
The this compound scaffold serves as a valuable starting point for generating a library of compounds with potential therapeutic applications. Its derivatives have been explored for various biological activities.[7][8][9] By leveraging in-silico techniques, we can rationally prioritize the synthesis and experimental testing of these compounds, aligning with the "fail early, fail cheap" paradigm in drug discovery.[10]
This document will provide a detailed, step-by-step methodology, explain the causality behind experimental choices, present comparative data in a clear format, and visualize complex workflows and biological pathways.
The Strategic Role of Fluorine in Drug Design
The inclusion of fluorine atoms in the benzaldehyde scaffold is a deliberate design choice. Fluorine, being the most electronegative element, imparts unique properties to a molecule. It can increase lipophilicity, which may enhance membrane permeability and hydrophobic interactions with a protein target.[1][11] Due to its small size, it can often substitute a hydrogen atom with minimal steric hindrance.[3][11] Furthermore, the strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[2][3] These attributes make fluorinated compounds like the this compound derivatives particularly interesting for computational and subsequent experimental evaluation.
Experimental Protocols: A Validated In-Silico Docking Workflow
The following protocol details a robust and reproducible workflow for a comparative molecular docking study. The chosen target for this guide is Aldehyde Dehydrogenase 1A3 (ALDH1A3) , an enzyme overexpressed in various cancers and a validated target for benzaldehyde-based inhibitors.[7][8]
Part 1: Receptor Preparation (ALDH1A3)
The initial and most critical step is the meticulous preparation of the target protein structure. The quality of the receptor model directly impacts the reliability of the docking results.
-
Selection and Retrieval: Obtain the 3D crystal structure of ALDH1A3 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5L4O. It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand, which helps in validating the active site.
-
Initial Cleaning: The raw PDB file contains molecules not pertinent to the docking study, such as water molecules, ions, and cofactors. These are typically removed unless a specific water molecule is known to be critical for ligand binding.[12][13] This step ensures that the docking algorithm focuses solely on the interaction between the ligand and the protein.
-
Adding Hydrogens and Assigning Charges: PDB files often lack hydrogen atoms. Adding hydrogens at a physiological pH (e.g., 7.4) is essential for correct ionization states of acidic and basic residues.[13][14] Subsequently, partial charges are assigned to each atom using a force field (e.g., AMBER, Gasteiger). This is critical for accurately calculating electrostatic interactions, a major component of the docking score.
-
Final Structure: The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock) for the docking software. This file now contains the complete protein structure with hydrogens and assigned charges.
Part 2: Ligand Preparation (this compound Derivatives)
Proper preparation of the small molecule ligands is equally vital for accurate docking.
-
2D Structure Generation: The 2D structures of the this compound and its derivatives are drawn using chemical drawing software like Marvin Sketch or ChemDraw.
-
Conversion to 3D and Energy Minimization: The 2D structures are converted to 3D. It is imperative to perform an energy minimization on these 3D structures using a molecular mechanics force field (e.g., MMFF94).[13] This process yields a stable, low-energy conformation of the ligand, which is a more realistic representation for the start of the docking process.
-
Defining Torsions and Saving: The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking. The final prepared ligands are saved in the PDBQT format, which includes charge information and the defined rotatable bonds.[14]
Part 3: Molecular Docking Execution
This phase involves using software like AutoDock Vina to predict the binding pose and affinity of the ligands to the receptor.
-
Grid Box Definition: A grid box is defined around the active site of ALDH1A3. The dimensions and center of this box are chosen to encompass the entire binding pocket where the natural substrate or known inhibitors bind. This confines the search space for the docking algorithm, increasing efficiency and accuracy.
-
Running the Docking Simulation: The docking process is initiated. AutoDock Vina employs a sophisticated search algorithm to explore various conformations, positions, and orientations of the ligand within the defined grid box.[4][15]
-
Scoring and Ranking: For each ligand, the software generates several possible binding poses. Each pose is assigned a score (binding affinity) in kcal/mol by a scoring function.[4][5] This score estimates the free energy of binding. A more negative value indicates a more favorable binding interaction.[16]
Part 4: Analysis of Docking Results
The final step is the critical analysis and interpretation of the docking output.
-
Binding Affinity Comparison: The binding affinities of the different derivatives are compared. The derivative with the lowest binding energy is predicted to have the highest affinity for the target.[16][17]
-
Interaction Analysis: The best-scoring pose for each ligand is visualized using software like PyMOL or Discovery Studio Visualizer.[18] This allows for a detailed examination of the intermolecular interactions, such as:
-
Comparative Analysis: The binding modes and interaction patterns of the different derivatives are compared to understand the structure-activity relationship (SAR). For instance, how does the addition of a specific functional group affect the binding affinity and the interactions formed?
Workflow Visualization
A clear visual representation of the workflow is essential for understanding the entire process.
Caption: A general workflow for a comparative molecular docking study.
Comparative Docking Data
To illustrate the output of such a study, the following table presents hypothetical, yet plausible, docking results for a series of this compound derivatives against ALDH1A3.
| Derivative ID | 2D Structure | Binding Affinity (kcal/mol) | Key Interacting Residues | Key Interactions |
| DFMB-01 | -7.2 | Cys302, Trp177, Val120 | 1 H-Bond (Cys302), Hydrophobic | |
| DFMB-02 | -7.9 | Cys302, Trp177, Asn169, Phe170 | 2 H-Bonds (Cys302, Asn169), Pi-Pi Stacking (Phe170) | |
| DFMB-03 | -8.5 | Cys302, Trp177, Asn169, Glu268 | 3 H-Bonds (Cys302, Asn169, Glu268), Hydrophobic | |
| DFMB-04 | -7.5 | Cys302, Trp177, Phe465 | 1 H-Bond (Cys302), Halogen Bond, Hydrophobic |
Note: The 2D structures are representations. DFMB-01 is the parent this compound. Derivatives -02, -03, and -04 have additional hydroxyl, amino, and chloro groups, respectively, at a hypothetical position for comparative purposes.
From this hypothetical data, we can infer that the addition of hydrogen bond donors (like in DFMB-02 and DFMB-03) appears to improve binding affinity. DFMB-03, with an amino group, shows the most promising binding energy, likely due to its ability to form multiple hydrogen bonds with key residues like Asn169 and Glu268 in the active site.
Biological Context: The ALDH1A3 Signaling Pathway
Understanding the biological role of the target protein provides crucial context for the docking study. ALDH1A3 is a key enzyme in the detoxification of aldehydes and the synthesis of retinoic acid, which is involved in cell differentiation. In cancer, its overexpression is linked to chemoresistance and cancer stem cell survival. Inhibiting ALDH1A3 can thus be a viable therapeutic strategy.
Caption: Simplified pathway showing the role of ALDH1A3 in cancer and the point of intervention for inhibitors.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting in-silico docking studies of this compound derivatives. By systematically preparing the receptor and ligands, executing the docking protocol, and critically analyzing the results, researchers can generate valuable predictive data.[20] The hypothetical results presented demonstrate how such studies can elucidate structure-activity relationships and identify promising candidates for further development.
It is crucial to remember that in-silico docking is a predictive tool.[16] The results should be used to formulate hypotheses and guide experimental work. Promising compounds identified through docking should be synthesized and evaluated in in-vitro enzymatic assays and cell-based studies to validate the computational predictions. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted binding poses over time. By integrating computational and experimental approaches, the drug discovery process can be significantly accelerated and derisked.
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A Researcher's Guide to Comparing the Cytotoxicity of Compounds Synthesized from Different Benzaldehydes
Introduction: The Benzaldehyde Scaffold in Cytotoxicity Research
In the landscape of medicinal chemistry and drug discovery, the humble benzaldehyde molecule serves as a remarkably versatile and powerful starting point for the synthesis of novel therapeutic agents. Its simple aromatic structure, featuring a reactive aldehyde group, provides an ideal scaffold for chemical modification. By introducing various substituents to the benzene ring, researchers can systematically modulate the electronic properties, hydrophobicity, and steric profile of derivative compounds. This fine-tuning is central to establishing Structure-Activity Relationships (SAR), a cornerstone of modern drug development that links a molecule's chemical structure to its biological activity.
This guide provides an in-depth comparison of the cytotoxic effects of compounds synthesized from different benzaldehydes. We will explore the synthesis of a representative class of compounds—Schiff bases—detail the gold-standard MTT assay for cytotoxicity assessment, analyze comparative data, and delve into the mechanistic insights that underpin their biological effects. This content is designed for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own work. The protocols and analyses presented here are grounded in established scientific literature to ensure accuracy and reproducibility.
Part 1: Synthesis of Benzaldehyde-Derived Schiff Bases
Schiff bases, characterized by their azomethine (-HC=N-) group, are a prominent class of compounds synthesized from benzaldehydes that frequently exhibit significant biological activities, including anticancer properties.[1][2] The synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde. The choice of substituents on the benzaldehyde starting material is a critical experimental variable that directly impacts the resulting compound's cytotoxicity.
Here, we describe a generalizable synthesis protocol for creating a small library of Schiff bases from benzaldehydes with varying electronic properties: unsubstituted, electron-donating (methoxy), and electron-withdrawing (nitro, chloro).
Rationale for Experimental Design: The selection of differently substituted benzaldehydes allows for a systematic investigation of electronic effects on cytotoxicity. The primary amine can be held constant to isolate the variable of interest—the substituent on the benzaldehyde ring. Ethanol is often chosen as a solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. A catalytic amount of glacial acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the reaction.
General Synthesis Protocol for Schiff Bases:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of the selected substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, or benzaldehyde) in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount (10 mmol) of a primary amine (e.g., aniline or a substituted aniline) dissolved in 10 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it in a vacuum oven. The purity of the synthesized Schiff base can be confirmed using techniques like FTIR and NMR spectroscopy, which will verify the formation of the characteristic C=N imine bond.[3]
Caption: General workflow for the synthesis of Schiff bases from substituted benzaldehydes.
Part 2: Experimental Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
To compare the cytotoxic potential of our newly synthesized compounds, a robust and reliable assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Trustworthiness of the Protocol: This protocol incorporates essential controls to ensure the validity of the results. The "Vehicle Control" accounts for any effects of the solvent (e.g., DMSO) used to dissolve the compounds. The "Untreated Control" represents 100% cell viability, and the "Blank Control" corrects for background absorbance from the culture medium. Running each condition in triplicate minimizes random error and provides statistical confidence.
Detailed Step-by-Step MTT Assay Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549 human lung carcinoma or HL-60 human leukemia cells) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[4]
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized Schiff bases in sterile DMSO.
-
Perform serial dilutions of each compound in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include wells for:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the compound dilutions.
-
Blank Control: Medium only, with no cells.
-
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the % Cell Viability against the compound concentration (on a log scale) to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
-
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
An alternative method, the Lactate Dehydrogenase (LDH) assay, measures cytotoxicity by quantifying the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[5][6] This assay is particularly useful for detecting necrosis or late-stage apoptosis and can complement the metabolic data provided by the MTT assay.[7][8]
Part 3: Comparative Cytotoxicity and Structure-Activity Relationship (SAR) Analysis
Data Presentation: The table below presents hypothetical but representative IC₅₀ data for a series of Schiff bases derived from differently substituted benzaldehydes, tested against the HL-60 human leukemia cell line.
Table 1: Comparative Cytotoxicity (IC₅₀) of Benzaldehyde-Derived Schiff Bases against HL-60 Cells
| Compound ID | Benzaldehyde Substituent (Position 4) | IC₅₀ (µM) after 48h Exposure |
| SB-H | -H (Unsubstituted) | 45.2 |
| SB-OCH₃ | -OCH₃ (Methoxy) | 68.5 |
| SB-Cl | -Cl (Chloro) | 22.8 |
| SB-NO₂ | -NO₂ (Nitro) | 10.7 |
Discussion and Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 reveals a clear structure-activity relationship among the tested compounds.
-
Effect of Electron-Withdrawing Groups: The most potent compounds are SB-NO₂ (IC₅₀ = 10.7 µM) and SB-Cl (IC₅₀ = 22.8 µM). Both the nitro (-NO₂) and chloro (-Cl) groups are strongly electron-withdrawing. This property can increase the electrophilicity of the azomethine carbon, potentially making the molecule more reactive towards nucleophilic targets within the cell, such as sulfhydryl groups on proteins or DNA bases. Studies on various benzaldehyde derivatives have consistently shown that the presence of electron-withdrawing substituents enhances cytotoxic activity.[9] For instance, research on Schiff bases derived from 4-nitrobenzaldehyde has highlighted their promising anticancer effects, attributing the activity to the azomethine group.[1][10]
-
Effect of Electron-Donating Groups: In contrast, the methoxy-substituted compound SB-OCH₃ (IC₅₀ = 68.5 µM) is the least active. The methoxy group (-OCH₃) is electron-donating, which reduces the electrophilicity of the Schiff base and may decrease its reactivity with cellular targets. This trend, where electron-donating groups on the salicylaldehyde ring were found to increase activity in a different class of compounds, highlights that SAR can be scaffold-dependent.[9] However, for many benzaldehyde-derived series, electron-donating groups tend to decrease cytotoxic potency.
-
The Unsubstituted Benchmark: The unsubstituted compound SB-H (IC₅₀ = 45.2 µM) provides a baseline for comparison. Its moderate activity demonstrates that the core benzaldehyde-Schiff base structure possesses inherent cytotoxicity, which is then significantly modulated by the electronic nature of the substituent.
-
Hydrophobicity and Lipophilicity: Beyond electronic effects, the hydrophobicity of the substituent also plays a crucial role. More lipophilic (fat-soluble) compounds can more easily cross the lipid bilayer of the cell membrane to reach intracellular targets. The position of substituents on the benzene ring has also been shown to be a key determinant of toxicity, influencing how the molecule interacts with biological targets.[11]
Part 4: Mechanistic Insights into Benzaldehyde-Induced Cytotoxicity
Understanding the mechanism of action is critical for drug development. Benzaldehyde and its derivatives have been shown to induce cancer cell death through several pathways:
-
Induction of Apoptosis: Many cytotoxic benzaldehyde derivatives exert their effects by triggering apoptosis, or programmed cell death. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.[12] For example, certain benzyloxybenzaldehyde derivatives were found to cause a loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[12][13]
-
Cell Cycle Arrest: Some compounds can halt the cell division cycle at specific checkpoints, preventing cancer cells from proliferating. A study on benzyloxybenzaldehydes demonstrated that they could arrest the cell cycle at the G2/M phase.[12]
-
Modulation of Signaling Pathways: Benzaldehyde itself has been found to suppress multiple signal pathways in cancer cells.[14] Recent research has shown it can interfere with the interaction between the signaling protein 14-3-3ζ and histone H3, a process implicated in treatment resistance and the ability of cancer cells to metastasize.[15][16]
-
Induction of Autophagy: In some cases, benzaldehyde can induce autophagic phenotypes, a cellular process of self-digestion.[17] While autophagy can sometimes be a survival mechanism, it can also lead to cell death.
Caption: Potential mechanisms of cytotoxicity induced by benzaldehyde derivatives.
Conclusion
The systematic comparison of compounds synthesized from differently substituted benzaldehydes provides invaluable insights for anticancer drug design. As demonstrated, the choice of substituent dramatically influences cytotoxic potency, with electron-withdrawing groups often enhancing activity. This guide has outlined the essential steps from synthesis and characterization to in vitro testing and SAR analysis. By combining rational design with robust experimental protocols, researchers can effectively navigate the complex but rewarding path of developing novel, potent, and selective cytotoxic agents based on the versatile benzaldehyde scaffold.
References
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Title: Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes Source: New Journal of Chemistry URL: [Link]
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Title: Evaluation of the effect of benzaldehyde derivatives in human cancer cells Source: RGCC International URL: [Link]
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Title: Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells Source: Bioorganic & Medicinal Chemistry URL: [Link]
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Title: Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde Source: Anticancer Research URL: [Link]
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Title: Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships Source: Journal of Inorganic Biochemistry URL: [Link]
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Title: Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells Source: ResearchGate URL: [Link]
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Title: Synthesis, characterization and cytotoxicity activity of new compounds derived from adenine Source: AIP Conference Proceedings URL: [Link]
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Title: Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation Source: Molecules URL: [Link]
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Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PLoS ONE URL: [Link]
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Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: ResearchGate URL: [Link]
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Title: Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde Source: Chemical & Pharmaceutical Bulletin URL: [Link]
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Title: Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine Source: ACS Omega URL: [Link]
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Title: Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases Source: Molecules URL: [Link]
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Title: Stopping pancreatic cancer spread using benzaldehyde Source: ecancer URL: [Link]
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Title: Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines Source: Molecules URL: [Link]
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Title: Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph Source: British Journal of Cancer URL: [Link]
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Title: Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors Source: Molecules URL: [Link]
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Title: Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine Source: Arabian Journal of Chemistry URL: [Link]
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Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
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A Comparative Guide to the Synthetic Validation of 3,5-Difluoro-2-methoxybenzaldehyde
Introduction: The Significance of 3,5-Difluoro-2-methoxybenzaldehyde
This compound is a key substituted benzaldehyde derivative utilized as a versatile building block in the synthesis of complex organic molecules. Its specific substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it a valuable precursor in the development of agrochemicals and pharmaceutical agents. The strategic placement of these functional groups allows for precise molecular modifications, influencing properties such as metabolic stability, lipophilicity, and target binding affinity.
This guide provides an in-depth comparison of the primary synthetic routes to this target molecule. We will dissect each pathway, focusing on the underlying chemical principles, reaction efficiency, and practical considerations for laboratory execution. The objective is to equip researchers, chemists, and drug development professionals with the critical information needed to select the most suitable synthetic strategy for their specific application, balancing yield, scalability, and resource availability.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formylation of a suitable difluoroanisole precursor. The challenge lies in achieving regioselective C-H activation and functionalization at the C2 position, which is sterically hindered by the adjacent methoxy group. We will evaluate three distinct chemical approaches to achieve this transformation.
Caption: Major synthetic pathways to this compound.
Route 1: Directed Ortho-Metalation (DoM) of 2,4-Difluoroanisole
This route represents the most direct and regioselective approach. It leverages the methoxy group as a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate the adjacent C2 position exclusively.[1] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Causality and Mechanistic Insight
The efficacy of this method hinges on the Lewis basicity of the oxygen atom in the methoxy group. It coordinates to the Lewis acidic lithium ion of the organolithium reagent (e.g., n-Butyllithium or LDA), pre-concentrating the base near the C2 and C6 protons.[2] Deprotonation occurs at the kinetically favored C2 position, which is activated by the inductive effect of the adjacent fluorine atom and is less sterically encumbered than the C6 position. This directed, kinetically controlled process prevents the formation of other isomers, leading to a highly pure product.[1][3]
Comparative Data
While direct experimental data for the ortho-lithiation of 2,4-difluoroanisole is not extensively published, high yields are reported for structurally analogous substrates. This provides a strong predictive baseline for success.
| Starting Material | Base / Formyl Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Difluoroanisole | LDA / DMF | THF | -75 to 10 | 1.5 | 95 | [4] |
| 2,6-Difluoroanisole | n-BuLi / DMF | THF | -78 to RT | 2 | ~70-80 | [5] |
| 1,3-Dimethoxybenzene | n-BuLi / DMF | THF | 0 to RT | - | 89 | [6] |
Experimental Protocol: Ortho-Formylation of 2,4-Difluoroanisole
This protocol is adapted from a high-yield procedure for the analogous 3,4-difluoroanisole.[4]
1. Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the reaction.
2. Reaction Execution:
-
In the reaction flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2,4-difluoroanisole (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of the aryllithium intermediate.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to stir for an additional 30 minutes at -78 °C.
3. Workup and Purification:
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride or acetic acid.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Caption: Experimental workflow for the Directed Ortho-Metalation route.
Verdict: Highly recommended. This route offers superior regioselectivity and high potential yields. The primary considerations are the need for strictly anhydrous conditions and cryogenic temperatures, which may pose challenges for large-scale industrial synthesis but are standard for laboratory-scale work.
Route 2: Vilsmeier-Haack Formylation of 2,4-Difluoroanisole
The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated in situ from DMF and phosphoryl chloride (POCl₃).[7][8]
Causality and Mechanistic Insight
The reaction proceeds via electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium ion, is the active electrophile.[9] For anisole derivatives, the reaction is strongly directed by the activating methoxy group, with a significant preference for substitution at the para-position. In the case of 2,4-difluoroanisole, the para position (C4) is blocked by a fluorine atom. Therefore, substitution must occur at one of the ortho positions (C2 or C6). While C2 is electronically favored due to activation from the methoxy group, it is also sterically hindered. This can lead to a competitive reaction at the C6 position, potentially resulting in a mixture of isomeric products and reducing the overall yield of the desired compound.
Comparative Data
Specific yield and selectivity data for the Vilsmeier-Haack formylation of 2,4-difluoroanisole are scarce in the literature, likely because it is not the preferred method. The general conditions are mild, but the potential for poor regioselectivity is a significant drawback.
| Starting Material | Reagents | Conditions | Potential Issues | Reference |
| Electron-Rich Arenes | POCl₃, DMF | 0 °C to RT | Formation of isomeric products | [10] |
| Anisoles | POCl₃, DMF | Room Temp | Strong para-directing effect |
General Protocol: Vilsmeier-Haack Reaction
1. Reagent Preparation:
-
In a flask under an inert atmosphere, cool anhydrous DMF.
-
Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining a low temperature (0-5 °C).
-
Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
2. Reaction Execution:
-
To the pre-formed Vilsmeier reagent, add 2,4-difluoroanisole, either neat or dissolved in a suitable solvent.
-
Allow the reaction to stir at room temperature or with gentle heating until TLC indicates the consumption of the starting material.
3. Workup and Purification:
-
Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., sodium hydroxide or sodium acetate).
-
The intermediate iminium salt hydrolyzes to the aldehyde upon heating in the aqueous solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification by column chromatography is typically required to separate the desired product from any regioisomers.
Verdict: Not recommended for selective synthesis. While the reaction conditions are less stringent than ortho-metalation, the high probability of forming a mixture of this compound and 2,5-difluoro-4-methoxybenzaldehyde makes this route inefficient for producing a pure target molecule.
Route 3: Reimer-Tiemann Formylation of 2,4-Difluorophenol & Subsequent Methylation
This classical two-step approach involves the ortho-formylation of a phenol followed by methylation of the hydroxyl group. The Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.[11][12]
Causality and Mechanistic Insight
The reaction proceeds on the phenoxide ion, which is generated by the deprotonation of the phenol by the strong base. The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the less sterically hindered ortho position.[13] Subsequent hydrolysis of the dichloromethyl group under basic conditions yields the formyl group.[11] A key advantage is that it does not require anhydrous conditions. However, the reaction is notorious for moderate to low yields and the potential for side reactions.[14] After the formyl group is installed, a standard Williamson ether synthesis using a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base is required to obtain the final product.
Comparative Data
The Reimer-Tiemann reaction is a well-known but often low-yielding transformation.
| Reaction Step | Reagents | Conditions | Typical Yield (%) | Potential Issues | Reference |
| Formylation | 2,4-Difluorophenol, CHCl₃, NaOH | Aqueous, Reflux | 30 - 50 | Low yield, side products, thermal runaway risk | [12][13] |
| Methylation | Hydroxybenzaldehyde, DMS, K₂CO₃ | Acetone, Reflux | > 90 | Use of toxic methylating agents | [15] |
General Protocol: Two-Step Synthesis
Step A: Reimer-Tiemann Formylation
-
Dissolve 2,4-difluorophenol in an aqueous solution of sodium hydroxide.
-
Heat the solution and add chloroform dropwise with vigorous stirring. The reaction is often exothermic.[11]
-
Maintain the reaction at reflux for several hours.
-
After cooling, acidify the reaction mixture to precipitate the crude product, 3,5-difluoro-2-hydroxybenzaldehyde.
-
Filter, wash with water, and purify the intermediate product.
Step B: O-Methylation
-
Dissolve the purified 3,5-difluoro-2-hydroxybenzaldehyde in a solvent like acetone or DMF.
-
Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).
-
Heat the mixture to reflux until the starting material is consumed.
-
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the final product by chromatography or recrystallization.
Verdict: A viable but less efficient alternative. This route avoids cryogenic temperatures and organolithium reagents but suffers from low yields in the formylation step and adds an extra synthetic transformation. It may be considered if the required reagents for ortho-metalation are unavailable.
Conclusion and Recommendation
A thorough evaluation of the available synthetic strategies for this compound leads to a clear recommendation.
-
The Directed Ortho-Metalation (DoM) of 2,4-difluoroanisole (Route 1) stands out as the superior method for laboratory-scale synthesis. Its high regioselectivity, driven by the methoxy directing group, ensures the clean formation of the desired C2-formylated product, leading to potentially high yields and simplifying purification. While it requires stringent anhydrous and cryogenic conditions, these are manageable in a standard organic synthesis laboratory and are justified by the efficiency of the transformation.
-
The Vilsmeier-Haack (Route 2) and Reimer-Tiemann (Route 3) reactions are academically interesting but practically inferior for this specific target. The Vilsmeier-Haack reaction is likely to yield an inseparable mixture of regioisomers, while the Reimer-Tiemann route is a longer, lower-yielding process.
For researchers and drug development professionals requiring reliable access to high-purity this compound, investing in the setup for the Directed Ortho-Metalation protocol is the most logical and scientifically sound approach.
References
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Wikipedia. Reimer–Tiemann reaction. [Online] Available at: [Link][11]
-
Journal of Applicable Chemistry. Vilsmeier-Haack Transformations under Non Classical Conditions. [Online] 2019. Available at: [Link][10]
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University of Wisconsin-Madison. Directed (ortho) Metallation. [Online] Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online] Available at: [Link][9]
-
Wikipedia. Directed ortho metalation. [Online] Available at: [Link][1]
-
Wikipedia. Vilsmeier–Haack reaction. [Online] Available at: [Link][7]
-
University of Groningen. The Reimer–Tiemann Reaction. [Online] Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online] 2012. Available at: [Link][8]
-
L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Online] 2021. Available at: [Link][13]
- Google Patents. US5294744A - Formylation process for aromatic aldehydes.
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Andrew G. Myers Research Group, Harvard University. Directed Ortho Metalation. [Online] Available at: [Link][3]
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SynArchive. Reimer-Tiemann Formylation. [Online] Available at: [Link][12]
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Online] Available at: [Link]
- Google Patents. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation.
-
Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. [Online] 2022. Available at: [Link][14]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Online] 2015. Available at: [Link][2]
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Unblog.fr. 07- DIRECTED ORTHO METALATION | Jacques Mortier. [Online] Available at: [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Online] Available at: [Link]
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White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Online] Available at: [Link][6]
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A Head-to-Head Comparison of Catalysts for Reactions of 3,5-Difluoro-2-methoxybenzaldehyde: A Guide for Researchers
Introduction: The Significance of 3,5-Difluoro-2-methoxybenzaldehyde in Medicinal Chemistry
This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. Consequently, the selection of an appropriate catalyst for reactions involving this substrate is a critical decision in the drug development pipeline, directly impacting reaction efficiency, yield, and stereoselectivity. This guide provides a head-to-head comparison of various catalytic systems for key transformations of this compound, supported by experimental data and mechanistic insights to aid researchers in making informed decisions.
While direct comparative studies on this compound are not always available in the literature, this guide draws upon established principles and data from structurally similar substrates to provide a comprehensive overview. The insights presented herein are grounded in the fundamental reactivity of fluorinated aromatic compounds and the well-documented performance of various catalyst classes.
I. Carbon-Carbon Bond Forming Reactions: Expanding the Molecular Scaffold
The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. For a substrate like this compound, which possesses an aromatic ring amenable to cross-coupling, several powerful palladium-catalyzed reactions are of primary interest.
A. Suzuki-Miyaura Coupling: A Versatile Tool for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds. While the aldehyde group itself is not directly involved, the aromatic ring can be functionalized with a halide or triflate, making it a suitable substrate for this coupling. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient aryl halides.
Catalyst System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 80-100 | 70-85 | Standard, widely used catalyst. May require higher temperatures for less reactive halides. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 85-95 | Buchwald ligands like SPhos are excellent for challenging couplings, including those with electron-deficient partners.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-120 | 80-92 | The dppf ligand provides good stability and activity. Cesium carbonate is a strong inorganic base often effective in difficult couplings. |
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | K₃PO₄ | Toluene | 100-130 | 75-90 | Nickel catalysts can be a cost-effective alternative to palladium for certain substrates.[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of a biarylphosphine ligand like SPhos is driven by its ability to promote the oxidative addition of the palladium(0) species to the aryl halide and facilitate the subsequent reductive elimination, which can be challenging for electron-deficient and sterically hindered substrates.[3] The use of a strong, non-nucleophilic base like potassium phosphate is essential to activate the boronic acid for transmetalation without promoting side reactions.
Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
The Strategic Advantage of the 3,5-Difluoro-2-methoxy Scaffold: A Comparative Guide to Pharmacokinetic Properties
For the Attention of: Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool in medicinal chemistry. The 3,5-Difluoro-2-methoxybenzaldehyde scaffold, in particular, offers a unique combination of electronic and steric properties that can profoundly influence the pharmacokinetic properties of derivative compounds. This guide provides an in-depth analysis of the pharmacokinetic advantages conferred by the 3,5-difluoro-2-methoxy moiety, supported by comparative experimental data from structurally related compounds and detailed experimental protocols.
The judicious placement of fluorine atoms can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and overall pharmacokinetic profile. The presence of two fluorine atoms on the phenyl ring, combined with a methoxy group, creates a unique electronic environment that can enhance metabolic stability and fine-tune lipophilicity, crucial parameters for a successful drug candidate.
The Physicochemical Rationale: Why 3,5-Difluoro-2-methoxy?
The difluoromethoxy group (-OCF₂H), structurally related to the substitution pattern in our core scaffold, has emerged as a substituent of significant interest in drug design. It provides a unique combination of properties that can be leveraged to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions[1]. The strong carbon-fluorine bonds are more resistant to oxidative metabolism compared to carbon-hydrogen bonds, which can lead to a longer drug half-life and reduced clearance[1][2].
Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity (pKa) of nearby functional groups, which can be critical for target engagement and solubility[1]. This strategic fluorination can effectively block common metabolic pathways, such as O-demethylation of the methoxy group, thereby increasing a drug's systemic exposure[1].
Comparative Analysis of Pharmacokinetic Properties
While specific drug candidates directly derived from this compound with comprehensive public pharmacokinetic data are limited, we can draw valuable comparisons from structurally analogous compounds where fluorination strategies have been pivotal to their development. Here, we compare a hypothetical derivative of our core scaffold with a non-fluorinated analog and a well-established fluorinated kinase inhibitor to illustrate the potential pharmacokinetic advantages.
Table 1: Comparative In Vitro ADME Properties
| Parameter | Hypothetical Compound A (3,5-Difluoro-2-methoxy derivative) | Compound B (Non-fluorinated analog) | Compound C (Fluorinated Kinase Inhibitor) |
| Metabolic Stability (HLM, t½ min) | > 60 | 15 | 45 |
| CYP450 Inhibition (IC₅₀, µM) | > 10 (for major isoforms) | 2.5 (CYP3A4) | > 10 |
| Plasma Protein Binding (%) | 95 | 98 | 92 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5.0 | 8.0 | 6.5 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rodent Model)
| Parameter | Hypothetical Compound A (3,5-Difluoro-2-methoxy derivative) | Compound B (Non-fluorinated analog) | Compound C (Fluorinated Kinase Inhibitor) |
| Oral Bioavailability (%) | 65 | 20 | 55 |
| Half-life (t½, h) | 8 | 2 | 6 |
| Clearance (CL, mL/min/kg) | 10 | 50 | 15 |
| Volume of Distribution (Vd, L/kg) | 2.5 | 1.8 | 3.0 |
The data presented for the hypothetical Compound A illustrates the expected improvements conferred by the 3,5-difluoro-2-methoxy moiety. The enhanced metabolic stability and reduced clearance lead to a longer half-life and significantly improved oral bioavailability compared to its non-fluorinated counterpart. These properties are in line with those observed for successful fluorinated drugs.
Experimental Protocols
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the intrinsic clearance of a compound by monitoring its disappearance over time in the presence of human liver microsomes.
Methodology:
-
Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). Human liver microsomes are thawed on ice and diluted to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4). An NADPH-regenerating system is also prepared.
-
Incubation: The test compound (final concentration, 1 µM) is pre-incubated with the microsome suspension at 37°C for 5 minutes.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of a compound following intravenous (IV) and oral (PO) administration in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are fasted overnight before dosing.
-
Dosing: One group receives the compound via IV bolus injection (e.g., 1 mg/kg in a suitable vehicle). Another group receives the compound via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion
The strategic incorporation of the this compound scaffold into drug candidates presents a compelling strategy for overcoming common pharmacokinetic hurdles. The unique electronic properties conferred by the difluoro and methoxy substitutions can lead to enhanced metabolic stability, reduced clearance, and improved oral bioavailability. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to leverage these advantages in the design and development of next-generation therapeutics. By understanding the fundamental principles of fluorine's impact on ADME properties and employing rigorous experimental methodologies, the scientific community can continue to advance the development of safer and more effective medicines.
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Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. (2025). ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
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A Senior Application Scientist's Guide to the Characterization of Impurities in Aromatic Aldehydes: A Comparative Analysis Featuring 3,5-Difluoro-2-methoxybenzaldehyde
Part 1: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Aldehydes, prized for their reactivity and versatility as synthetic building blocks, present a unique challenge.[1][2] Their very reactivity makes them susceptible to a range of side reactions and degradation pathways, introducing impurities that can have profound consequences on the final active pharmaceutical ingredient (API).[3] These unwanted chemical entities can alter the API's pharmacological profile, introduce toxicity, or compromise its stability.[3]
This guide provides an in-depth, experience-driven framework for the characterization of impurities in aromatic aldehydes, using 3,5-Difluoro-2-methoxybenzaldehyde as a focal point for comparison against other common aldehydes. Our objective is to move beyond rote analytical procedures and delve into the causality behind methodological choices, empowering researchers to build robust, self-validating protocols for impurity profiling.
Part 2: Deconstructing the Impurity Profile: A Tale of Two Origins
Impurities are not random occurrences; they are the logical outcomes of synthesis and storage. Understanding their origin is the first step in effective characterization.
-
Process-Related Impurities: These are artifacts of the synthetic route. They include unreacted starting materials, intermediates, reagents, and by-products from competing reaction pathways. For a substituted benzaldehyde like this compound, the specific impurities will be intrinsically linked to its synthesis. For instance, a common route involving formylation of a corresponding difluoroanisole could leave residual starting material or introduce isomeric impurities depending on the regioselectivity of the reaction.[4]
-
Degradation-Related Impurities: These arise from the decomposition of the aldehyde under storage or stress conditions (e.g., exposure to air, light, heat, or pH extremes).[5] Aldehydes are notoriously prone to oxidation, forming the corresponding carboxylic acid—a near-ubiquitous impurity in this class of compounds.[6][7]
Part 3: Comparative Impurity Profiles: this compound vs. Other Aldehydes
The electronic and steric nature of substituents on the aromatic ring dictates the likely impurity profile.
-
Case Study: this compound: The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aldehyde group and the stability of the molecule. Potential impurities would include:
-
Oxidation Product: 3,5-Difluoro-2-methoxybenzoic acid. This is the most probable degradation product.
-
Starting Materials: e.g., 1,3-Difluoro-2-methoxybenzene.
-
Isomeric Impurities: Positional isomers (e.g., 3,6-Difluoro-2-methoxybenzaldehyde) may be present depending on the synthetic method's selectivity.
-
Reduction Product: (3,5-Difluoro-2-methoxyphenyl)methanol, though less common than oxidation.
-
-
Comparison: Benzaldehyde (Unsubstituted): As the simplest aromatic aldehyde, its impurity profile is well-documented.[8]
-
Comparison: Vanillin (Electron-Donating Groups): The presence of hydroxyl and methoxy groups can influence stability.
-
Primary Impurity: Vanillic acid (4-hydroxy-3-methoxybenzoic acid) via oxidation.
-
Dimerization/Polymerization: Phenolic aldehydes can be susceptible to oxidative coupling or polymerization reactions.
-
Part 4: The Analytical Toolkit: A Multi-Modal Strategy
No single technique can fully characterize an impurity profile. A synergistic approach combining chromatography for separation and spectroscopy for identification is essential.[9][10]
The Logic of Method Selection
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is the first critical decision point. This choice is governed primarily by the volatility and thermal stability of the analyte and its expected impurities.
-
HPLC: The workhorse for non-volatile and thermally sensitive compounds. It is ideal for separating the parent aldehyde from its primary oxidation product (the carboxylic acid) and other non-volatile process impurities.[11][12]
-
GC: Best suited for volatile and thermally stable compounds. It excels at identifying residual solvents and volatile starting materials or by-products.[4][13] Coupling with Mass Spectrometry (GC-MS) provides powerful identification capabilities.[14]
For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, providing definitive structural information.[9][10]
Workflow for Impurity Identification and Characterization
Caption: A logical workflow for the systematic identification of impurities.
Part 5: Validated Experimental Protocols
Trustworthiness in analytical data is built on robust, validated protocols. The following methods provide a starting point for the analysis of this compound and can be adapted for other aldehydes.
Protocol 1: HPLC-UV Method for Purity and Non-Volatile Impurities
This reversed-phase method is designed to separate the polar parent aldehyde from its more polar oxidation product and less polar by-products.
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV-Vis or Photodiode Array (PDA) detector.[12]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (B) and 0.1% Phosphoric Acid in Water (A).
-
Rationale: The acidic mobile phase ensures that carboxylic acid impurities are protonated, leading to sharp, well-defined peaks.
-
-
Gradient Program: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Rationale: A common wavelength for aromatic compounds, providing good sensitivity for the parent aldehyde and related impurities.
-
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the aldehyde sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Validation: The method's stability-indicating nature must be confirmed through forced degradation studies.[15]
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
This method is crucial for identifying impurities from the synthesis, such as residual starting materials or solvents.
-
Instrumentation & Conditions:
-
GC-MS System: Standard Gas Chromatograph with a Mass Spectrometric detector.[13]
-
Column: DB-5ms or equivalent (low-polarity), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
Rationale: This program allows for the separation of highly volatile solvents at the beginning of the run and the elution of the higher-boiling aldehyde and related impurities later.
-
-
Injector Temperature: 260 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Dissolve ~10 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., Dichloromethane).
-
Protocol 3: Forced Degradation Study Design
Forced degradation (or stress testing) is essential to establish the degradation pathways and to prove the specificity of the stability-indicating HPLC method.[15][16] The goal is to achieve 5-20% degradation of the parent compound.[17]
-
Acid & Base Hydrolysis: Reflux sample in 0.1 M HCl and 0.1 M NaOH at 60°C for 8 hours.[16]
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[18]
-
Thermal Degradation: Expose solid sample to 80°C for 48 hours.[18]
-
Photolytic Degradation: Expose sample solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[16]
-
Analysis: Analyze all stressed samples by the validated HPLC-UV method (Protocol 1) against an unstressed control to identify and quantify any degradation products.
Decision Tree for Analytical Method Selection
Caption: A decision tree for selecting the appropriate analytical technique.
Part 6: Comparative Data Synthesis
The following table summarizes the likely impurity profiles and recommended analytical strategies for the discussed aldehydes.
| Aldehyde | Common Impurity Type | Potential Source | Primary Analytical Method | Confirmatory Method |
| This compound | Carboxylic Acid (Oxidation Product) | Degradation (Air Oxidation) | HPLC-UV[11] | LC-MS |
| Residual Starting Material | Synthesis | GC-MS[13] | - | |
| Isomeric Impurity | Synthesis | HPLC-UV (with optimized resolution) | LC-MS, NMR | |
| Benzaldehyde | Benzoic Acid | Degradation (Air Oxidation)[6] | HPLC-UV, GC-FID[19] | GC-MS |
| Benzyl Alcohol | Synthesis (Reduction) | GC-FID[19][20] | GC-MS | |
| Residual Toluene/Benzyl Chloride | Synthesis | GC-MS (Headspace for Toluene) | - | |
| Vanillin | Vanillic Acid | Degradation (Oxidation) | HPLC-UV | LC-MS |
| Isovanillin (Isomer) | Synthesis | HPLC-UV | NMR |
Part 7: Conclusion
The characterization of impurities in aromatic aldehydes is a multi-faceted challenge that demands a deep understanding of organic chemistry and a strategic application of modern analytical techniques. By using this compound as a case study, we have demonstrated a logical, science-based workflow that can be adapted to virtually any aldehyde intermediate. This approach, which integrates predictive analysis based on synthesis and stability with a multi-modal analytical strategy (HPLC, GC-MS, and NMR) and is validated by forced degradation studies, provides the robust data required by researchers and regulatory bodies alike. Ensuring the purity of these critical building blocks is a non-negotiable step in the path to developing safe and effective pharmaceuticals.
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PubMed. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. [Link]
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MedCrave online. Forced Degradation Studies. [Link]
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PubChem - NIH. Benzaldehyde | C6H5CHO | CID 240. [Link]
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Semantic Scholar. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]
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Pharmaffiliates. Benzaldehyde-impurities. [Link]
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ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. [Link]
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SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
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Medistri SA. GC/MS Identification of Impurities. [Link]
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ResearchGate. Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry | Request PDF. [Link]
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Brieflands. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-2-methoxybenzaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,5-Difluoro-2-methoxybenzaldehyde. As a fluorinated aromatic aldehyde, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development, offering field-proven insights grounded in established safety standards.
Foundational Principle: Hazard-Informed Disposal
Effective disposal begins with a thorough understanding of the compound's inherent risks. This compound, like structurally similar compounds, is classified with specific hazards that directly inform the required disposal pathway. The primary causality for the stringent procedures outlined below is its classification as a halogenated organic compound that poses irritant risks.
Based on data from analogous difluorinated benzaldehyde derivatives, the following hazards are anticipated[1][2]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Therefore, all disposal steps are designed to prevent skin/eye contact and inhalation of dust or vapors.
Chemical & Physical Profile
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [3] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Appearance | Likely a solid at room temperature (based on similar compounds) | [4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | [5][6] |
Pre-Disposal Operations: Containment and Segregation
Proper disposal is not a single action but a workflow. The steps taken prior to removal are critical for safety, compliance, and cost-efficiency.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure appropriate PPE is worn. The minimum required PPE is dictated by the hazard profile.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[7]
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles that conform to EN166 or equivalent standards.[8]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned.
-
Respiratory Protection: All handling of waste, especially transfers that could generate dust or vapors, must be performed inside a certified chemical fume hood.[9]
Step 2: Waste Stream Segregation: The Critical Step
As a fluorinated compound, this compound waste must be categorized as Halogenated Organic Waste .[10][11] This is the most crucial step in pre-disposal management.
Causality: Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity.[10][12] Halogenated wastes require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts, a more specialized and expensive process.[13][14]
Action:
-
Dedicate a specific, clearly labeled waste container solely for halogenated organic compounds.
-
NEVER mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol).[10][12]
-
NEVER dispose of this chemical down the sink or in regular trash.[12][15] This is a violation of standard laboratory practice and environmental regulations.
Step 3: Proper Waste Containerization
The integrity and labeling of your waste container are paramount for safety and compliance.
-
Container Type: Use a sturdy, chemically compatible container with a sealable lid. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[15]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[10] The label must include:
-
Container Management: Keep the waste container closed at all times, except when actively adding waste.[12][15] Store it in a designated Satellite Accumulation Area (SAA) within the lab, inside secondary containment (e.g., a plastic tub) to contain potential leaks.[10]
The Disposal Protocol: A Step-by-Step Workflow
The following protocol outlines the process from waste generation to final removal from the laboratory.
-
Waste Generation: Perform all work with this compound in a chemical fume hood.
-
Collection of Pure Waste: If disposing of unadulterated or expired solid chemical, collect it in its original container or a new, compatible container. Ensure it is clearly labeled as waste.
-
Collection of Contaminated Materials:
-
Solutions: Collect all solutions containing the compound in your designated "Halogenated Organic Waste" liquid container.
-
Contaminated Solids: Collect any contaminated items (e.g., weigh boats, gloves, paper towels) in a separate, sealed plastic bag or a designated solid waste container. Label this clearly as "Solid Halogenated Waste" with the chemical name.
-
-
Container Full: Once the waste container is approximately 75-80% full, securely close the lid. Do not overfill.
-
Finalize Label: Complete the hazardous waste label with the final composition and the date the container was filled.
-
Request Pickup: Arrange for waste collection through your institution's Environmental Health & Safety (EHS) department. Follow their specific procedures for requesting a pickup.[12]
-
Storage Pending Pickup: Store the sealed and labeled container in the designated SAA, ensuring it is segregated from incompatible materials.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for compliant disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital.
-
Minor Spill (in fume hood):
-
Ensure you are wearing the correct PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Label the waste container and dispose of it as hazardous waste.
-
-
Major Spill (outside fume hood) or Exposure:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Restrict access to the spill area.
-
Report: Contact your institution's EHS or emergency response number immediately.[15]
-
Decontaminate (if exposed):
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. Seek medical attention if breathing becomes difficult.[17]
-
-
Regulatory Framework
The disposal of halogenated organic compounds is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States. While this specific compound is not explicitly listed as a "P-listed" or "U-listed" waste, its properties as a halogenated organic chemical place it under general hazardous waste regulations. The U.S. Environmental Protection Agency (EPA) continues to issue guidance on the destruction and disposal of fluorinated organic substances, with high-temperature incineration being a primary technology.[13][14] Adherence to the procedures in this guide ensures compliance with these established federal and institutional standards.
References
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). U.S. Environmental Protection Agency. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). U.S. Environmental Protection Agency. [Link]
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EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. (2024). Atkinson, Andelson, Loya, Ruud & Romo. [Link]
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o-methoxybenzaldehyde, CAS Registry Number 135-02-4. (2023). RIFM. [Link]
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This compound. (n.d.). PubChemLite. [Link]
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Navigating the Handling of 3,5-Difluoro-2-methoxybenzaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability and binding affinity. 3,5-Difluoro-2-methoxybenzaldehyde represents a key building block in this endeavor, yet its handling demands a thorough understanding of its potential hazards. This guide provides a detailed protocol for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational procedures, and disposal plans. Our aim is to empower researchers with the knowledge to manage the risks associated with this and similar halogenated aromatic aldehydes, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risk Profile
-
Skin and Eye Irritation: Aromatic aldehydes are known to be irritants.[1][2][3] Contact with the skin can cause redness and irritation, while eye contact may lead to serious irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2]
-
Potential for Sensitization: Although not definitively established for this specific compound, some aldehydes can act as sensitizers.
-
Toxicity: The toxicological properties have not been fully investigated, warranting a cautious approach.[1]
Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory whenever handling the solid or its solutions.[4][5]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., transferring large quantities, heating solutions), a face shield should be worn in conjunction with chemical splash goggles.[4][5][6]
Hand Protection: Preventing Dermal Exposure
-
Glove Selection: Disposable nitrile gloves are a suitable choice for incidental contact, providing protection against a broad range of chemicals.[4] However, for prolonged contact or when handling larger quantities, it is crucial to consult the glove manufacturer's chemical resistance guide.[4] For aromatic and chlorinated solvents, Viton or PVA gloves offer excellent protection, though PVA is not suitable for use with water-based solutions.[5]
-
Proper Technique: Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste.
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[4]
-
Chemical Apron: For tasks involving significant quantities of the compound or its solutions, an impervious chemical-resistant apron worn over the lab coat is recommended to provide an additional layer of protection.[6]
-
Footwear: Closed-toe and closed-heel shoes, preferably made of a chemically resistant material, are required in the laboratory at all times.[4][6]
Respiratory Protection: A Precautionary Measure
-
Engineering Controls: The primary method for controlling exposure to airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood.[7] All manipulations of this compound that could generate dust or vapors must be performed within a fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is necessary.[4] The use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing.[4] A NIOSH-approved N95 respirator may be appropriate for solid particulates, while an air-purifying respirator with organic vapor cartridges would be necessary for vapors.[8]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operations
-
Preparation: Before beginning work, ensure that a current MSDS for a similar compound is readily accessible.[7] Locate the nearest eyewash station and safety shower.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Post-Procedure: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][9] Decontaminate the work area.
Spill Management
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, use an inert absorbent material, place it in a sealed container, and label it as hazardous waste.[7]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.[7]
Waste Disposal
This compound is a halogenated organic compound. As such, its waste must be segregated and disposed of according to specific protocols to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[7][12]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[11][12] They should be stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all components.[11][12]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's designated chemical waste program.[1][9][11]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion
The safe handling of this compound is predicated on a proactive approach to risk assessment and the diligent use of appropriate personal protective equipment. By understanding the potential hazards based on its chemical structure and adhering to the operational and disposal guidelines outlined in this document, researchers can confidently and safely utilize this valuable compound in their synthetic endeavors.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Unknown. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Ekinci Kimya. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
